molecular formula C6H9ClO3 B1360228 2-Acetoxyisobutyryl chloride CAS No. 40635-66-3

2-Acetoxyisobutyryl chloride

Cat. No.: B1360228
CAS No.: 40635-66-3
M. Wt: 164.59 g/mol
InChI Key: RBTCRFLJLUNCLL-UHFFFAOYSA-N
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Description

2-Acetoxyisobutyryl chloride>Reaction of 1-chlorocarbonyl-1-methylethyl acetate with 1-aryl ethylene glycols to yield trans chlorohydrin acetates was reported.>

Properties

IUPAC Name

(1-chloro-2-methyl-1-oxopropan-2-yl) acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCRFLJLUNCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193641
Record name 2-Acetoxyisobutyroyl chloride
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Molecular Weight

164.59 g/mol
Source PubChem
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CAS No.

40635-66-3
Record name 2-(Acetyloxy)-2-methylpropanoyl chloride
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Record name 2-Acetoxyisobutyroyl chloride
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Record name 2-Acetoxyisobutyroyl chloride
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Record name 2-acetoxyisobutyroyl chloride
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Foundational & Exploratory

Introduction: Unveiling the Bifunctional Reactivity of a Versatile Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Acetoxyisobutyryl Chloride

This compound, a molecule with the chemical formula C₆H₉ClO₃, is more than a simple acylating agent.[1][2] Its structure, featuring both a highly reactive acyl chloride and an acetoxy group on a quaternary center, bestows upon it a unique and versatile chemical personality. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core mechanisms that govern the reactivity of this compound. Understanding these pathways is paramount for its effective application in the synthesis of complex molecules, particularly in the realm of nucleoside chemistry and beyond.

At its heart, this compound is an acyl chloride, a class of compounds known for their high reactivity in nucleophilic acyl substitution reactions.[3][4][5] However, the presence of the neighboring acetoxy group introduces a fascinating dichotomy in its mechanism of action, creating two distinct electrophilic centers that can be selectively targeted by nucleophiles under specific reaction conditions. This guide will dissect these competing reaction pathways, providing a foundational understanding for the rational design of synthetic strategies.

The Core Mechanism: A Tale of Two Electrophilic Sites

The reactivity of this compound is dominated by the electrophilic nature of two key carbon atoms: the carbonyl carbon of the acyl chloride and the carbonyl carbon of the acetoxy group.[6] The preferred site of nucleophilic attack is dictated by a combination of factors, including the nature of the nucleophile, the solvent, and the presence or absence of a base.

A nucleophile can attack the highly electrophilic carbonyl carbon of the acyl chloride in a classic nucleophilic acyl substitution. This is the expected pathway for many simple nucleophiles. However, a competing pathway involves the initial attack of the nucleophile on the carbonyl carbon of the acetoxy group. This alternative mechanism is particularly relevant in reactions with diols and other polyfunctional molecules, leading to unique and often synthetically valuable transformations.

G cluster_0 This compound cluster_1 Nucleophilic Attack Pathways reagent C(C(=O)Cl)(C)(C)OC(=O)C path_A Pathway A: Attack at Acyl Chloride reagent->path_A path_B Pathway B: Attack at Acetoxy Group reagent->path_B Nu Nu: Nu->reagent

Dual reactivity of this compound.

Specific Mechanistic Pathways and Synthetic Applications

Pathway A: Reaction with Diols and the Formation of Chloroacetates via an Acetoxonium Ion Intermediate

A particularly insightful and synthetically powerful reaction of this compound is its reaction with cis-diols, which proceeds through an acetoxonium ion intermediate to yield trans-chloroacetates.[6] This transformation highlights the unique role of the acetoxy group in modulating the reactivity of the acyl chloride.

The proposed mechanism for this reaction is as follows:

  • Initial Attack on the Acetoxy Group: The hydroxyl group of the diol acts as a nucleophile, attacking the carbonyl carbon of the acetoxy group.

  • Formation of a Dioxolanone Intermediate: This leads to the formation of a 2,5,5-trimethyl-1,3-dioxolan-4-one derivative.

  • Intramolecular Chloride Attack: The chloride ion, liberated from the initial acyl chloride, then attacks one of the carbon atoms of the former diol, leading to the opening of the dioxolanone ring.

  • Formation of the Chloroacetate: This ring-opening results in the formation of a chloroacetate, with inversion of stereochemistry at the site of chloride attack.

This mechanism has been particularly well-studied in the context of nucleoside chemistry, where this compound has been employed for the selective 2'-chlorination of uridine derivatives.[6]

G start cis-Diol + this compound intermediate1 Nucleophilic attack on acetoxy carbonyl start->intermediate1 Step 1 intermediate2 Formation of Acetoxonium Ion Intermediate intermediate1->intermediate2 Step 2 intermediate3 Intramolecular attack by Cl- intermediate2->intermediate3 Step 3 product trans-2-Chlorocycloalkyl Acetate intermediate3->product Step 4

Mechanism of chloroacetate formation.
StepProcedure
1. Reagents and Setup In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the cis-diol (1.0 eq) in anhydrous acetonitrile.
2. Addition of Reagent Add this compound (1.2 eq) to the solution at room temperature.
3. Reaction Monitoring Monitor the progress of the reaction by thin-layer chromatography (TLC).
4. Work-up Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
5. Extraction Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
6. Purification Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pathway B: Standard Acylation Reactions

In the absence of vicinal diols or under conditions that favor direct attack at the acyl chloride, this compound behaves as a conventional acylating agent. It readily reacts with a variety of nucleophiles to form the corresponding acylated products.[4][5][7]

NucleophileProduct
Water (H₂O)2-Acetoxyisobutyric acid
Alcohol (R-OH)2-Acetoxyisobutyrate ester
Amine (R-NH₂)2-Acetoxyisobutyramide
Aromatic Compound (Ar-H)Aryl ketone (via Friedel-Crafts acylation)[8][9][10][11]

These reactions typically proceed via a nucleophilic addition-elimination mechanism at the acyl chloride carbonyl.[4] The high reactivity of the acyl chloride often obviates the need for a catalyst, although a non-nucleophilic base such as pyridine or triethylamine is frequently added to scavenge the HCl byproduct.[12]

StepProcedure
1. Reagents and Setup In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether).
2. Addition of Reagent Cool the solution to 0 °C in an ice bath and add this compound (1.1 eq) dropwise.
3. Reaction Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
4. Work-up Quench the reaction with water and separate the organic and aqueous layers.
5. Extraction and Washing Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
6. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography or distillation.

Physicochemical and Safety Data

PropertyValue
Molecular Formula C₆H₉ClO₃[1][13]
Molecular Weight 164.588 g/mol [13]
CAS Number 40635-66-3[1]
Appearance Colorless to light yellow clear liquid[14][15]
Boiling Point 328-329 K at 0.008 bar[1]
Hazards Causes severe skin burns and eye damage. Suspected of causing genetic defects. Combustible liquid. May be corrosive to metals.[15]

Conclusion

This compound is a versatile synthetic reagent whose mechanism of action is characterized by a fascinating duality. While it can function as a standard acylating agent, its true synthetic potential is realized in its reactions with polyfunctional molecules, particularly diols, where the acetoxy group participates in the reaction to afford unique chloroacetate products. A thorough understanding of these competing mechanistic pathways is essential for harnessing the full power of this reagent in the synthesis of complex and biologically active molecules. The protocols and data presented in this guide provide a solid foundation for the safe and effective application of this compound in a research and development setting.

References

  • Green, G., Verheyden, J. P. H., & Moffatt, J. G. (1971). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry, 36(17), 2407–2414. [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. A Level Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). [Link]

  • Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. [Link]

  • Chemchart. (n.d.). This compound (40635-66-3). [Link]

  • Russell, A. F., Prystasz, M., Hamamura, E. K., Verheyden, J. P. H., & Moffatt, J. G. (1974). Reactions of 2-acyloxyisobutyryl halides with nucleosides. V. Reactions with cytidine and its derivatives. The Journal of Organic Chemistry, 39(15), 2182–2187. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Mass Spectrum of this compound. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • LabXchange. (n.d.). Friedel-Crafts Acylation and Alkylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Acetoxyisobutyryl Chloride from 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary & Strategic Importance

2-Acetoxyisobutyryl chloride is a pivotal activated ester intermediate, recognized for its utility in the synthesis of complex molecules, particularly modified nucleosides for therapeutic applications. Its structure combines the reactivity of an acyl chloride with a protected hydroxyl group, making it a versatile building block for introducing the 2-acetoxyisobutyryl moiety. A notable application is in the synthesis of nucleoside analogs, where it facilitates the formation of chloroacetates and other derivatives.[1] This guide provides a comprehensive overview of a robust, scalable, one-pot synthesis from 2-hydroxyisobutyric acid, delving into the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations. The presented methodology is based on a field-proven approach that has been successfully implemented on a kilogram scale, ensuring relevance for both academic research and process development environments.[1]

Synthetic Strategy and Mechanistic Rationale

The conversion of 2-hydroxyisobutyric acid to this compound involves two fundamental transformations: the esterification of the tertiary hydroxyl group and the conversion of the carboxylic acid moiety into a highly reactive acyl chloride. While this could be approached as a two-step sequence, a more efficient and scalable one-pot method utilizing acetyl chloride as a dual-function reagent is preferred and has been documented for its high yield.[1]

Causality of Reagent Choice:

  • 2-Hydroxyisobutyric Acid: The starting material possesses both a nucleophilic hydroxyl group and a carboxylic acid. Its tertiary alcohol is less reactive than a primary or secondary alcohol, necessitating conditions that favor esterification.

  • Acetyl Chloride (Excess): This reagent is the cornerstone of the one-pot strategy.

    • As an Acetylating Agent: It readily reacts with the hydroxyl group of 2-hydroxyisobutyric acid to form the desired acetate ester.

    • As a Chlorinating Agent Precursor: While not a direct chlorinating agent for carboxylic acids in the same way as thionyl chloride, its reaction with the carboxylic acid (or the initial acetylation reaction) generates hydrogen chloride (HCl) gas in situ. In the presence of excess acetyl chloride and under reflux conditions, a series of equilibria involving mixed anhydride intermediates likely facilitates the final conversion to the acyl chloride.[2] The gaseous byproducts (HCl) drive the reaction forward, making this an effective, self-catalyzing system.

Proposed Reaction Mechanism:

The reaction proceeds in a sequential, one-pot fashion:

  • Acetylation: The lone pair of electrons on the oxygen of the hydroxyl group of 2-hydroxyisobutyric acid performs a nucleophilic attack on the electrophilic carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion and a proton to form 2-acetoxyisobutyric acid and HCl.

  • Acyl Chloride Formation: The newly formed 2-acetoxyisobutyric acid then reacts with another equivalent of acetyl chloride. This reaction likely forms a mixed anhydride. A chloride ion (generated from HCl or present from the acetyl chloride) then attacks the carbonyl carbon of the isobutyryl moiety in the anhydride. This is the more electrophilic center. The tetrahedral intermediate collapses, displacing the stable acetic anhydride as a leaving group and yielding the final product, this compound. Heating the reaction to reflux provides the necessary activation energy for this second stage.

G cluster_0 One-Pot Synthesis Workflow A 2-Hydroxyisobutyric Acid C Intermediate: 2-Acetoxyisobutyric Acid A->C Step 1: Acetylation (Ice Cooling) B Acetyl Chloride (Excess) B->C D Product: This compound B->D C->D Step 2: Chlorination (Reflux) E Byproducts: HCl (gas), Acetic Anhydride

Caption: High-level workflow for the one-pot synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from a validated method for the large-scale synthesis of this compound, achieving yields of approximately 85%.[1]

Materials & Equipment:

  • 2-Hydroxyisobutyric acid (1.0 kg, 9.6 mol)

  • Acetyl chloride (2.0 kg, 25.5 mol, ~2.65 equivalents)

  • Multi-neck round-bottom flask or reactor of appropriate size (e.g., 5L)

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser fitted with a gas outlet to a scrubber (for HCl)

  • Heating mantle and temperature controller

  • Ice-water bath

  • Distillation apparatus (for atmospheric and vacuum distillation)

Step-by-Step Methodology:

  • Initial Setup: Charge the reaction vessel with 2-hydroxyisobutyric acid (1.0 kg). Equip the vessel with a mechanical stirrer, a dropping funnel containing acetyl chloride (2.0 kg), and a reflux condenser connected to an acid gas trap or scrubber.

  • Reagent Addition (Acetylation): Begin stirring and cool the reaction vessel in an ice-water bath. Add the acetyl chloride slowly from the dropping funnel to the stirred acid.

    • Causality: This reaction is highly exothermic and liberates a significant volume of HCl gas.[3] Slow addition and external cooling are critical to control the reaction rate, prevent a dangerous temperature spike, and manage the evolution of HCl gas.

  • Reaction Maturation (Chlorination): Once the addition is complete and the initial vigorous gas evolution has subsided, remove the ice bath. Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.

    • Causality: Heating the mixture provides the necessary energy to drive the second, slower phase of the reaction—the conversion of the intermediate carboxylic acid to the final acyl chloride.

  • Initial Purification: After the reflux period, allow the mixture to cool to room temperature. Reconfigure the apparatus for distillation at atmospheric pressure. Distill the excess, unreacted acetyl chloride (boiling point ~51 °C).

    • Causality: This step efficiently removes the bulk of the excess reagent, simplifying the subsequent final purification.

  • Final Purification: Transfer the crude residue to a suitable flask for vacuum distillation. Purify the this compound by distillation under reduced pressure.

    • Causality: The product has a high boiling point and may be susceptible to decomposition at atmospheric pressure. Vacuum distillation allows it to boil at a much lower temperature, preserving its integrity and yielding a pure product.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized this compound.

PropertyValueSource
Molecular Formula C₆H₉ClO₃[4][5]
Molecular Weight 164.59 g/mol [5]
Appearance Colorless to light yellow liquid[6]
CAS Number 40635-66-3[4]
Boiling Point 55-56 °C at 8 mbar (approx. 6 mmHg)[4]
70 °C at 17 mmHg[7]
Sensitivity Moisture Sensitive[7]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool. The disappearance of the broad O-H stretch from the starting material (around 2500-3300 cm⁻¹) is the first sign of a complete reaction. The product spectrum will be dominated by two distinct and strong carbonyl (C=O) stretching absorptions:

    • Acyl Chloride C=O Stretch: ~1800 cm⁻¹

    • Ester C=O Stretch: ~1750 cm⁻¹

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The expected signals in CDCl₃ would be:

    • A singlet integrating to 3H around δ 2.1 ppm, corresponding to the acetyl (CH₃CO-) protons.

    • A singlet integrating to 6H around δ 1.6 ppm, corresponding to the two equivalent methyl groups (-C(CH₃)₂-) of the isobutyryl backbone.

Critical Safety Protocols & Hazard Management

Trustworthiness in chemical synthesis is rooted in a rigorous adherence to safety. The reagents and byproducts in this procedure are hazardous and demand strict handling protocols.

Reagent & Product Hazards:

  • Acetyl Chloride: A highly flammable, corrosive, and volatile liquid.[8][9] It reacts violently with water and alcohols, releasing large quantities of corrosive HCl gas.[3][10] Inhalation can cause severe respiratory tract irritation and damage.[8]

  • 2-Hydroxyisobutyric Acid: Generally considered a low-hazard solid, but dust can be irritating.

  • This compound (Product): As an acyl chloride, it must be handled as a corrosive and moisture-sensitive compound.[7] It will hydrolyze upon contact with moisture (e.g., in the air or on skin) to release HCl.

  • Hydrogen Chloride (HCl) Gas: A major byproduct of the reaction. It is highly toxic and corrosive, causing severe burns upon contact with skin, eyes, or the respiratory system.[11]

Engineering and Personal Protective Controls:

G cluster_0 Hierarchy of Safety Controls cluster_1 cluster_2 cluster_3 A Engineering Controls (First Line of Defense) B Administrative Controls A->B E1 Certified Chemical Fume Hood C Personal Protective Equipment (PPE) (Last Line of Defense) B->C A1 Standard Operating Procedure (SOP) P1 Splash Goggles & Face Shield E2 Acid Gas Scrubber/Trap E3 Emergency Shower & Eyewash A2 Hazard Training A3 Restricted Access Area P2 Acid-Resistant Gloves (e.g., Butyl Rubber) P3 Flame-Resistant Lab Coat

Sources

2-Acetoxyisobutyryl Chloride: A Specialized Acylating Agent for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxyisobutyryl chloride (CAS RN: 40635-66-3) is a highly reactive acyl chloride that has carved a niche in specialized organic synthesis and chemical biology applications.[1][2] Unlike more common acylating agents, its unique structure, featuring a quaternary carbon alpha to the carbonyl group and a vicinal acetoxy moiety, imparts distinct reactivity and selectivity. This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of properties to an in-depth analysis of its core reactivity, mechanistic underpinnings, and proven applications. We will explore its pivotal role in the synthesis of modified nucleosides for drug discovery and its potential as a tool for the covalent modification of proteins and peptides, providing field-proven insights and detailed protocols for the research professional.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow, combustible liquid that is highly sensitive to moisture.[3][4] Its reactivity stems from the electrophilic acyl chloride group. The molecular structure and key properties are summarized below.

PropertyValueSource(s)
CAS Number 40635-66-3[2][3][4]
Molecular Formula C₆H₉ClO₃[2][3]
Molecular Weight 164.59 g/mol [3][4][5]
Synonyms 2-Acetoxy-2-methylpropionyl chloride, α-Acetoxyisobutyryl chloride[1][4]
Density 1.15 g/cm³[4][5]
Boiling Point 55-56°C at 6 mmHg; 70°C at 17 mmHg[4][6][7]
Refractive Index 1.429[4][5]
Flash Point 68°C (154°F)[4]
InChI Key RBTCRFLJLUNCLL-UHFFFAOYSA-N[2][4]
Sensitivity Moisture sensitive; reacts violently with water[3][4][8]

Core Reactivity and Mechanistic Insights

The utility of this compound is defined by its specific and often selective reactions with nucleophiles. The key to its unique reactivity lies in the intramolecular participation of the neighboring acetoxy group.

Mechanism of Action with Diols: The Acetoxonium Ion Intermediate

A seminal application of this compound is the selective conversion of cis-diols into trans-chloroacetates, a critical transformation in nucleoside chemistry.[9] This reaction does not proceed via a simple direct acylation. Instead, it involves the formation of a cyclic acetoxonium ion intermediate.

Causality of the Mechanism:

  • Initial Attack: A hydroxyl group from the cis-diol attacks the carbonyl of the acetoxy group, which is more sterically accessible and electronically favorable under certain conditions than the highly reactive acyl chloride.[9]

  • Intermediate Formation: This leads to the formation of a hydroxy dioxolanone intermediate.

  • Cyclization and Chloride Attack: The intermediate rearranges, catalyzed by acid, to form a protonated orthoester, which then collapses into a planar acetoxonium ion. This ion is then attacked by the chloride ion (liberated from the acyl chloride) from the opposite face (anti-attack), resulting in stereochemical inversion at one center and the formation of the trans-chloroacetate.[9]

This mechanism explains the high stereoselectivity observed in the reaction with cis-diols, such as the 2',3'-cis-diol of a ribonucleoside.[9]

G cluster_reagents start cis-Diol + 2-Acetoxyisobutyryl Chloride intermediate1 Hydroxy Dioxolanone Intermediate start->intermediate1 Nucleophilic attack on acetoxy C=O acetoxonium Planar Acetoxonium Ion Intermediate intermediate1->acetoxonium Acid-catalyzed rearrangement product trans-Chloroacetate Product acetoxonium->product Anti-attack by Cl- chloride Cl-

Caption: Proposed mechanism for the reaction of this compound with cis-diols.

Reactivity with Amines

As an acyl chloride, the compound readily reacts with primary and secondary amines to form stable amide bonds. This is the basis for its potential application in modifying proteins and peptides at the N-terminus or the ε-amino group of lysine residues.[10][11] The reaction is a standard nucleophilic acyl substitution. Given the reagent's high reactivity and instability in aqueous solutions, these modifications must be performed under carefully controlled conditions, typically in organic co-solvents or at a slightly acidic pH to favor N-terminal modification over lysine modification.[10]

Applications in Medicinal Chemistry: Synthesis of Nucleoside Analogs

The development of nucleoside analogs remains a cornerstone of antiviral and anticancer drug discovery. The ability to selectively modify the sugar moiety is crucial for creating compounds with improved efficacy and metabolic stability.

This compound has proven to be a valuable reagent for the selective 2'-chlorination of uridine derivatives.[9] This reaction transforms the ribose into a 2'-chloro-2'-deoxyribose, a modification found in several biologically active compounds. The reaction proceeds in high yield and with high stereoselectivity via the acetoxonium ion mechanism described previously, ultimately forming a 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivative.[9]

Protocol 1: General Procedure for the Conversion of Uridine to 2'-Chloro-2'-Deoxyuridine Derivative

This protocol is a generalized representation based on methodologies described in the literature and should be adapted and optimized for specific substrates.[9]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 5'-protected uridine derivative in an anhydrous solvent such as acetonitrile.

  • Reagent Addition: Add 2-4 molar equivalents of this compound to the solution.

  • Reaction: Heat the reaction mixture (e.g., to 100°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 30 minutes to several hours depending on the substrate.

  • Workup: After completion, cool the reaction mixture and evaporate the solvent in vacuo.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Chromatography: Purify the crude product by silica gel column chromatography to isolate the desired 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Potential Applications in Chemical Biology and Proteomics

The covalent modification of proteins is a powerful strategy for studying their function, identifying binding partners, and creating novel bioconjugates.[12][13][14] The reactivity of this compound with amines makes it a candidate for acylating proteins and peptides.

While this specific reagent is not widely documented for this purpose, its function can be inferred from the extensive use of other acyl chlorides in proteomics.[11] The introduction of the acetoxyisobutyryl group could serve two purposes:

  • Probing Structure and Function: Acylation can block lysine residues or the N-terminus, potentially altering protein conformation, enzyme activity, or protein-protein interactions. This allows researchers to probe the importance of specific amine-containing residues.[12]

  • Introducing a Chemical Handle: The ester linkage in the acetoxy group could potentially be cleaved under specific conditions to reveal a hydroxyl group, providing a secondary site for further modification.

G peptide Peptide/Protein (with exposed Lys, N-terminus) reaction Acylation Reaction (Controlled pH & Temp) peptide->reaction reagent This compound (in Anhydrous Co-solvent) reagent->reaction quench Quenching (e.g., Tris buffer) reaction->quench Stop reaction analysis Analysis (LC-MS/MS, Activity Assay) quench->analysis Prepare for analysis result Characterize Site(s) of Modification & Functional Impact analysis->result

Caption: General workflow for peptide or protein modification using an acylating agent.

Protocol 2: Exploratory Procedure for the Acylation of a Model Peptide

This is a hypothetical protocol based on standard bioconjugation techniques. It requires significant optimization.

  • Peptide Preparation: Dissolve the model peptide (e.g., 1 mg/mL) in a buffer system compatible with a co-solvent, such as 50 mM HEPES at pH 7.0, mixed with an organic co-solvent like anhydrous DMF or DMSO to a final concentration of 10-30% v/v.

    • Rationale: The co-solvent is necessary to ensure the solubility and stability of the acyl chloride, which would otherwise rapidly hydrolyze in a purely aqueous solution.[3]

  • Reagent Preparation: Prepare a fresh stock solution (e.g., 100 mM) of this compound in the same anhydrous organic co-solvent used above.

    • Rationale: The reagent is moisture-sensitive and should be handled in an anhydrous environment to maintain its reactivity.[3][8]

  • Acylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution while gently vortexing. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris buffer (1 M, pH 8.0), to a final concentration of 50-100 mM. Let it stand for 30 minutes.

    • Rationale: The quenching agent consumes any remaining unreacted acyl chloride, preventing non-specific modifications during sample workup.

  • Desalting: Remove excess reagent and salts using a suitable method, such as a desalting column (e.g., C18 Sep-Pak) or dialysis.

  • Analysis: Analyze the modified peptide using LC-MS to confirm the addition of the acetoxyisobutyryl group (+128 Da mass shift) and use MS/MS sequencing to identify the site(s) of modification.

Critical Safety and Handling Information

This compound is a hazardous chemical that requires strict safety protocols.[3][5]

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage.[3][5]

    • Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas.[1][3][5] It is also moisture sensitive.[3]

    • Combustible: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[3]

    • Lachrymator: The vapor is irritating to the eyes and can cause tearing.[3]

    • Suspected Mutagen: It is suspected of causing genetic defects.[5]

  • Handling:

    • Always handle inside a certified chemical fume hood.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5]

    • Ensure eyewash stations and safety showers are readily accessible.[3]

    • Use spark-proof tools and ground all equipment to prevent static discharge.[3]

  • Storage:

    • Store in a tightly closed, corrosion-resistant container.[5]

    • Keep in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[3]

    • Store away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[3][8]

  • Spill & Disposal:

    • In case of a spill, remove all ignition sources and evacuate the area.[3] Absorb the spill with an inert, dry material (e.g., dry sand or vermiculite) and place it in a suitable, closed container for disposal. Do not use water.[3]

    • Dispose of waste in accordance with all local, state, and federal regulations at an approved waste disposal plant.

Conclusion and Future Outlook

This compound is more than a simple building block; it is a specialized tool for complex chemical transformations. Its well-established application in the stereoselective synthesis of modified nucleosides underscores its value in medicinal chemistry.[9] While its use in proteomics is less explored, its inherent reactivity suggests significant potential for developing novel chemical probes and bioconjugation strategies. Future research could focus on designing derivatives with bioorthogonal handles or exploring its utility in activity-based protein profiling. For researchers in drug development and chemical biology, a thorough understanding of this reagent's unique reactivity and stringent handling requirements is essential to unlocking its full potential.

References

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: this compound.

  • TCI AMERICA. (n.d.). This compound | 40635-66-3. Retrieved from

  • ChemBK. (2024). 2-acetoxyisobutyl chloride. Retrieved from

  • Moffatt, J. G., et al. (1971). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from

  • TCI Chemicals. (2024). SAFETY DATA SHEET: this compound.

  • Chemchart. (n.d.). This compound (40635-66-3). Retrieved from

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from

  • Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). Retrieved from

  • Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals. Retrieved from

  • NIST. (n.d.). This compound - Phase change data. In NIST Chemistry WebBook. Retrieved from

  • Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. Retrieved from

  • ResearchGate. (2025). Acylation of toluene with isobutyryl chloride. Request PDF.

  • Organic Syntheses. (n.d.). A. - Isobutyryl chloride. Retrieved from

  • Chem-Impex. (n.d.). (R-(+)-2-Acetoxypropionyl chloride. Retrieved from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 40635-66-3. Retrieved from

  • NIST. (n.d.). This compound - Mass spectrum. In NIST Chemistry WebBook. Retrieved from

  • LabSolutions. (n.d.). This compound. Retrieved from

  • Autechaux, A. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride. Retrieved from

  • Wang, J., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications.

  • Lermyte, F., et al. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules.

  • BenchChem. (2025). Application Notes and Protocols for Peptide and Protein Modification using 2,2-Dimethylbut-3-ynoyl Chloride.

  • Foley, D. J., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science.

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from

  • Ebokaiwe, A. P., et al. (2020). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Pharmaceuticals.

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 40635-66-3. Retrieved from

  • Bentley, T. W., et al. (1995). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the American Chemical Society.

  • Ace Therapeutics. (n.d.). Assay Kits for IBD Research. Retrieved from

Sources

A Senior Application Scientist's Guide to 2-Acetoxyisobutyryl Chloride: Mechanism, Application, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 2-acetoxyisobutyryl chloride as a versatile acylating agent in modern organic synthesis.

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of organic synthesis, reagents that offer predictable reactivity combined with structural sophistication are invaluable. This compound, a seemingly simple acyl chloride, is one such molecule. Its true utility lies not just in its capacity to acylate nucleophiles, but in the nuanced and often non-intuitive reaction pathways it enables. The presence of an acetoxy group alpha to the acyl chloride function imparts unique reactivity, particularly with poly-functionalized molecules like diols and nucleosides. This guide moves beyond a simple cataloging of reactions to explore the mechanistic underpinnings of its behavior, providing field-proven insights into its application in both small molecule synthesis and polymer chemistry.

Core Properties and Safe Handling Protocols

This compound is a combustible, corrosive, and moisture-sensitive liquid that requires careful handling to ensure personnel safety and experimental integrity.[1] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1]

PropertyValue
Chemical Formula C₆H₉ClO₃[2]
Molecular Weight 164.59 g/mol [3]
CAS Number 40635-66-3[2]
Appearance Colorless to light yellow clear liquid
Boiling Point 55-56°C at 6 mmHg[4]
Density 1.15 g/mL[4]
Synonyms 2-Acetoxy-2-methylpropionyl Chloride, 1-Chlorocarbonyl-1-methylethyl acetate[2][3]

Safety and Handling:

Due to its hazardous nature, all manipulations should be conducted within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1] It should be stored in a corrosive-resistant container.

  • Handling: Use spark-proof tools and explosion-proof equipment.[1] Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Spills: Absorb spills with an inert, dry material and place in a suitable container for disposal. Do not use water to clean up spills, as it reacts violently.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis of this compound

A reliable, large-scale synthesis of this compound can be achieved from 2-hydroxyisobutyric acid in a two-step process. This method provides the reagent in high yield and purity.[5]

Experimental Protocol: Synthesis from 2-Hydroxyisobutyric Acid

  • Step 1: Acetylation. To a cooled (ice bath) and stirred solution of 2-hydroxyisobutyric acid (1.0 kg, 9.6 mol), slowly add acetyl chloride (2.0 kg, 25.5 mol).

  • Step 2: Reflux. Once the initial vigorous gas evolution has subsided, heat the mixture under reflux for 2 hours.

  • Step 3: Removal of Excess Reagent. Remove the excess acetyl chloride by distillation under reduced pressure (25" Hg).

  • Step 4: Chlorination. To the resulting residue, add thionyl chloride (1.0 kg, 8.40 mol).

  • Step 5: Final Reflux and Distillation. Heat the solution at a bath temperature of 100°C for 2 hours. The final product is then purified by fractional distillation to yield this compound.[5]

G cluster_synthesis Synthesis Workflow A 2-Hydroxyisobutyric Acid B 2-Acetoxyisobutyric Acid A->B Acetyl Chloride, Reflux C This compound B->C Thionyl Chloride, 100°C

General mechanism of nucleophilic addition-elimination with an alcohol.

A crucial insight is that while the acyl chloride is the primary site of reaction, the neighboring acetoxy group can participate in more complex transformations, particularly with vicinal diols, as detailed below.

Applications in Advanced Organic Synthesis

Acylation of Alcohols and Amines

The most straightforward application of this compound is the formation of esters and amides. These reactions are typically rapid, exothermic, and high-yielding. [6][7] Experimental Protocol: General Acylation of an Alcohol

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). [5][8]2. Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add this compound (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

A Specialized Reagent for Diol Manipulation

The true elegance of this compound emerges in its reactions with vicinal (1,2-) diols. The outcome is highly dependent on the stereochemistry of the diol.

  • cis-Diols: The reaction with cis-cycloalkane-1,2-diols proceeds almost quantitatively to form trans-2-chlorocycloalkyl acetates. This occurs via an intermediate acetoxonium ion, where the neighboring acetoxy group participates in the reaction. The chloride ion then attacks from the opposite face, leading to inversion of configuration at one center. [5]* trans-Diols: In contrast, trans-diols react to form complex mixtures of products with very little incorporation of chlorine. [5] This selective reactivity allows for the stereospecific conversion of cis-diols to trans-chloroacetates, a valuable transformation in the synthesis of complex molecules like nucleoside analogs. For example, its reaction with uridine derivatives leads to the high-yield formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridines, which are key intermediates in medicinal chemistry. [5]

G A cis-Diol B Acetoxonium Ion Intermediate A->B Reaction with This compound C trans-2-Chloroalkyl Acetate B->C Nucleophilic attack by Cl⁻ (inversion)

Reaction pathway for cis-diols leading to trans-chloroacetates.

Furthermore, isolated hydroxyl groups can be converted into 2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ethers, which serve as effective protecting groups. [5][9]This dual role as both a protecting group precursor and a stereospecific chlorinating agent makes it a powerful tool in synthetic strategy. [10][11]

Role in Polymer Chemistry: An ATRP Initiator

Beyond small molecule synthesis, this compound is a functional initiator for Atom Transfer Radical Polymerization (ATRP). []ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. The C-Cl bond in this compound can be homolytically cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a radical. This radical then initiates the polymerization of vinyl monomers. The acetoxy group is incorporated as the alpha-end group of the resulting polymer chain, providing a site for further functionalization. [13]

G cluster_atrp ATRP Initiation Initiator 2-Acetoxyisobutyryl Chloride (R-Cl) Catalyst Cu(I)/Ligand Initiator->Catalyst Activation Monomer n(Monomer) Catalyst->Monomer Radical Addition Polymer Polymer Chain R-(Monomer)n-Cl Monomer->Polymer

Initiation of Atom Transfer Radical Polymerization (ATRP).

Summary of Applications

ApplicationSubstrateKey FeatureProduct
Esterification AlcoholsNucleophilic Acyl SubstitutionEsters
Amidation AminesNucleophilic Acyl SubstitutionAmides
Stereospecific Conversion cis-DiolsNeighboring Group Participationtrans-Chloroacetates
Protecting Group Formation DiolsDioxolanone Formation2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ethers
Polymer Synthesis Vinyl MonomersATRP InitiatorWell-defined Polymers

Conclusion

This compound transcends its classification as a simple acylating agent. Its true value is realized through its unique, stereospecific reactivity with diols and its utility as a functional initiator in controlled polymerization. For the medicinal chemist, it offers a pathway to complex nucleoside analogs. For the materials scientist, it provides a gateway to precisely engineered polymers. Understanding the mechanistic subtleties of this reagent empowers researchers to leverage its full potential, transforming it from a mere building block into a strategic tool for molecular innovation.

References

  • Greenberg, S., & Moffatt, J. G. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of the American Chemical Society, 95(12), 4016–4025. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (40635-66-3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved from [Link]

  • NIST. (n.d.). This compound - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MacMillan, C. D., et al. (2018). Solid-phase incorporation of an ATRP initiator for polymer-DNA biohybrids. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020028715A1 - Amino-reactive positively charged atrp initiators that maintain their.
  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protective Groups. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: Isobutyryl chloride. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Acetoxyisobutyryl bromide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Acetoxyacetyl Chloride in Specialty Polymer Development. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

Sources

The Pivotal Role of Protein Acylation in Cellular Signaling and Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes. This in-depth technical guide provides a comprehensive exploration of the mechanisms, functions, and regulatory significance of protein acylation in cellular signaling. We delve into the major types of protein acylation, including S-palmitoylation, N-myristoylation, and acetylation, detailing the enzymatic machinery and the profound impact these modifications have on protein localization, stability, and interaction networks. Furthermore, this guide offers field-proven insights into the experimental methodologies for studying protein acylation and discusses its emerging role as a therapeutic target in various diseases. This resource is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of this critical regulatory mechanism.

Introduction: The Dynamic Language of Lipid Modification

Cellular function relies on the precise and dynamic regulation of protein activity. Post-translational modifications (PTMs) act as molecular switches, rapidly altering a protein's properties in response to cellular cues. Among these, protein acylation has emerged as a crucial regulator of vital signaling pathways.[1][2] This modification involves the attachment of a fatty acid to a protein, a process that can dramatically alter the protein's hydrophobicity, thereby influencing its localization, trafficking, stability, and interactions with other molecules.[3][4][5][6]

Unlike some other PTMs that are essentially permanent, certain types of acylation, such as S-palmitoylation, are reversible.[3][7] This dynamic nature allows for rapid, spatiotemporal control of protein function, akin to the well-understood regulatory roles of phosphorylation and ubiquitination.[8] The balance between acylation and deacylation is critical for maintaining cellular homeostasis, and its disruption is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][9][10]

This guide will provide a detailed examination of the core types of protein acylation, the enzymes that govern these modifications, and their downstream consequences on cellular signaling cascades. We will also explore the state-of-the-art techniques used to investigate protein acylation, offering a practical framework for researchers in the field.

Major Types of Protein Acylation: A Functional Dichotomy

Protein acylation can be broadly categorized based on the nature of the acyl group and its linkage to the protein. Here, we focus on three of the most prevalent and well-studied types: S-palmitoylation, N-myristoylation, and acetylation.

S-Palmitoylation: A Reversible Anchor for Dynamic Signaling

S-palmitoylation is the reversible attachment of a 16-carbon saturated fatty acid, palmitate, to the thiol group of a cysteine residue via a thioester bond.[10][11][12] This modification is unique among lipid PTMs for its reversibility, which is conferred by the labile nature of the thioester linkage.[3][7][8] This dynamic cycling between palmitoylated and depalmitoylated states allows for precise control over protein function in response to signaling events.[3]

Enzymatic Machinery:

  • "Writers" - Palmitoyl Acyltransferases (PATs): The addition of palmitate is catalyzed by a family of enzymes known as zinc finger DHHC-domain containing proteins (zDHHCs).[5][12] These enzymes are typically localized to the endoplasmic reticulum and Golgi apparatus.[13]

  • "Erasers" - Acyl-Protein Thioesterases (APTs): The removal of palmitate is carried out by acyl-protein thioesterases (APTs) in the cytosol and palmitoyl protein thioesterases in lysosomes.[7][12]

Functional Consequences:

  • Membrane Targeting and Trafficking: S-palmitoylation significantly increases a protein's hydrophobicity, promoting its association with cellular membranes and facilitating its trafficking between different compartments.[3][7][13][14][15]

  • Protein Stability and Interactions: This modification can influence protein stability and modulate protein-protein interactions, thereby controlling the assembly and disassembly of signaling complexes.[3][10][11]

  • Regulation of Signaling Pathways: S-palmitoylation is a key regulator of numerous signaling pathways, including those involved in innate immunity, inflammation, and neurotransmission.[1][2][3][10] For example, the palmitoylation of signaling proteins like Ras is crucial for their proper localization and function.[14]


}

The dynamic cycle of S-palmitoylation and de-palmitoylation.

N-Myristoylation: An Irreversible Modification for Stable Membrane Association

N-myristoylation is the covalent and generally irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein via an amide bond.[16][17][18] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and occurs co-translationally.[16][17][19]

Enzymatic Machinery:

  • "Writer" - N-Myristoyltransferase (NMT): This single-step reaction is catalyzed by NMT, which transfers the myristoyl group from myristoyl-CoA to the nascent polypeptide chain.[16][19]

Functional Consequences:

  • Protein-Membrane Interactions: The primary role of N-myristoylation is to promote weak and reversible interactions between the modified protein and cellular membranes.[16][17][20]

  • Subcellular Localization: This modification is crucial for the proper subcellular localization of a wide range of signaling proteins, including G proteins and non-receptor tyrosine kinases.[16][19][20]

  • Protein-Protein Interactions: The myristoyl group can also facilitate protein-protein interactions, contributing to the formation of signaling complexes.[16][19][20]

  • Myristoyl-Electrostatic Switch: The membrane association of many myristoylated proteins is further regulated by an electrostatic switch, where basic amino acid residues near the N-terminus interact with acidic phospholipids in the membrane, stabilizing the interaction.[17][18]


}

The co-translational process of N-myristoylation.

Protein Acetylation: A Key Regulator of Gene Expression and Beyond

Protein acetylation is a dynamic and highly specific PTM involving the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue.[9][21][22] While historically studied in the context of histone modification and gene regulation, it is now clear that acetylation of non-histone proteins is widespread and plays a critical role in regulating diverse cellular processes.[9][22]

Enzymatic Machinery:

  • "Writers" - Lysine Acetyltransferases (KATs): Formerly known as histone acetyltransferases (HATs), these enzymes catalyze the addition of acetyl groups.[9][23]

  • "Erasers" - Lysine Deacetylases (KDACs): Previously called histone deacetylases (HDACs), these enzymes remove acetyl groups.[9][23]

Functional Consequences:

  • Gene Transcription: Acetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for gene transcription.[24] Deacetylation has the opposite effect, leading to gene silencing.[24]

  • Regulation of Non-Histone Proteins: Acetylation can alter the activity, stability, and interactions of a vast number of non-histone proteins, including transcription factors and enzymes involved in metabolism.[9][22]

  • Signal Transduction: This modification plays a crucial role in various signal transduction pathways.[9][21]

Methodologies for Studying Protein Acylation: A Practical Guide

The study of protein acylation requires specialized techniques to detect, identify, and quantify these modifications. Here, we outline some of the most common and effective experimental approaches.

Detection of Protein S-Palmitoylation

Acyl-Biotin Exchange (ABE): This is a widely used method for the specific detection and enrichment of S-acylated proteins.[11][25] The workflow involves three key steps:

  • Blocking of free thiols: Free cysteine residues are blocked with an alkylating agent.

  • Cleavage of thioester bonds: The thioester linkage of palmitoylated cysteines is specifically cleaved with hydroxylamine.

  • Biotinylation and enrichment: The newly exposed thiol groups are labeled with a biotin-containing reagent, allowing for the enrichment of formerly palmitoylated proteins using streptavidin beads.[11][26][27]

Metabolic Labeling with "Clickable" Fatty Acid Analogs: This technique involves feeding cells with fatty acid analogs containing a bioorthogonal handle, such as an alkyne or azide group.[11][28][29] These analogs are incorporated into proteins by the cell's natural machinery. The tagged proteins can then be detected or enriched via "click chemistry," a highly specific and efficient chemical reaction.[28][29][30][31]

Detection of Protein N-Myristoylation and Acetylation

Mass Spectrometry (MS): MS-based proteomics is the gold standard for identifying and quantifying protein acylation.[21][32] This powerful technique can pinpoint the exact site of modification on a protein and provide quantitative information about changes in acylation levels under different conditions.[21][32][33] Affinity enrichment using specific antibodies against acetylated lysine residues is often employed prior to MS analysis to increase the sensitivity of detection.[21][32][33][34]

Immunoblotting (Western Blotting): Specific antibodies that recognize acylated proteins or specific acylation sites can be used to detect these modifications by Western blotting.[21] This method is useful for validating MS results and for studying the acylation of specific proteins.[21][32]

Table 1: Comparison of Methodologies for Acylation Detection

MethodPrincipleAdvantagesLimitations
Acyl-Biotin Exchange (ABE) Chemical labeling of S-acylated cysteinesSpecific for S-acylation, allows for enrichmentIndirect detection, can be lengthy
Metabolic Labeling with Click Chemistry Incorporation of bioorthogonal fatty acid analogsAllows for temporal analysis, high specificityPotential for metabolic perturbation
Mass Spectrometry (MS) Direct detection and quantification of modified peptidesHigh sensitivity and specificity, site-specific informationRequires specialized equipment and expertise
Immunoblotting Antibody-based detectionRelatively simple and widely availableAntibody availability and specificity can be limiting

Protein Acylation in Disease and as a Therapeutic Target

The critical role of protein acylation in cellular signaling makes it a key player in the pathogenesis of numerous diseases. Dysregulation of acylation has been implicated in:

  • Cancer: Aberrant acylation of oncoproteins and tumor suppressors can drive cancer progression.[1][2][10][16][20]

  • Neurodegenerative Diseases: Altered acylation of neuronal proteins is associated with conditions such as Huntington's disease and Alzheimer's disease.[16][35][36][37]

  • Infectious Diseases: Many viral and bacterial pathogens rely on the host's acylation machinery for their replication and pathogenesis.[20]

  • Inflammatory and Metabolic Disorders: Dysregulation of acylation is linked to various inflammatory and metabolic diseases.[1][2][9]

The enzymes that regulate protein acylation, such as NMTs, PATs, and KDACs, are emerging as promising therapeutic targets.[16][38] The development of small molecule inhibitors that can selectively modulate the activity of these enzymes holds great potential for the treatment of a wide range of diseases.[39][40][41]

Conclusion and Future Directions

Protein acylation is a dynamic and multifaceted post-translational modification that plays a central role in regulating cellular signaling and function. Our understanding of the enzymes, substrates, and functional consequences of acylation has expanded significantly in recent years, thanks in large part to the development of advanced chemical and proteomic tools.[16][22]

Future research will likely focus on several key areas:

  • Elucidating the substrate specificity of acylation enzymes: Understanding how individual "writer" and "eraser" enzymes recognize and modify their specific protein targets is a major challenge.

  • Investigating the crosstalk between acylation and other PTMs: Acylation often works in concert with other modifications to fine-tune protein function.[42]

  • Developing more selective and potent inhibitors of acylation enzymes: Such inhibitors will be invaluable tools for both basic research and therapeutic development.

The continued exploration of the "acylome" promises to reveal new layers of regulatory complexity and provide novel insights into human health and disease.

Experimental Protocols

Acyl-Biotin Exchange (ABE) Protocol for S-Palmitoylation

This protocol is adapted from standard ABE procedures.[25][27][43][44]

Materials:

  • Cell lysate

  • Blocking Buffer (50 mM HEPES, 1 mM EDTA, 2.5% SDS, pH 7.4)

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (HAM) solution (1 M, pH 7.4)

  • HPDP-Biotin

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer (SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation: Prepare cell lysates in a buffer containing protease inhibitors.

  • Blocking of Free Thiols: Add NEM to the lysate to a final concentration of 10 mM and incubate to block free cysteine residues.[43]

  • Precipitation and Resuspension: Precipitate the proteins to remove excess NEM. Resuspend the protein pellet in a suitable buffer.

  • Hydroxylamine Treatment: Divide the sample into two aliquots. Treat one aliquot with hydroxylamine to cleave thioester bonds. Treat the other aliquot with a control buffer.

  • Biotinylation: Add HPDP-Biotin to both samples to label the newly exposed thiols.

  • Enrichment: Incubate the samples with streptavidin-agarose beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins with SDS-PAGE sample buffer and analyze by immunoblotting.

Metabolic Labeling with Alkynyl Fatty Acid Analogs

This protocol is a general guideline for metabolic labeling experiments.[30][31]

Materials:

  • Cell culture medium

  • Alkynyl fatty acid analog (e.g., 17-octadecynoic acid)

  • Fatty acid-free bovine serum albumin (FAF-BSA)

  • Click chemistry reagents (e.g., azido-biotin, copper sulfate, reducing agent)

Procedure:

  • Preparation of Labeling Medium: Prepare cell culture medium containing the alkynyl fatty acid analog complexed with FAF-BSA.

  • Cell Labeling: Incubate cells with the labeling medium for a desired period.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry Reaction: Perform the click chemistry reaction to attach a reporter tag (e.g., biotin) to the incorporated alkynyl fatty acid.

  • Analysis: Analyze the labeled proteins by in-gel fluorescence, immunoblotting, or mass spectrometry.

References

  • Mass spectrometry-based detection of protein acetylation - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Acetylation Detection of Specific Proteins | MtoZ Biolabs. (n.d.). MtoZ Biolabs. [Link]

  • Protein N-Myristoylation - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). (2020). ProQuest. [Link]

  • Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). (2020). National Institutes of Health. [Link]

  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. (2025). UU Research Portal. [Link]

  • Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. (2024). PubMed. [Link]

  • On the Role of Acylation of Transmembrane Proteins - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Histone acetylation and deacetylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). (2020). PubMed. [Link]

  • Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases. (n.d.). Frontiers. [Link]

  • [PDF] Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) | Semantic Scholar. (2020). Semantic Scholar. [Link]

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. (n.d.). SpringerLink. [Link]

  • Mechanisms and functions of protein S-acylation. (n.d.). PubMed. [Link]

  • Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC. (2025). National Institutes of Health. [Link]

  • Lipid metabolic labeling workflows to detect S-acylated proteins and... (n.d.). ResearchGate. [Link]

  • Myristoylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. (2021). JoVE. [Link]

  • Myristoylation: An Important Protein Modification in the Immune Response. (n.d.). Frontiers. [Link]

  • Principles of the acyl-biotin exchange and acyl-resin-assisted capture... (n.d.). ResearchGate. [Link]

  • N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. (n.d.). PubMed Central. [Link]

  • The inhibitors/activators targeting protein acylation readers, writers, and erasers. (n.d.). ResearchGate. [Link]

  • Protein acylation: mechanisms, biological functions and therapeutic targets. (n.d.). Semantic Scholar. [Link]

  • Protein S-Palmitoylation as Potential Therapeutic Target for Dermatoses. (n.d.). MDPI. [Link]

  • Protein acylation: mechanisms, biological functions and therapeutic targets. (2022). PubMed. [Link]

  • A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels. (2023). MDPI. [Link]

  • Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods. (n.d.). University of Dundee. [Link]

  • Mechanisms and functions of protein S-acylation. (2024). ResearchGate. [Link]

  • Profs Present: Fatty links to protein mislocalization and neurodegeneration | Centre for Bioengineering and Biotechnology | University of Waterloo. (n.d.). University of Waterloo. [Link]

  • S-Acylation Detection Kit (Biotin Switch). (n.d.). RayBiotech. [Link]

  • Altered Protein Palmitoylation as Disease Mechanism in Neurodegenerative Disorders. (2024). eneuro. [Link]

  • Regulation of Dynamic Protein S-Acylation - PMC. (n.d.). National Institutes of Health. [Link]

  • Chemical Reporters for Exploring Protein Acylation - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Palmitoylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Palmitoylation signaling: a novel mechanism of mitochondria dynamics and diverse pathologies. (2018). Oxford Academic. [Link]

  • Protein palmitoylation and subcellular trafficking. (2011). PubMed. [Link]

  • Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. (n.d.). PubMed Central. [Link]

  • The Physiology of Protein S-acylation - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

  • Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. (n.d.). National Institutes of Health. [Link]

  • Protein acylation and localization in T cell signaling (Review). (2009). Taylor & Francis Online. [Link]

  • Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. (n.d.). PubMed Central. [Link]

  • Fatty Acylation of Proteins: The Long and the Short of it - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Insights into auto-S-fatty acylation: targets, druggability, and inhibitors. (2021). RSC Publishing. [Link]

  • Lysine Acetyltransferase Inhibitors From Natural Sources. (2020). Frontiers. [Link]

  • Fatty acylation of proteins: The long and the short of it. (n.d.). PubMed. [Link]

  • An Expanding Repertoire of Protein Acylations - PMC - NIH. (n.d.). National Institutes of Health. [Link]

Sources

A Technical Guide to the Discovery and Investigation of 2-Hydroxyisobutyryl-Lysine (Khib): A Novel Post-Translational Modification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of post-translational modifications (PTMs) is in a constant state of expansion, revealing intricate layers of cellular regulation. Among the more recent discoveries, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a widespread and evolutionarily conserved PTM with profound implications in cellular metabolism and gene expression.[1] First identified in 2014, this modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, a change that neutralizes the positive charge and introduces a bulkier, hydrogen-bond-donating moiety than acetylation.[1][2] This guide provides a comprehensive technical overview of the discovery of Khib, the methodologies for its investigation, its regulatory mechanisms, and its functional significance, tailored for researchers at the forefront of biological and therapeutic science.

The Genesis of a Discovery: Unveiling Khib

The identification of novel PTMs is often driven by advancements in high-resolution mass spectrometry (MS). The discovery of Khib was no exception. Initial proteomic surveys, likely aimed at characterizing known acyl modifications, revealed a consistent mass shift of +86.0368 Da on lysine residues, which could not be attributed to any known modification.[3] This mass addition corresponds to the chemical formula of a 2-hydroxyisobutyryl group (C₄H₆O₂). The rigorous validation that followed, combining high-accuracy MS/MS fragmentation analysis with the synthesis of Khib-containing peptides, confirmed the identity of this new modification.[4]

Early studies demonstrated that Khib is not a rare occurrence but a widespread modification present on a multitude of proteins in both prokaryotes and eukaryotes, including humans, mice, and yeast.[1][4] Western blot analyses using newly developed pan-Khib specific antibodies revealed a broad range of modified proteins across various molecular weights, underscoring its prevalence.[4] Intriguingly, unlike many histone marks that are concentrated in the N-terminal tails, Khib was found distributed throughout the globular domains of histone proteins, suggesting novel regulatory functions.[2]

The Khib Regulatory Network: Writers and Erasers

The dynamic nature of Khib is governed by the interplay of enzymes that add ("writers") and remove ("erasers") the modification, a common paradigm in PTM regulation.[5][6][7]

Writers: Lysine 2-Hydroxyisobutyryltransferases

Research has identified that certain lysine acetyltransferases (KATs) possess promiscuous activity and can function as Khib writers. The primary enzymes implicated in this process are:

  • p300/EP300: This well-known transcriptional co-activator and histone acetyltransferase was shown to catalyze Khib.[1][8] Functional studies have demonstrated that p300-mediated Khib preferentially targets enzymes involved in central metabolic pathways, such as glycolysis.[8][9]

  • Tip60 (KAT5): Another prominent KAT, Tip60, has also been identified as a Khib writer.[1][10] Interestingly, p300 and Tip60 appear to have distinct substrate specificities, with Tip60-mediated Khib being enriched in proteins involved in nucleic acid metabolism and translation.[1][10]

The source of the 2-hydroxyisobutyryl group is the metabolite 2-hydroxyisobutyryl-CoA, directly linking the status of this PTM to the metabolic state of the cell.[8]

Erasers: Lysine De-2-Hydroxyisobutyrylases

The removal of Khib is primarily carried out by a class of enzymes known as histone deacetylases (HDACs), highlighting the overlapping functions of these enzyme families.

  • HDAC2 and HDAC3: In mammalian cells, these Class I HDACs have been identified as the major erasers of Khib.[1][8] Knockdown of HDAC2 or HDAC3 leads to an increase in global Khib levels.[8]

  • CobB: In prokaryotes, the sirtuin deacetylase CobB has been shown to possess robust de-2-hydroxyisobutyrylase activity, playing a key role in regulating bacterial metabolism.[11]

The dynamic regulation by these writers and erasers allows the cell to rapidly modulate protein function in response to metabolic cues.

Khib_Regulation p300 p300/EP300 Protein_Khib Protein-Khib p300->Protein_Khib Adds Khib Tip60 Tip60 Tip60->Protein_Khib Adds Khib HDAC2 HDAC2 Protein_K Protein-Lysine HDAC3 HDAC3 CobB CobB (Prokaryotes) Metabolite 2-Hydroxyisobutyryl-CoA Metabolite->p300 Metabolite->Tip60 Protein_Khib->HDAC2 Removes Khib Protein_Khib->HDAC3 Removes Khib Protein_Khib->CobB Removes Khib MS_Workflow Start Protein Extraction (from cells/tissues) Digestion Protein Reduction, Alkylation & Tryptic Digestion Start->Digestion Enrichment Immunoaffinity Enrichment (with pan-Khib antibody) Digestion->Enrichment Peptide Mixture LCMS nanoLC-MS/MS Analysis (e.g., Q-Exactive) Enrichment->LCMS Enriched Khib-Peptides Data Database Search & Analysis (MaxQuant, etc.) LCMS->Data MS/MS Spectra Validation Bioinformatic Analysis (GO, KEGG, Motif-X) Data->Validation Identified Khib Sites & Proteins

A typical workflow for the identification of Khib sites and proteins.

Detailed Protocol: Immunoaffinity Enrichment of Khib Peptides

Causality: The low stoichiometry of most PTMs, including Khib, necessitates an enrichment step to detect modified peptides from the highly complex background of unmodified peptides. High-affinity pan-Khib specific antibodies are the critical tool for this enrichment.

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a lysis buffer containing PTM inhibitors (e.g., Trichostatin A, Nicotinamide).

    • Reduce proteins with 5-10 mM dithiothreitol (DTT) and alkylate with 11-20 mM iodoacetamide (IAA).

    • Digest proteins into peptides using sequencing-grade trypsin.

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column. [3]

  • Immunoaffinity Enrichment:

    • Resuspend the desalted peptides in an immuno-precipitation (IP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0). [12][13] * Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated agarose beads overnight at 4°C with gentle rotation. [3][12] * Wash the beads extensively to remove non-specifically bound peptides (e.g., 4 times with IP buffer, 2 times with water). [3][12]

  • Elution and MS Analysis:

    • Elute the enriched Khib peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA). [3][12] * Desalt the eluted peptides using C18 ZipTips and analyze by nanoLC-MS/MS on a high-resolution mass spectrometer. [3] * For database searching, specify Khib (+86.0368 Da) on lysine as a variable modification. [3][14]

Western Blotting for Validation

Western blotting with a pan-Khib antibody serves as an essential validation tool to assess global changes in Khib levels in response to genetic or pharmacological perturbations. [3] Step-by-Step Western Blotting Protocol:

  • Protein Separation: Separate protein lysates via SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a pan anti-Khib antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

A ladder-like pattern of bands across a wide range of molecular weights is indicative of the widespread nature of the Khib modification. [4]

Conclusion and Future Directions

The discovery of 2-hydroxyisobutyryl-lysine has added a significant new dimension to our understanding of PTMs, particularly at the interface of metabolism and epigenetics. Its dynamic regulation by specific writers and erasers and its profound impact on the function of metabolic enzymes position Khib as a critical regulator of cellular homeostasis. For researchers in drug development, the enzymes that write and erase Khib, such as p300 and HDACs, represent attractive therapeutic targets. Future investigations will likely focus on elucidating the specific roles of Khib on individual proteins, understanding the crosstalk between Khib and other PTMs, and exploring its involvement in the pathophysiology of metabolic diseases and cancer.

References

  • BenchChem. (2025).
  • Various Authors. (2023). Functions of lysine 2‐hydroxyisobutyrylation and future perspectives on plants. Multiple Sources.
  • Huang, H., et al. (2020).
  • National Institutes of Health.
  • Royal Society of Chemistry. Genetic encoding of the post-translational modification 2-hydroxyisobutyryl-lysine. Organic & Biomolecular Chemistry.
  • PTM BIO.
  • Lu, Y., et al. (2021).
  • Huang, J., et al. (2016). Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis. Scientific Reports.
  • BenchChem. (2025). The Emerging Landscape of Lysine 2-Hydroxyisobutyrylation (Khib)
  • Dong, H., et al. (2021). Research advances in protein lysine 2-hydroxyisobutyrylation: From mechanistic regulation to disease relevance. Journal of Cellular and Molecular Medicine.
  • Feng, B., et al. (2021).
  • Gao, M., et al. (2021).
  • Dong, H., et al. (2019). Protein lysine de-2-hydroxyisobutyrylation by CobB in prokaryotes. Science Advances.
  • Weir, E. J., et al. (2015). Genetic encoding of the post-translational modification 2-hydroxyisobutyryl-lysine. VCU Scholars Compass.
  • Wang, N., et al. (2022). Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60.
  • Huang, J., et al. (2017).
  • Bio-Techne.
  • EpigenTek. Histone Modification Enzymes: Exploring the Writers and Erasers. EpigenTek.
  • Musselman, C. A., & Kutateladze, T. G. (2014).

Sources

Physical and chemical characteristics of 2-Acetoxyisobutyryl chloride CAS 40635-66-3.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Acetoxyisobutyryl Chloride (CAS 40635-66-3)

Introduction

This compound, with the CAS registry number 40635-66-3, is a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development.[1][2][3] Its structure incorporates a reactive acyl chloride and an acetate ester, making it a valuable intermediate for the synthesis of complex organic molecules, including nucleoside derivatives.[4] This guide provides a comprehensive overview of its physical and chemical characteristics, reactivity, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Structure

This compound is also known by several synonyms, including 2-Acetoxy-2-methylpropionyl Chloride and 1-Chlorocarbonyl-1-methylethyl acetate.[1][2][3]

  • Molecular Formula: C₆H₉ClO₃[1][2][3]

  • Molecular Weight: 164.59 g/mol [1][3]

  • CAS Number: 40635-66-3[1][2][3]

  • InChI Key: RBTCRFLJLUNCLL-UHFFFAOYSA-N[1][3]

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow clear liquid.[5] It is sensitive to moisture and should be stored under an inert atmosphere.[6][7]

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 55-56 °C at 6 mmHg[7][8]
Density 1.136 g/mL at 25 °C[7]
Refractive Index n20/D 1.428[7]
Flash Point 68 °C (154 °F)[8]
Purity >97.0%[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrum (electron ionization).[2][9]

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the acyl chloride functional group. It reacts violently with water, liberating toxic hydrogen chloride gas.[6] It is also incompatible with strong oxidizing agents, strong bases, and alcohols.

Due to its moisture sensitivity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[6][10]

The acyl chloride moiety makes it an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

Reactivity_of_2_Acetoxyisobutyryl_chloride General Reactivity with Nucleophiles reagent This compound product Substituted Product reagent->product Nucleophilic Acyl Substitution nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) nucleophile->product byproduct HCl product->byproduct

Caption: Reactivity with Nucleophiles.

Synthesis

A common laboratory-scale synthesis of this compound involves a two-step process starting from 2-hydroxyisobutyric acid.[4]

  • Acetylation: 2-hydroxyisobutyric acid is first acetylated using acetyl chloride.

  • Chlorination: The resulting 2-acetoxyisobutyric acid is then treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid to the acyl chloride.[4]

Synthesis_of_2_Acetoxyisobutyryl_chloride Synthetic Pathway start 2-Hydroxyisobutyric Acid intermediate 2-Acetoxyisobutyric Acid start->intermediate Acetylation step1_reagent Acetyl Chloride step1_reagent->intermediate product This compound intermediate->product Chlorination step2_reagent Thionyl Chloride step2_reagent->product

Caption: Synthetic Pathway.

Applications in Research and Development

The dual functionality of this compound makes it a valuable reagent in organic synthesis. It has been notably used in the synthesis of nucleoside analogs, where it can react with the hydroxyl groups of the sugar moiety.[4] For instance, its reaction with uridine can lead to the formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridine, a key intermediate in the development of antiviral and anticancer agents.[4]

Its reactivity with diols has also been studied, showing that it can lead to the formation of chloroacetates, demonstrating its utility in the stereoselective synthesis of complex molecules.[4]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory setting. It is corrosive and can cause severe skin burns and eye damage.[6][10] It is also a combustible liquid and may be corrosive to metals.[10]

GHS Hazard and Precautionary Statements
Hazard StatementsPrecautionary Statements
H227: Combustible liquid[10]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[10]
H290: May be corrosive to metalsP234: Keep only in original container.
H314: Causes severe skin burns and eye damage[10]P264: Wash skin thoroughly after handling.
H341: Suspected of causing genetic defectsP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
P403 + P235: Store in a well-ventilated place. Keep cool.
P501: Dispose of contents/ container to an approved waste disposal plant.
Experimental Protocol: Safe Handling and Use
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield may be necessary for splash protection.[6]

  • Dispensing and Transfer: Use a syringe or cannula for transferring the liquid to prevent exposure to air and moisture.[6] Avoid pouring.

  • Reaction Quenching: Reactions involving this compound should be quenched carefully, typically with a nucleophilic solvent like isopropanol or methanol, before aqueous workup.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6] Do not use water to clean up spills.[6]

  • Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Moffatt, J. G., et al. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of the American Chemical Society, 95(12), 4016-4025.
  • ChemBK. (2024). 2-acetoxyisobutyl chloride. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (40635-66-3). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Acetoxyisobutyryl Chloride: Nomenclature, Synthesis, and Application in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Acetoxyisobutyryl chloride is a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a reactive acyl chloride and a tertiary acetate ester, its unique chemical behavior extends beyond that of a simple acylating agent, enabling complex transformations crucial for the synthesis of advanced intermediates, particularly in nucleoside chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and unique reactivity, offering field-proven insights and detailed protocols for its effective application.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a reagent's identity is fundamental to its successful application. This compound is known by several names, which can be a source of ambiguity. The systematic IUPAC name clarifies its structure unequivocally.

IUPAC Name: (1-chloro-2-methyl-1-oxopropan-2-yl) acetate[1][2]

Common Synonyms:

  • 2-Acetoxy-2-methylpropionyl Chloride[3]

  • α-Acetoxyisobutyryl chloride[4]

  • 1-Chlorocarbonyl-1-methylethyl acetate[1][4][5][6]

  • 2-Chloro-1,1-dimethyl-2-oxoethyl acetate[5][6]

  • Propanoyl chloride, 2-(acetyloxy)-2-methyl-[5][6]

The presence of both an acyl chloride and an acetate ester on a quaternary carbon center is the defining structural feature, as illustrated below.

G start 2-Hydroxyisobutyric Acid step1 Acetylation (e.g., Acetic Anhydride) start->step1 intermediate 2-Acetoxyisobutyric Acid step1->intermediate step2 Chlorination (e.g., Thionyl Chloride) intermediate->step2 end This compound step2->end

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology:

  • Acetylation: 2-hydroxyisobutyric acid is dissolved in a suitable solvent. Acetic anhydride or acetyl chloride is added, often with a catalytic amount of acid or base, to facilitate the esterification of the tertiary alcohol. The reaction is monitored until completion.

  • Work-up and Isolation: The reaction mixture is carefully quenched, and the resulting 2-acetoxyisobutyric acid is extracted and purified.

  • Chlorination: The purified 2-acetoxyisobutyric acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent. This reaction converts the carboxylic acid moiety into the highly reactive acyl chloride.

  • Final Purification: The excess chlorinating agent and solvent are removed under reduced pressure to yield the final product, this compound.

Causality of Reactivity: The Acetoxonium Ion Pathway

The most compelling aspect of this reagent is its reaction with vicinal diols. While one might expect a simple acylation reaction at the most reactive site (the acyl chloride), the observed outcome is often the formation of a chloroacetate, implying a molecular rearrangement. [7]This unexpected reactivity provides access to valuable synthetic intermediates that would be difficult to prepare otherwise.

The mechanism for this transformation is believed to proceed through an intramolecular reaction pathway. [7]The initial nucleophilic attack occurs not at the acyl chloride, but at the acetate carbonyl. This leads to the formation of a cyclic acetoxonium ion intermediate. Subsequent attack by the chloride ion on this intermediate results in the formation of the chloroacetate product, often with inversion of stereochemistry at one center. [7]

G cluster_start Initial Reaction cluster_intermediate Intermediate Formation cluster_end Final Product Formation Reagent 2-Acetoxyisobutyryl Chloride Attack Nucleophilic attack on acetate carbonyl Reagent->Attack Diol Substrate (Diol) Diol->Attack Intermediate Cyclic Acetoxonium Ion Intermediate Attack->Intermediate Intramolecular rearrangement Attack2 Chloride attack on intermediate Intermediate->Attack2 Chloride Cl⁻ Chloride->Attack2 Product Chloroacetate Product Attack2->Product

Caption: Proposed mechanism for chloroacetate formation via an acetoxonium ion.

Part 4: Applications in Drug Development & Synthesis

The unique reactivity of this compound makes it a powerful tool in the synthesis of complex molecules, especially modified nucleosides for antiviral or anticancer drug development. [7][8]It can serve as a protecting group for hydroxyls or, more significantly, as a reagent to install halo-acetate functionalities.

Protocol: Reaction with a Model Alcohol

This protocol, adapted from the literature, demonstrates the formation of a stable dioxolanone derivative, showcasing another reactivity pathway with isolated hydroxyl groups. [7] Objective: To synthesize 2,5,5-trimethyl-2-p-nitrobenzyloxy-1,3-dioxolan-4-one from p-nitrobenzyl alcohol.

Materials:

  • This compound (2.0 molar equivalents)

  • p-Nitrobenzyl alcohol (1.0 molar equivalent)

  • Triethylamine (3.0 molar equivalents)

  • Anhydrous acetonitrile (solvent)

Step-by-Step Methodology:

  • Dissolve p-nitrobenzyl alcohol (10 mmol) and triethylamine (30 mmol) in anhydrous acetonitrile (5 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • To this solution, add this compound (20 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Redissolve the residue in a suitable organic solvent like diethyl ether.

  • Wash the organic layer thoroughly with aqueous sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by preparative TLC or column chromatography to yield the desired dioxolanone.

Part 5: Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict safety protocols. Its handling requires an understanding of its corrosive, combustible, and reactive nature. [9] Primary Hazards:

  • Corrosive (H314): Causes severe skin burns and eye damage. [9]* Water Reactive (R14): Reacts violently with water, liberating toxic gas. [4][10]It is highly moisture-sensitive. [10]* Combustible Liquid (H227): It is a combustible liquid and should be kept away from heat and open flames. [10]* Suspected Mutagen (H341): Suspected of causing genetic defects. [9]* Corrosive to Metals (H290): May be corrosive to certain metals. [9]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage Gloves Gloves (Chemically Resistant) Goggles Safety Goggles & Face Shield Coat Lab Coat (Flame Retardant) FumeHood Use in Chemical Fume Hood Inert Store Under Inert Gas Moisture Avoid Moisture & Water Disposal Dispose via Approved Waste Handler

Caption: Core safety and handling workflow for this compound.

Handling & Storage Recommendations:

  • Handling: Always handle this reagent inside a certified chemical fume hood. [10]Ensure eyewash stations and safety showers are readily accessible. [10]Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat. [9]* Storage: Store in a tightly sealed, corrosive-resistant container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. [10]The storage area should be cool, dry, well-ventilated, and separate from incompatible materials. [10]* Spills: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Do not use water. [10]

Conclusion

This compound is more than a standard building block; it is a specialized reagent whose utility lies in its unique, often counter-intuitive, reactivity. For the medicinal chemist or the synthetic researcher, understanding the acetoxonium ion pathway opens new avenues for the stereocontrolled synthesis of complex molecules like halo-sugars and modified nucleosides. While its hazardous nature necessitates rigorous safety protocols, its synthetic potential makes it a valuable, if challenging, tool in the modern organic chemistry arsenal.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). Retrieved from [Link]

  • Moffatt, J. G., et al. (1972). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry. Available from: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). 2-acetoxyisobutyl chloride. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound - Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (40635-66-3). Retrieved from [Link]

  • Russell, A. F., et al. (1973). Reactions of 2-acyloxyisobutyryl halides with nucleosides. V. Reactions with cytidine and its derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound - Mass spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Autech Industry Co., Ltd. (2024). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4). Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetoxybenzoyl chloride. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 2-Acetoxyisobutyryl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration into the burgeoning field of 2-acetoxyisobutyryl chloride derivatives, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential mechanisms of action, and therapeutic applications of this versatile chemical scaffold, with a particular focus on oncology and neuroprotection. While direct therapeutic applications of this compound derivatives are an emerging area of research, this paper will draw upon structurally related compounds and analogous synthetic strategies to provide a robust and practical guide for future discovery.

The Chemistry of Opportunity: Understanding this compound

This compound is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive acyl chloride group and a protected hydroxyl functionality in the form of an acetate ester, allows for sequential and controlled chemical modifications. This dual reactivity is key to its potential in creating a diverse library of derivative compounds for therapeutic screening.

PropertyValueSource
Molecular Formula C₆H₉ClO₃NIST
Molecular Weight 164.59 g/mol Cheméo
Appearance Colorless to Light yellow clear liquidTCI America
Boiling Point 70 °C/17 mmHgTCI America
Density 1.15 g/cm³Thermo Fisher Scientific

Crafting a Candidate: Synthesis of Therapeutic Derivatives

The primary utility of this compound in drug discovery lies in its ability to acylate nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This allows for the introduction of the 2-acetoxyisobutyryl moiety onto a wide range of molecular scaffolds.

General Synthetic Workflow

A common strategy for synthesizing derivatives involves the reaction of this compound with a primary or secondary amine or an alcohol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification 2-Acetoxyisobutyryl_chloride This compound in Aprotic Solvent (e.g., DCM) Reaction_Vessel Reaction at 0°C to Room Temperature 2-Acetoxyisobutyryl_chloride->Reaction_Vessel Nucleophile Amine or Alcohol (R-NH₂ or R-OH) Nucleophile->Reaction_Vessel Base Non-nucleophilic Base (e.g., Triethylamine) Base->Reaction_Vessel Workup Aqueous Wash (e.g., H₂O, brine) Reaction_Vessel->Workup Drying Drying over Na₂SO₄ Workup->Drying Purification Column Chromatography Drying->Purification Product Purified Derivative Purification->Product Derivative 2-Acetoxyisobutyryl Derivative (Hypothetical) UCHL5 UCHL5 (Deubiquitinase) Derivative->UCHL5 Inhibition Proteasome 26S Proteasome UCHL5->Proteasome Regulates Ub_Proteins Ubiquitinated Proteins UCHL5->Ub_Proteins Deubiquitinates Apoptosis Apoptosis UCHL5->Apoptosis Inhibition of UCHL5 leads to Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Ub_Proteins->Proteasome Substrates Protein_Degradation->Apoptosis Suppression of pro-survival proteins leads to HDACi 2-Acetoxyisobutyryl Derivative (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Chromatin Chromatin->Open_Chromatin Relaxation Gene_Expression Neuroprotective Gene Expression Open_Chromatin->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

The Pivotal Universe of Protein Post-Translational Modifications: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular biology, the synthesis of a protein from its messenger RNA template is merely the inaugural step in its functional journey. The true diversity and dynamism of the proteome are unlocked through a vast array of chemical alterations known as post-translational modifications (PTMs). These modifications, occurring after protein biosynthesis, are not mere decorations; they are critical regulatory switches that dictate a protein's structure, localization, activity, and interactions.[1][2] This guide provides an in-depth exploration of the core principles of PTMs, the analytical strategies to unravel their complexity, and the profound implications for disease understanding and therapeutic development.

Part 1: The Foundation: Understanding the "What" and "Why" of PTMs

Post-translational modifications are covalent chemical changes to proteins that can occur on the amino acid side chains or at the protein's C- or N-termini.[1] These modifications dramatically expand the functional repertoire of the proteome beyond the 20 canonical amino acids, providing the basis for the complexity of cellular life.[3] PTMs are essential for a multitude of cellular processes, including signal transduction, gene expression, DNA repair, and cell cycle control.[2]

A Glimpse into the PTM Repertoire

The world of PTMs is remarkably diverse, with over 400 different types identified to date.[2] These modifications range from the addition of small chemical groups to the attachment of entire proteins. Some of the most extensively studied and functionally significant PTMs are summarized in the table below.

ModificationAdded GroupKey Functions
Phosphorylation Phosphate (PO₄³⁻)Signal transduction, enzyme activation/deactivation, cell cycle regulation[4][5]
Ubiquitination Ubiquitin (a small protein)Protein degradation, DNA repair, signal transduction[6][7]
Glycosylation Oligosaccharide (glycan)Protein folding and stability, cell-cell recognition, immune response[1][4]
Acetylation Acetyl (COCH₃)Gene regulation (histone modification), protein stability[4]
Methylation Methyl (CH₃)Gene regulation (histone modification), signal transduction[4]
Lipidation Lipid groupMembrane targeting, protein-protein interactions[1][4]
Proteolysis -Activation of precursor proteins (e.g., hormones, enzymes)[1][7]
The Dynamic Nature of PTMs: A Regulatory Dance

A key feature of many PTMs is their reversibility.[2][3] This dynamic interplay between modifying enzymes (e.g., kinases that add phosphate groups) and demodifying enzymes (e.g., phosphatases that remove them) allows for rapid and precise control over cellular processes.[4] This "on-off" switching mechanism is fundamental to how cells respond to internal and external stimuli.

Part 2: The Investigator's Toolkit: Methodologies for PTM Analysis

The study of PTMs presents unique analytical challenges due to their often low stoichiometry and dynamic nature.[8][9] A multi-pronged approach, integrating sophisticated enrichment strategies with high-resolution mass spectrometry, is typically required for comprehensive PTM analysis.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) has emerged as the cornerstone technology for identifying and quantifying PTMs.[6][10] In a typical PTM proteomics workflow, proteins are first enzymatically digested into smaller peptides. These peptides are then separated, often by liquid chromatography (LC), and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, and subsequent fragmentation analysis (tandem mass spectrometry or MS/MS) provides sequence information, allowing for the precise localization of the modification.[6][11]

The presence of a PTM results in a characteristic mass shift in the modified peptide. For instance, phosphorylation adds approximately 80 Daltons to the mass of a peptide.[12]

The "Needle in a Haystack" Problem: PTM Enrichment Strategies

Due to the low abundance of many modified proteins, enrichment techniques are crucial to increase their concentration relative to their unmodified counterparts prior to MS analysis.[10][13] The choice of enrichment strategy is dictated by the specific PTM being investigated.

Key Enrichment Strategies:

  • Immunoprecipitation (IP): This technique utilizes antibodies that specifically recognize a particular PTM (e.g., anti-phosphotyrosine antibodies) or a modified protein of interest to "pull down" the target from a complex mixture.[6][14]

  • Immobilized Metal Affinity Chromatography (IMAC): This method is widely used for the enrichment of phosphopeptides. It relies on the affinity of the negatively charged phosphate groups for positively charged metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on a resin.[10][13]

  • Titanium Dioxide (TiO₂) and Zirconium Dioxide (ZrO₂) Chromatography: These metal oxides also exhibit a strong affinity for phosphate groups and are commonly used for phosphopeptide enrichment.[10]

  • Lectin Affinity Chromatography: Lectins are proteins that bind specifically to carbohydrates, making this technique ideal for enriching glycoproteins.

The following diagram illustrates a general workflow for PTM analysis, highlighting the critical enrichment step.

PTM_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_enrichment PTM Enrichment cluster_analysis Analysis Cell_Lysate Cell/Tissue Lysate Protein_Extraction Protein Extraction Cell_Lysate->Protein_Extraction Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment PTM-Specific Enrichment (e.g., IMAC, IP) Digestion->Enrichment Peptide Mixture LC_MS LC-MS/MS Analysis Enrichment->LC_MS Enriched Peptides Data_Analysis Bioinformatics & Data Analysis LC_MS->Data_Analysis Biological_Insights Biological Insights Data_Analysis->Biological_Insights Identified & Quantified PTMs

Caption: A generalized experimental workflow for the analysis of post-translational modifications.

Step-by-Step Protocol: Phosphopeptide Enrichment using IMAC

This protocol provides a framework for the selective enrichment of phosphopeptides from a complex peptide mixture using Immobilized Metal Affinity Chromatography.

Materials:

  • IMAC resin (e.g., Fe³⁺-NTA agarose)

  • Peptide sample (digested protein lysate)

  • Loading/Wash Buffer: 0.1% Trifluoroacetic acid (TFA) in 80% Acetonitrile (ACN)

  • Elution Buffer: 1% Ammonium hydroxide or 500 mM Phosphate buffer, pH 8.0

  • Microcentrifuge tubes

  • Pipette tips

Procedure:

  • Resin Equilibration:

    • Take an appropriate amount of IMAC resin slurry and wash it three times with the Loading/Wash Buffer. Centrifuge at a low speed between washes to pellet the resin. This step is crucial to remove any storage solutions and prepare the resin for binding.

  • Sample Loading:

    • Resuspend the peptide sample in the Loading/Wash Buffer.

    • Add the peptide solution to the equilibrated IMAC resin.

    • Incubate for 30-60 minutes at room temperature with gentle rotation. This allows for the specific binding of phosphopeptides to the metal ions on the resin.

  • Washing:

    • After incubation, centrifuge the sample to pellet the resin.

    • Carefully remove the supernatant, which contains the unbound, non-phosphorylated peptides.

    • Wash the resin three times with the Loading/Wash Buffer to remove any non-specifically bound peptides. Thorough washing is critical for reducing background and improving the specificity of the enrichment.

  • Elution:

    • After the final wash, add the Elution Buffer to the resin.

    • Incubate for 15-30 minutes with occasional vortexing. The high pH or high concentration of phosphate in the elution buffer will disrupt the interaction between the phosphopeptides and the metal ions, releasing the bound peptides.

    • Centrifuge the sample and carefully collect the supernatant containing the enriched phosphopeptides.

  • Sample Preparation for MS Analysis:

    • The eluted phosphopeptides may need to be desalted and concentrated (e.g., using C18 ZipTips) before analysis by LC-MS/MS. This step removes salts and other contaminants from the elution buffer that can interfere with mass spectrometry analysis.

Bioinformatics: Deciphering the PTM Code

The vast amount of data generated by MS-based PTM analysis necessitates the use of specialized bioinformatics tools.[15][16] These tools are essential for:

  • PTM Identification: Search algorithms like Mascot, Sequest, and MaxQuant compare experimental MS/MS spectra against protein sequence databases to identify peptides and localize PTMs.[15]

  • PTM Quantification: These tools can also quantify the relative abundance of PTMs across different samples, enabling the study of dynamic changes in response to various stimuli.

  • PTM Site Prediction: Several databases and prediction tools, such as UniProt and PhosphoSitePlus, provide information on known and predicted PTM sites.[15][17]

Part 3: The Impact: PTMs in Health, Disease, and Drug Discovery

The dysregulation of PTMs is increasingly recognized as a hallmark of numerous human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3][18] This understanding has opened up new avenues for the development of novel therapeutic strategies.

PTMs as Disease Biomarkers

Aberrant PTM patterns can serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[18] For example, specific phosphorylation patterns of proteins in signaling pathways are often altered in cancer cells.

Targeting PTMs for Therapeutic Intervention

The enzymes that regulate PTMs, such as kinases and histone deacetylases (HDACs), have become major targets for drug development.[17] Kinase inhibitors, for instance, are a well-established class of anti-cancer drugs that work by blocking the aberrant phosphorylation events that drive tumor growth.

The following diagram illustrates a simplified signaling pathway involving phosphorylation and its potential for therapeutic intervention.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates Transcription_Factor_inactive Transcription Factor (Inactive) Kinase2->Transcription_Factor_inactive Phosphorylates Transcription_Factor_active Transcription Factor (Active) Transcription_Factor_inactive->Transcription_Factor_active Gene_Expression Gene Expression Transcription_Factor_active->Gene_Expression Promotes Ligand Ligand Ligand->Receptor Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Kinase2 Inhibits

Caption: A simplified signaling cascade illustrating the role of phosphorylation and therapeutic intervention.

Conclusion

Post-translational modifications represent a fundamental layer of biological regulation, dramatically expanding the functional capacity of the proteome. A deep understanding of PTMs is indispensable for researchers and drug development professionals seeking to unravel the complexities of cellular function and devise effective therapeutic strategies. The continued advancement of analytical technologies, particularly in mass spectrometry and bioinformatics, promises to further illuminate the intricate world of PTMs and their profound impact on human health and disease.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Nucleoside Modification using 2-Acetoxyisobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Acylation of Nucleosides

In the landscape of medicinal chemistry and drug development, the precise modification of nucleosides is a cornerstone for the synthesis of novel therapeutic agents. Nucleoside analogs are pivotal in antiviral and anticancer therapies, often functioning by disrupting nucleic acid replication in pathological cells. The strategic introduction of acyl groups, such as the 2-acetoxyisobutyryl moiety, can significantly alter the parent nucleoside's pharmacological profile. This modification can enhance lipophilicity for improved cell membrane permeability, or act as a prodrug strategy, where the acyl group is enzymatically cleaved in vivo to release the active nucleoside analog.[1][2]

2-Acetoxyisobutyryl chloride is a particularly interesting reagent in this context. Its reaction with ribonucleosides proceeds through a unique mechanism involving the formation of a transient acetoxonium ion, which can lead to the formation of novel, and often more potent, nucleoside derivatives. This guide provides a comprehensive, in-depth protocol for the modification of uridine with this compound, grounded in established chemical principles and designed for practical application in a research setting.

Reaction Mechanism: A Tale of Transient Intermediates

The reaction of this compound with a ribonucleoside, such as uridine, is not a simple acylation. The presence of the vicinal 2' and 3'-hydroxyl groups on the ribose sugar leads to a fascinating and synthetically powerful reaction cascade.

The reaction is initiated by the attack of one of the hydroxyl groups on the acyl chloride. This is followed by an intramolecular reaction involving the neighboring hydroxyl group, leading to the formation of a cyclic acetoxonium ion intermediate. This intermediate is then susceptible to nucleophilic attack by the chloride ion released during the initial acylation. This attack typically occurs at the 2'-position, resulting in the formation of a 2'-chloro-2'-deoxyuridine derivative, with concomitant acylation at the 3' and 5'-positions. This transformation is significant as the introduction of a halogen at the 2'-position can dramatically alter the biological activity of the nucleoside.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the experimental protocol, from starting materials to the purified, modified nucleoside.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Uridine Uridine Reaction_Setup Reaction Setup (Anhydrous Conditions) Uridine->Reaction_Setup Reagent 2-Acetoxyisobutyryl chloride Reagent->Reaction_Setup Heating Heating & Monitoring (TLC) Reaction_Setup->Heating Quenching Quenching Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Key stages of the nucleoside modification protocol.

Detailed Experimental Protocol: Modification of Uridine

This protocol is based on the established methodology for the reaction of this compound with uridine, leading to the formation of 5'-O-(2-Acetoxyisobutyryl)-3'-O-acetyl-2'-chloro-2'-deoxyuridine.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
UridineReagentPlus®, ≥99%Sigma-AldrichDry thoroughly before use.
This compound97%Sigma-AldrichHandle in a fume hood with appropriate personal protective equipment.
Anhydrous Pyridine≥99.8%Sigma-AldrichUse a freshly opened bottle or freshly distilled pyridine.
Ethyl AcetateACS gradeFisher ScientificFor reaction workup and chromatography.
HexanesACS gradeFisher ScientificFor chromatography.
Sodium Bicarbonate (NaHCO₃)ACS gradeFisher ScientificFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeFisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshSiliCycleFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add uridine (1.0 eq).

    • Add anhydrous pyridine (sufficient to dissolve the uridine) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound (2.5-3.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2][3]

      • TLC System: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes (e.g., 7:3 or 8:2 v/v).

      • Procedure: Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate alongside a spot of the starting uridine.

      • Visualization: Visualize the spots under UV light (254 nm). The product should appear as a new, less polar spot (higher Rf value) compared to the starting uridine. The reaction is complete when the uridine spot is no longer visible.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Effervescence will occur.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4][5]

    • Eluent: A gradient of ethyl acetate in hexanes is typically effective. The exact gradient should be determined by preliminary TLC analysis of the crude product.

    • Procedure:

      • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

      • Load the solution onto the silica gel column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5'-O-(2-Acetoxyisobutyryl)-3'-O-acetyl-2'-chloro-2'-deoxyuridine as a solid or viscous oil.

Product Characterization

The structure of the final product should be confirmed by spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the modified nucleoside. Key signals to look for include:

    • The presence of the acetyl and acetoxyisobutyryl protons.

    • A downfield shift of the H-3' and H-5' protons due to acylation.

    • The disappearance of the 2'-hydroxyl proton signal and a characteristic shift for the H-2' proton adjacent to the chlorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Critical Parameters and Troubleshooting

ParameterImportancePotential Issues & Solutions
Anhydrous Conditions CrucialThis compound is highly reactive with water, which will lead to its decomposition and reduced yield. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere.
Purity of Reagents HighImpurities in uridine or pyridine can lead to side reactions and difficult purification. Use high-purity, dry reagents.
Reaction Temperature ImportantThe reaction requires heating to proceed at a reasonable rate. However, excessive heat can lead to degradation. Maintain the temperature within the recommended range.
Stoichiometry of Reagent KeyAn excess of this compound is necessary to ensure complete reaction. However, a large excess can complicate the workup and purification.
TLC Monitoring EssentialInadequate monitoring can lead to an incomplete reaction or product degradation if the reaction is left for too long. Develop a reliable TLC system before starting the reaction on a large scale.

Significance in Drug Development: The Prodrug Concept

The acylation of nucleosides is a well-established strategy for creating prodrugs.[1][2] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. In the context of nucleoside analogs, acylation can:

  • Increase Lipophilicity: The addition of the acyl group increases the molecule's lipid solubility, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Mask Polar Groups: The hydroxyl groups of the ribose sugar are polar and can hinder passive diffusion across biological membranes. Acylation masks these groups, facilitating transport into the cell.

  • Controlled Release: Once inside the cell, the acyl groups can be cleaved by cellular esterases, releasing the active nucleoside analog at the site of action. This can improve the therapeutic index of the drug by concentrating it in the target cells and reducing systemic toxicity.

The specific modification described in this protocol, resulting in a 2'-chloro-2'-deoxyuridine derivative, is of particular interest. The introduction of the chlorine atom at the 2'-position can confer unique biological properties, including increased resistance to degradation by certain enzymes and altered substrate specificity for viral or cellular polymerases.

Conclusion

The reaction of this compound with uridine provides a powerful method for the synthesis of a unique and potentially valuable nucleoside analog. The protocol detailed in this application note, when followed with care and attention to the critical parameters, offers a reliable pathway to this modified nucleoside. The principles and techniques described herein are broadly applicable to the modification of other nucleosides and underscore the importance of strategic chemical modification in the ongoing quest for more effective and safer therapeutic agents.

References

  • Uddin, M. J., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina, 59(6), 1107. [Link]

  • Li, Z., et al. (2018). Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor. Scientific Reports, 8(1), 16259. [Link]

  • Uddin, M. J., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina (Kaunas, Lithuania), 59(6), 1107. [Link]

  • Uddin, M. J., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Wiesmayr, A., et al. (2014). An on-bead tailing/ligation approach for sequencing resin-bound RNA libraries. ResearchGate. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]

  • Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Greenberg, S., & Moffatt, J. G. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of the American Chemical Society, 95(12), 4016–4025. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in molecular biology (Clifton, N.J.), 1550, 117–125. [Link]

  • Limsavarn, L., & Li, L. (2022). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules, 27(19), 6661. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Methods in Molecular Biology, 1550, 117-125. [Link]

  • Robins, M. J., & Wnuk, S. F. (2005). Reduction of ribonucleosides to 2'-deoxyribonucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.11. [Link]

  • Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in molecular biology (Clifton, N.J.), 2466, 145–155. [Link]

  • Iwasaki, Y., et al. (2021). Purification of Peptides and Proteins Using Monolithic Silica Disk-Packed Spin Columns. ResearchGate. [Link]

  • Robins, M. J., & Wnuk, S. F. (2005). Reduction of Ribonucleosides to 2'-Deoxyribonucleosides. Request PDF. [Link]

  • Slupska, M., & Palus, J. (2018). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Request PDF. [Link]

Sources

A Guide to In Vitro Protein 2-Hydroxyisobutyrylation using 2-Acetoxyisobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Post-Translational Modification

Protein acylation is a fundamental post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, including gene transcription, metabolism, and signal transduction. Among the growing family of identified acyl modifications, 2-hydroxyisobutyrylation (Khib) has emerged as a significant and evolutionarily conserved PTM. This modification, characterized by the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, introduces a unique structural and chemical entity onto proteins, thereby influencing their function and interactions.

While enzymatic pathways for many PTMs are well-established, non-enzymatic mechanisms of protein acylation are gaining increasing recognition. Highly reactive metabolites can directly modify proteins, leading to what is sometimes termed "carbon stress." This guide provides a comprehensive, step-by-step protocol for the in vitro chemical acylation of proteins using 2-acetoxyisobutyryl chloride to introduce the 2-hydroxyisobutyryl mark. This method allows researchers to generate site-specifically or globally modified proteins for functional studies, antibody characterization, and as standards for analytical assays.

The use of this compound offers a direct chemical route to installing a mimic of the endogenous 2-hydroxyisobutyryl mark. The reaction proceeds via a nucleophilic attack of the deprotonated lysine side chain on the acyl chloride, followed by the likely hydrolysis of the acetate protecting group to yield the final 2-hydroxyisobutyryl modification. This application note will detail the underlying chemical principles, provide a robust experimental protocol, and outline methods for the validation of the resulting protein modification.

Chemical and Reagent Overview

Reagent Properties: this compound
PropertyValueSource
Chemical Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
CAS Number 40635-66-3
Appearance Colorless to light yellow clear liquid
Purity >97.0%

Handling and Storage: this compound is a reactive and corrosive compound. It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature to prevent degradation.

Key Reagents and Buffers
  • Protein of Interest: Purified and in a suitable buffer (e.g., PBS or HEPES). The protein concentration should be accurately determined.

  • This compound: As the acylating agent.

  • Reaction Buffer: A non-nucleophilic buffer with a pH in the range of 7.5-8.5 is recommended. Common choices include HEPES, borate, or bicarbonate buffers. Avoid buffers containing primary or secondary amines (e.g., Tris), as they will compete with the protein for acylation.

  • Quenching Solution: A solution containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification System: Dialysis tubing or a desalting column to remove excess reagents and byproducts.

The Chemical Acylation Workflow

The overall workflow for in vitro protein acylation with this compound involves three main stages: the acylation reaction, quenching of the reaction, and purification of the acylated protein.

acylation_workflow cluster_reaction Acylation Reaction cluster_quenching Quenching cluster_purification Purification protein Purified Protein reaction_mix Reaction Mixture (pH 7.5-8.5) protein->reaction_mix reagent This compound reagent->reaction_mix quencher Quenching Buffer (e.g., Tris, Glycine) reaction_mix->quencher quenched_mix Quenched Reaction quencher->quenched_mix purification_method Dialysis or Desalting Column quenched_mix->purification_method purified_protein Acylated Protein purification_method->purified_protein reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Chloride Elimination cluster_step3 Step 3: Hydrolysis Lysine Protein-Lys-NH₂ Intermediate Tetrahedral Intermediate Lysine->Intermediate + AcylChloride This compound AcylChloride->Intermediate AcylatedProtein Acetoxylated Protein Intermediate Intermediate->AcylatedProtein Chloride Cl⁻ Intermediate->Chloride - FinalProduct 2-Hydroxyisobutyrylated Protein AcylatedProtein->FinalProduct + Water H₂O Water->FinalProduct Acetate Acetate FinalProduct->Acetate +

Caption: Proposed reaction mechanism for protein 2-hydroxyisobutyrylation.

A key aspect of this specific reaction is the fate of the acetoxy group on the this compound. It is anticipated that under the slightly basic conditions of the reaction or during the subsequent aqueous workup, the ester linkage of the acetoxy group will be hydrolyzed to a hydroxyl group. This results in the desired 2-hydroxyisobutyryl modification on the protein. This hydrolysis step is crucial for generating the biologically relevant PTM.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Acylation Efficiency - pH of the reaction buffer is too low.- Insufficient molar excess of the acylating agent.- The protein has few accessible lysine residues.- Increase the pH of the reaction buffer to 8.5.- Increase the molar excess of this compound.- Denature the protein prior to acylation if the native structure is not required for downstream applications.
Protein Precipitation - High concentration of organic solvent from the acylating agent stock.- Significant change in protein charge upon extensive acylation.- Use a more concentrated stock of the acylating agent to minimize the volume of organic solvent added.- Perform the reaction at a lower protein concentration.- Optimize the reaction time and molar excess to achieve a lower degree of modification.
No or Weak Signal in Western Blot - Inefficient transfer to the membrane.- Poor antibody quality or inappropriate antibody dilution.- Confirm successful protein transfer by Ponceau S staining.- Use a positive control (a known 2-hydroxyisobutyrylated protein).- Optimize the antibody concentration and incubation conditions.

Conclusion

This application note provides a comprehensive guide for the in vitro chemical acylation of proteins with this compound to introduce the 2-hydroxyisobutyryl modification. By following the detailed protocol and considering the underlying chemical principles, researchers can reliably generate acylated proteins for a wide range of applications. The ability to chemically synthesize proteins with this important PTM will undoubtedly facilitate further investigations into its biological roles and its implications in health and disease.

References

  • Simic, Z., et al. (2015). A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation. Cell Metabolism, 25(4), 823-837.e8. [Link]

  • Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(2), 229-241. [Link]

  • O-Hennig, C., et al. (2021). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Molecular Biosciences, 8, 658216. [Link]

  • PTM BIO. (n.d.). Anti-2-Hydroxyisobutyryllysine Mouse mAb. [Link]

  • Wagner, G. R., & Hirschey, M. D. (2014). Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases. Molecular & Cellular Oncology, 1(2), e951813. [Link]

  • Shang, S., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy, 7(1), 396. [Link]

  • Wagner, G. R., et al. (2017). A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation. Cell Metabolism, 25(4), 823-837.e8. [Link]

  • Weinert, B. T., et al. (2017). Site-Specific Reactivity of Nonenzymatic Lysine Acetylation. ACS Chemical Biology, 12(9), 2400-2410. [Link]

  • Klotz, I. M. (1967). Succinylation. Methods in Enzymology, 11, 576-580. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? [Link]

  • Mass spectrometry of acylated peptides and proteins - University of Wollongong - Figshare. (2024). [Link]

  • Cold Spring Harbor Protocols. (2006). Modification of lysyl side chains using succinic anhydride. [Link]

  • Jiang, H., et al. (2022). Succinylation Modified Ovalbumin: Structural, Interfacial, and Functional Properties. Foods, 11(18), 2807. [Link]

  • Moro, A., et al. (1993). Fatty acid acylation of RNase A using reversed micelles as microreactors. Biochemical and Biophysical Research Communications, 196(1), 447-454. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Wee, A., et al. (2017). The dawn of succinylation: a posttranslational modification. American Journal of Physiology-Cell Physiology, 313(3), C263-C272. [Link]

  • ResearchGate. (n.d.). Modification of Lysyl Side Chains Using Succinic Anhydride. [Link]

  • NIST. (n.d.). This compound. [Link]

  • O-Hennig, C., et al. (2021). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Molecular Biosciences, 8, 658216. [Link]

  • Open Biology. (2022). In vitro reconstitution of substrate S-acylation by the zDHHC family of protein acyltransferases. [Link]

  • Current Protocols. (2023). Analysis of Lysine Acetylation and Acetylation-like Acylation In Vitro and In Vivo. [Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). [Link]

  • Reactions of Lysine - College of Saint Benedict and Saint John's University. (2016). [Link]

  • Nature Communications. (2020). Lysine acetylation regulates the interaction between proteins and membranes. [Link]

  • STAR Protocols. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. [Link]

  • Frontiers in Chemistry. (2023). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. [Link]

  • ACS Chemical Biology. (2022). Chemical Biology Tools for Protein Lysine Acylation. [Link]

  • ChemRxiv. (2022). A simple RNA acylation method via a DNA-templated acyl transfer reaction. [Link]

  • MDPI. (n.d.). Lysine Acetylation. [Link]

  • The Journal of Organic Chemistry. (1974). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. [Link]

  • Organic Letters. (2022). RNA Acylation Method via a DNA-Templated Acyl Transfer Reaction. [Link]

  • Open Biology. (2022). In vitro reconstitution of substrate S-acylation by the zDHHC family of protein acyltransferases. [Link]

  • MDPI. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]

  • ResearchGate. (n.d.). An overview of the method.After protein purification, the fatty acid... [Link]

  • Nature Protocols. (2010). Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins. [Link]

  • Journal of the American Chemical Society. (2014). Chemo- and Regioselective Lysine Modification on Native Proteins. [Link]

  • Molecules. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]

  • Journal of the American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. [Link]

Application Notes and Protocols for Labeling Proteins with a 2-Hydroxyisobutyryl Group for Functional Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lysine 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation (Khib) is a dynamic and evolutionarily conserved post-translational modification (PTM) that has rapidly emerged as a critical regulator of diverse cellular processes.[1][2] First identified in histones, this modification involves the covalent attachment of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, resulting in a mass shift of +86.0368 Da.[3] Khib is distinct from the well-studied lysine acetylation (Kac) in both its chemical structure and its genomic distribution, suggesting unique functional roles.[4]

This modification is intricately linked to cellular metabolism, with its donor, 2-hydroxyisobutyryl-CoA (Hib-CoA), being derived from metabolic pathways.[4][5] The enzymatic machinery responsible for Khib includes "writer" enzymes, such as the acetyltransferases p300 and Tip60, which catalyze the transfer of the Hib group to proteins, and "eraser" enzymes, like the histone deacetylases HDAC2 and HDAC3, which remove it.[6][7] The dynamic interplay of these enzymes allows Khib to function as a molecular switch, modulating protein function in response to metabolic cues.

Khib has been shown to play pivotal roles in the regulation of gene transcription, glycolysis, the TCA cycle, and DNA repair.[4][8] For instance, the 2-hydroxyisobutyrylation of key glycolytic enzymes by p300 can enhance their catalytic activity, thereby directly linking cellular metabolic status to energy production pathways.[4][7] Given its widespread importance, the ability to specifically label proteins with a 2-hydroxyisobutyryl group is essential for elucidating the functional consequences of this modification on individual proteins and dissecting its role in health and disease.

These application notes provide a comprehensive guide for researchers, offering detailed protocols for the chemical and enzymatic labeling of proteins with the 2-hydroxyisobutyryl group, both in vitro and in cellulo, along with methods for validating the modification.

Method 1: Chemical Labeling of Purified Proteins

Application Note:

Chemical labeling offers a direct and enzyme-free method to introduce the 2-hydroxyisobutyryl group onto purified proteins. This approach is particularly useful for proteins that are not substrates of known Khib "writer" enzymes or for studies requiring bulk modification. The strategy relies on the synthesis of an amine-reactive derivative of 2-hydroxyisobutyric acid, typically an N-hydroxysuccinimide (NHS) ester. This activated ester reacts with the primary amine on the side chain of lysine residues, forming a stable amide bond.

The primary challenge of this method is the lack of site-specificity, as all solvent-accessible lysine residues are potential targets for modification.[1] This can lead to a heterogeneous population of modified proteins. However, by carefully controlling the molar ratio of the labeling reagent to the protein, the extent of modification can be modulated. This method is ideal for initial functional screens to determine if 2-hydroxyisobutyrylation, in general, affects the protein's activity, stability, or interaction profile.

cluster_synthesis Part 1: Synthesis of 2-HIBA-NHS Ester cluster_labeling Part 2: Protein Labeling cluster_purification Part 3: Purification 2_HIBA 2-Hydroxyisobutyric Acid Activated_Ester 2-HIBA-NHS Ester 2_HIBA->Activated_Ester Anhydrous Solvent (e.g., DMF) DCC_NHS DCC + NHS DCC_NHS->Activated_Ester Activated_Ester_2 2-HIBA-NHS Ester Protein Purified Protein (with Lysine residues) Labeled_Protein Khib-Labeled Protein Protein->Labeled_Protein Amine-free Buffer (pH 7.2-8.5) Activated_Ester_2->Labeled_Protein Labeled_Protein_2 Khib-Labeled Protein Purification Purification (Dialysis or Desalting Column) Labeled_Protein_2->Purification Remove excess reagent and byproducts

Diagram 1: Workflow for chemical labeling of proteins with a 2-hydroxyisobutyryl group.

Protocol 1.1: Synthesis of 2-Hydroxyisobutyric Acid N-Hydroxysuccinimide Ester (2-HIBA-NHS)

This protocol is based on the general principle of carbodiimide-mediated esterification.[1][9]

Materials:

  • 2-Hydroxyisobutyric acid (2-HIBA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyisobutyric acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the DCC solution dropwise to the 2-HIBA/NHS solution with constant stirring.

  • Allow the reaction to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.[10]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of ethyl acetate.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude 2-HIBA-NHS ester. The product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) if necessary.

  • Confirm the product structure by NMR and mass spectrometry. Store the final product under anhydrous conditions at -20°C.

Protocol 1.2: Chemical 2-Hydroxyisobutyrylation of a Target Protein

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)

  • 2-HIBA-NHS ester stock solution (freshly prepared in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column

Procedure:

  • Ensure the purified protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Calculate the required volume of the 2-HIBA-NHS ester stock solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point for optimization.

  • While gently vortexing the protein solution, add the calculated volume of the 2-HIBA-NHS ester stock solution.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle rotation.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess unreacted labeling reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Confirm the labeling by Western blot and/or mass spectrometry (see Section 4).

Method 2: In Vitro Enzymatic Labeling of Proteins

Application Note:

Enzymatic labeling provides a more targeted approach to protein 2-hydroxyisobutyrylation compared to chemical methods. This technique utilizes a "writer" enzyme, such as the recombinant histone acetyltransferase p300, to catalyze the transfer of the 2-hydroxyisobutyryl group from its donor, 2-hydroxyisobutyryl-CoA (Hib-CoA), to a specific substrate protein.[4][11]

This method is ideal for studying the effect of Khib on a known or putative substrate of a specific writer enzyme. The reaction is performed under mild, physiological conditions, which helps to preserve the native structure and function of the target protein. The specificity of the enzyme for its substrates can result in labeling at physiologically relevant lysine residues. Successful application of this protocol requires purified, active recombinant p300 (or another suitable writer enzyme), the target protein, and a source of Hib-CoA.

Substrate Purified Substrate Protein Reaction_Mix Reaction Mixture (HAT Buffer, 30°C) Substrate->Reaction_Mix p300 Recombinant p300 Enzyme p300->Reaction_Mix Hib_CoA 2-Hydroxyisobutyryl-CoA (Hib-CoA) Hib_CoA->Reaction_Mix Labeled_Protein Specifically Labeled Khib-Protein Reaction_Mix->Labeled_Protein Enzymatic Reaction CoA_SH Coenzyme A (CoA-SH) Reaction_Mix->CoA_SH Byproduct

Diagram 2: Workflow for in vitro enzymatic 2-hydroxyisobutyrylation using p300.

Protocol 2.1: In Vitro 2-Hydroxyisobutyrylation Assay

This protocol is adapted from standard in vitro histone acetyltransferase (HAT) assays.[12][13]

Materials:

  • Recombinant, active p300 enzyme (e.g., from BPS Bioscience, Cat. No. 50071)[6]

  • Purified substrate protein of interest

  • 2-Hydroxyisobutyryl-CoA (Hib-CoA) (e.g., from MedChemExpress, Cat. No. HY-146313)[14]

  • HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • 10 mM Sodium Butyrate (optional, as a general HDAC inhibitor)

  • Reaction stop solution (e.g., 2X SDS-PAGE loading buffer)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a typical 30 µL reaction, add the following components:

    • HAT Assay Buffer (to final volume of 30 µL)

    • Substrate protein (e.g., 1-5 µg)

    • 2-Hydroxyisobutyryl-CoA (to a final concentration of 50-200 µM)

    • Sodium Butyrate (optional, to 10 mM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the recombinant p300 enzyme (e.g., 100-200 ng).

  • Incubate the reaction at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

  • The sample is now ready for analysis by SDS-PAGE and Western blot to confirm 2-hydroxyisobutyrylation (see Section 4).

Controls:

  • No enzyme control: Omit the p300 enzyme to check for non-enzymatic labeling.

  • No Hib-CoA control: Omit Hib-CoA to ensure the signal is dependent on the acyl donor.

  • Positive control substrate: Use a known p300 substrate, such as core histones, if available.

Method 3: In Cellulo Labeling of Proteins

Application Note:

In cellulo labeling is the method of choice for studying the functional consequences of 2-hydroxyisobutyrylation in a physiological context. This approach aims to increase the Khib levels on a target protein within living cells. This can be achieved by manipulating the cellular environment to favor the activity of Khib "writer" enzymes.

Two main strategies are employed:

  • Overexpression of a "Writer" Enzyme: Transiently transfecting cells with a plasmid encoding a Khib writer, such as p300 or Tip60, can increase the overall cellular 2-hydroxyisobutyryltransferase activity, leading to increased modification of its substrates.[4][15]

  • Precursor Supplementation: Supplementing the cell culture medium with sodium 2-hydroxyisobutyrate, the metabolic precursor to Hib-CoA, can increase the intracellular pool of the acyl donor, thereby driving the modification forward.[4][15]

Combining these two strategies can often lead to a synergistic increase in protein 2-hydroxyisobutyrylation. This method allows for the study of the modified protein in its native cellular compartment and interacting with its natural binding partners.

cluster_cell_prep Part 1: Cell Culture & Transfection cluster_treatment Part 2: Precursor Treatment cluster_analysis Part 3: Analysis Cells Mammalian Cells in Culture Transfection Transient Transfection Cells->Transfection Plasmid p300/Tip60 Expression Plasmid Plasmid->Transfection Transfected_Cells Transfected Cells Treated_Cells Treated Cells Transfected_Cells->Treated_Cells Precursor Sodium 2-Hydroxyisobutyrate Precursor->Treated_Cells Add to Culture Medium Treated_Cells_2 Treated Cells Harvest Cell Lysis & Protein Extraction Analysis Western Blot / Mass Spec / Functional Assay Harvest->Analysis Treated_Cells_2->Harvest

Sources

Application Note & Protocol: Stereospecific Conversion of cis-Vicinal Diols to trans-Chloroacetates using 2-Acetoxyisobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed technical guide on the reaction of 2-acetoxyisobutyryl chloride with vicinal diols. A key feature of this reaction is its high degree of stereospecificity. cis-Vicinal diols are converted in high yield to trans-chloroacetates, while trans-diols yield a complex mixture of products.[1] This unique reactivity profile is particularly valuable in nucleoside chemistry for the selective chlorination of ribonucleosides, a critical modification in the development of antiviral and anticancer agents. We will delve into the underlying mechanism, provide a detailed experimental protocol for a model reaction, and discuss critical parameters and applications relevant to drug discovery.

Health and Safety Precautions

This compound (CAS RN: 40635-66-3) is a hazardous chemical that must be handled with extreme care.[2][3][4]

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Suspected Mutagen: Suspected of causing genetic defects.[4]

  • Reactive: Reacts with water and moisture. All operations must be conducted under anhydrous conditions.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., butyl rubber).

  • Chemical splash goggles and a full-face shield.

  • Flame-retardant lab coat.

  • Work must be performed in a certified chemical fume hood.

Spill & Disposal:

  • Absorb spills with an inert, dry material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.

  • Dispose of all chemical waste according to institutional and local regulations.

The Underlying Reaction Mechanism

The reaction's stereospecific outcome is the result of a substrate-directed, multi-step intramolecular rearrangement. The key difference in reactivity between cis and trans diols lies in the ability of the cis isomer to form a crucial cyclic orthoester intermediate, which is sterically inaccessible for the trans isomer.

Mechanism with cis-Vicinal Diols

The conversion of a cis-diol to a trans-chloroacetate proceeds through a well-defined pathway involving an acetoxonium ion intermediate.[1] This mechanism ensures a predictable stereochemical outcome with inversion of configuration at one of the carbinol centers.

The proposed mechanism involves several distinct stages:

  • Initial Acylation: One hydroxyl group of the cis-diol attacks the highly reactive acyl chloride, forming a 2-acetoxyisobutyryl ester.

  • Dioxolanone Formation: The proximate second hydroxyl group attacks the ester carbonyl, leading to the formation of a transient hydroxy dioxolanone intermediate.

  • Orthoester Rearrangement: This is the critical, acid-catalyzed step. The dioxolanone rearranges to a carboxyl-substituted orthoester.[1][5]

  • Acetoxonium Ion Generation: The protonated orthoester intermediate is unstable and collapses, eliminating the carboxylic acid moiety to form a cyclic acetoxonium ion.[1]

  • Nucleophilic Opening: The chloride ion, generated in the initial step, acts as a nucleophile and attacks one of the carbons of the acetoxonium ion from the opposite face (SN2-like opening). This ring-opening proceeds with inversion of stereochemistry, resulting in the final trans-2-chlorocycloalkyl acetate product.[1]

Mechanism_cis_Diol cluster_0 Reaction Pathway A cis-Diol + This compound B Hydroxy Dioxolanone Intermediate A->B Initial Acylation C Cyclic Orthoester Intermediate B->C Acid-Catalyzed Rearrangement D Acetoxonium Ion C->D Collapse & Elimination E trans-Chloroacetate Product D->E Chloride Attack (Inversion)

Caption: Proposed mechanism for the reaction with cis-vicinal diols.

Reactivity of trans-Vicinal Diols

In contrast, trans-diols cannot readily form the necessary cyclic orthoester intermediate due to steric constraints. The reaction pathway is less defined, leading to a mixture of products, including simple esters and dioxolanones, with minimal formation of chloroacetates.[1] This divergent reactivity makes this compound a highly selective reagent for the transformation of cis-diols.

Experimental Protocol: Synthesis of trans-2-Chlorocyclohexyl Acetate

This protocol details the reaction using cis-cyclohexane-1,2-diol as a model substrate, which has been shown to yield the trans product almost quantitatively.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%TCI (A1120)Handle with extreme care in a fume hood.
cis-Cyclohexane-1,2-diol>99%Sigma-AldrichEnsure it is dry before use.
Acetonitrile (MeCN)Anhydrous, >99.8%Sigma-AldrichUse a freshly opened bottle or dry solvent.
Diethyl ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous work-up.
BrineACS GradeVWRFor aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying the organic phase.
Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Dry Glassware under Nitrogen Atmosphere dissolve 1. Dissolve cis-diol in anhydrous acetonitrile start->dissolve cool 2. Cool solution to 0°C (ice-water bath) dissolve->cool add_reagent 3. Add this compound dropwise over 10 min cool->add_reagent react 4. Stir at 0°C for 30 min, then warm to room temp for 2h add_reagent->react quench 5. Quench reaction by pouring into ice-cold NaHCO₃ (aq) react->quench extract 6. Extract with diethyl ether (3x) quench->extract wash 7. Wash combined organic layers with brine extract->wash dry 8. Dry over anhydrous MgSO₄ wash->dry concentrate 9. Filter and concentrate under reduced pressure dry->concentrate purify 10. Purify via flash chromatography (if necessary) concentrate->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cis-cyclohexane-1,2-diol (e.g., 1.16 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous acetonitrile and stir until the diol is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition: Slowly add this compound (e.g., 1.81 g, 1.65 mL, 11 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes. Causality Note: Dropwise addition is critical to control the initial exothermic reaction and prevent side product formation.

  • Reaction: Stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold saturated sodium bicarbonate solution to quench the reaction. Causality Note: The basic bicarbonate solution neutralizes the HCl byproduct and any unreacted acyl chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification & Characterization: The crude product, trans-2-chlorocyclohexyl acetate, can be purified by flash column chromatography on silica gel if necessary. The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The trans stereochemistry can be confirmed by analysis of the proton coupling constants in the ¹H NMR spectrum.

Applications in Drug Development & Nucleoside Chemistry

The primary application of this reaction in drug development is the stereospecific synthesis of 2'-chloro-2'-deoxynucleosides from ribonucleosides.[1] Ribonucleosides, such as uridine, contain a cis-2',3'-diol on the ribose sugar moiety.

  • Significance: The 2'-hydroxyl group is a key determinant of the structure and stability of RNA versus DNA. Modifying this position can have profound biological consequences.

  • Mechanism in Action: Treating a 5'-protected uridine with this compound leads to the formation of a 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivative in high yield.[1] The reaction proceeds via the acetoxonium ion mechanism, with the chloride attacking the 2'-position with inversion of configuration.

  • Therapeutic Relevance: 2'-Modified nucleosides are a cornerstone of antiviral (e.g., Sofosbuvir) and anticancer (e.g., Gemcitabine) therapies. The ability to introduce a chloro group with high stereocontrol at this position provides a direct route to novel therapeutic candidates and key synthetic intermediates.

References

  • Jain, T. C., Russell, A. F., & Moffatt, J. G. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry, 38(18), 3179–3186. [Link]

  • Gershon, H., & Bell, E. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9899–9908. [Link]

  • Wipf, P., & Spencer, S. R. (2004). One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols. Organic Letters, 6(16), 2877–2880. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved December 12, 2023, from [Link]

  • Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols. [Link]

Sources

Revolutionizing Proteomics: Unveiling the Power of 2-Acetoxyisobutyryl Chloride in Post-Translational Modification Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Landscape of Protein Acylation

In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins serve as a sophisticated language, dictating protein function, localization, and interaction partners. Among the diverse array of PTMs, lysine acylation has emerged as a critical regulatory mechanism, extending far beyond the well-studied realm of acetylation.[1] A recently discovered and evolutionarily conserved PTM, lysine 2-hydroxyisobutyrylation (Khib), has garnered significant attention for its role in a multitude of cellular processes, including gene transcription and metabolism.[2][3] The study of Khib and other novel acylations presents a significant challenge due to their often low stoichiometry in complex biological samples.[4] This necessitates highly specific and sensitive enrichment strategies to enable their detection and quantification by mass spectrometry.

This comprehensive guide details the application of 2-Acetoxyisobutyryl chloride as a pivotal chemical tool in the study of lysine acylation, with a particular focus on its utility in advancing our understanding of the 2-hydroxyisobutyrylome. We will delve into the chemical principles, provide detailed experimental protocols for chemo-enzymatic enrichment, and discuss the broader implications for modern proteomics research and drug development.

The Chemical Logic: this compound as a Versatile Reagent

This compound (Ac-iBu-Cl) is a reactive acyl chloride that readily modifies nucleophilic residues on proteins, primarily the ε-amino group of lysine.[5] Its utility in proteomics stems from its ability to introduce a specific chemical moiety that can be subsequently recognized for enrichment or used to synthesize standards for analytical validation.

The reaction of this compound with a lysine residue results in the formation of an N-ε-2-acetoxyisobutyryl-lysine. In many experimental workflows, the labile acetate group can be hydrolyzed, leaving behind the 2-hydroxyisobutyryl modification. This strategic chemical transformation allows researchers to either mimic the endogenous Khib modification for functional studies or to generate essential standards for validating enrichment protocols and mass spectrometry analyses.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the lysine's primary amine on the electrophilic carbonyl carbon of the acyl chloride. This is a classic acylation reaction, forming a stable amide bond.

G cluster_0 Acylation Reaction Lysine Lysine Residue (Protein-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack Reagent 2-Acetoxyisobutyryl chloride Reagent->Intermediate Product N-ε-2-acetoxyisobutyryl-lysine Intermediate->Product Chloride leaves HCl HCl Intermediate->HCl

Caption: Acylation of a lysine residue with this compound.

Application Note I: Synthesis of 2-Hydroxyisobutyrylated Peptide Standards

Objective: To synthesize peptide standards containing N-ε-2-hydroxyisobutyryl-lysine for use as positive controls in Western blotting and as internal standards for mass spectrometry.

Principle: Solid-phase peptide synthesis (SPPS) is employed to generate a peptide of a specific sequence.[6] A protected lysine residue is incorporated, and following deprotection of the ε-amino group, it is reacted with this compound. A subsequent hydrolysis step removes the acetate, yielding the desired 2-hydroxyisobutyrylated peptide.

Materials and Reagents
ReagentSupplierNotes
Fmoc-protected amino acidsVariousHigh purity, for peptide synthesis
Rink Amide ResinVariousFor C-terminal amide peptides
This compoundTCI America, etc.Purity >97.0%[2]
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich, etc.Coupling reagent
N,N-Dimethylformamide (DMF)Fisher Scientific, etc.Peptide synthesis grade
PiperidineSigma-Aldrich, etc.For Fmoc deprotection
Trifluoroacetic acid (TFA)Sigma-Aldrich, etc.For cleavage from resin
Triisopropylsilane (TIS)Sigma-Aldrich, etc.Scavenger
Dichloromethane (DCM)Fisher Scientific, etc.Washing solvent
Sodium Hydroxide (NaOH) solutionFisher Scientific, etc.For hydrolysis (e.g., 0.1 M)
Protocol: Synthesis of a Khib Standard Peptide
  • Peptide Synthesis: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis protocols.[7]

  • Selective Deprotection: At the desired lysine position, use a lysine residue with a protecting group on the ε-amino group that can be selectively removed without cleaving the peptide from the resin (e.g., Boc-Lys(Mtt)-OH).

  • Acylation with this compound:

    • Swell the resin in DMF.

    • Prepare a solution of this compound (5 equivalents) and N,N-diisopropylethylamine (DIEA) (5 equivalents) in DMF.

    • Add the acylation solution to the resin and react for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize the crude product.

  • Hydrolysis of Acetate Group:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 0.1 M sodium hydroxide).

    • Incubate at room temperature for 1-2 hours to hydrolyze the acetate group.

    • Neutralize the solution with an appropriate acid (e.g., hydrochloric acid).

  • Purification and Verification:

    • Purify the 2-hydroxyisobutyrylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the mass of the purified peptide by mass spectrometry. The expected mass shift for 2-hydroxyisobutyrylation is +86.0368 Da.[2]

Application Note II: Immunoaffinity Enrichment of 2-Hydroxyisobutyrylated Peptides

Objective: To enrich peptides containing the Khib modification from a complex biological sample for subsequent identification and quantification by LC-MS/MS.

Principle: This protocol utilizes a highly specific pan-antibody that recognizes the Khib modification.[8][9] Following protein extraction, reduction, alkylation, and tryptic digestion, the resulting peptide mixture is incubated with the anti-Khib antibody conjugated to agarose or magnetic beads. After stringent washing to remove non-specifically bound peptides, the enriched Khib-peptides are eluted and analyzed by mass spectrometry.[4][10]

Workflow for Khib Proteomics

G A Cell/Tissue Lysis B Protein Reduction & Alkylation A->B C Trypsin Digestion B->C D Peptide Mixture C->D E Immunoaffinity Enrichment (anti-Khib antibody) D->E F Washing Steps E->F G Elution of Khib Peptides F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Caption: Workflow for the enrichment and analysis of Khib-modified peptides.

Detailed Protocol: Khib Peptide Enrichment

This protocol is a composite based on methodologies reported in multiple studies.[1][2][4][11]

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0) containing protease and phosphatase inhibitors.[2]

    • Sonicate the lysate on ice and centrifuge to clarify.

    • Determine protein concentration using a compatible assay (e.g., BCA assay).

    • Reduce protein disulfide bonds with 5-10 mM dithiothreitol (DTT) at 37°C for 1 hour.[2]

    • Alkylate cysteine residues with 15-20 mM iodoacetamide (IAA) in the dark at room temperature for 45 minutes.[2]

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.[2]

    • Digest the proteins with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.[12]

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column and dry them under vacuum.[2]

  • Immunoaffinity Enrichment:

    • Resuspend the dried peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).[4][11]

    • Incubate the peptide solution with anti-2-hydroxyisobutyryllysine (anti-Khib) antibody-conjugated beads (e.g., PTM Biolabs, Cat. No. PTM-802) overnight at 4°C with gentle rotation.[2][9]

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with IP buffer and then with water.[4][10]

  • Elution and Sample Preparation for LC-MS/MS:

    • Elute the enriched Khib-peptides from the beads using an acidic solution (e.g., 0.1% TFA).[10]

    • Pool the elution fractions and dry them under vacuum.

    • Desalt the eluted peptides using C18 StageTips or ZipTips.[11]

    • Resuspend the final peptide sample in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Interpretation
  • LC Separation: Separate the enriched peptides using a nano-flow HPLC system with a reversed-phase C18 column and a suitable gradient of acetonitrile in 0.1% formic acid.[1][11]

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Thermo Orbitrap series). Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

  • Database Searching: Search the resulting MS/MS spectra against a relevant protein database using software such as MaxQuant or Proteome Discoverer. Specify the Khib modification (+86.0368 Da) on lysine as a variable modification.[2]

  • Bioinformatics Analysis: Perform downstream bioinformatics analysis, including Gene Ontology (GO) annotation, KEGG pathway analysis, and motif analysis, to gain biological insights into the identified Khib-modified proteins.[6][10]

Conclusion and Future Perspectives

The study of novel lysine acylations like 2-hydroxyisobutyrylation is rapidly expanding our understanding of cellular regulation. Chemical tools such as this compound are indispensable for this research, enabling the synthesis of critical standards and providing a means to probe the functional consequences of these modifications. The chemo-enzymatic enrichment protocols detailed herein, which leverage highly specific antibodies, provide a robust and sensitive method for the proteome-wide identification of Khib sites.

As our knowledge of the "writers," "erasers," and "readers" of Khib and other acylations grows, the applications of these techniques in drug discovery will become increasingly significant. For instance, understanding how the Khib landscape is altered in disease states could reveal novel therapeutic targets. The continued development of chemical probes and advanced proteomic workflows will undoubtedly shed further light on the intricate regulatory networks governed by protein acylation.

References

  • Anti-2-Hydroxyisobutyryllysine Mouse mAb - PTM BIO. (n.d.).
  • Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis. (n.d.).
  • Application Notes and Protocols for the Detection of Lysine 2-Hydroxyisobutyrylation (Khib) on Proteins - Benchchem. (n.d.).
  • Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Aspergillus fumigatus - PMC. (2024, January 23).
  • Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - Frontiers. (2022, September 29).
  • Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC. (2022, September 30).
  • Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - NIH. (n.d.).
  • Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves. (2023, January 12).
  • Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC - PubMed Central. (2021, June 17).
  • Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids. (n.d.).
  • Anti-2-Hydroxyisobutyryl-Histone H4 (Lys20) Rabbit pAb - PTM BIO. (n.d.).
  • (PDF) Proteome-wide Analysis of Lysine 2-hydroxyisobutyrylation in Developing Rice (Oryza sativa) Seeds - ResearchGate. (2025, August 6).
  • Proteome-wide analysis of lysine 2-hydroxyisobutyrylation in Frankliniella occidentalis. (n.d.).
  • Anti-2-Hydroxyisobutyryl-Histone H4 (Lys20) Rabbit pAb - PTM BIO. (n.d.).
  • Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry. (n.d.).
  • Application Notes & Protocols: L-Lysine-d4 Labeling for Quantitative Mass Spectrometry - Benchchem. (n.d.).
  • A simple method for developing lysine targeted covalent protein reagents - PMC - NIH. (n.d.).
  • Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC. (n.d.).
  • Sample Prep & Protocols | Nevada Proteomics Center. (n.d.). Retrieved from a university proteomics center website.
  • Bottom-Up Proteomics: Advancements in Sample Preparation - MDPI. (n.d.).
  • Evaluation of six sample preparation procedures for qualitative and quantitative proteomics analysis of milk fat globule membran - SciSpace. (n.d.).
  • Lysine 2-hydroxyisobutyrylation in different rice tissues and proteins.... - ResearchGate. (n.d.).
  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.).
  • Protocol for label-free quantitative lysine lactylproteome profiling - PMC - NIH. (2025, April 3).
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - NIH. (n.d.).
  • context-dependence-of-the-reactivity-of-cysteine-and-lysine-residues - Ask this paper. (2022, May 10).
  • Synthese von Nϵ‐[2‐Amino‐2‐carboxy‐äthyl]‐L‐lysin, einer neuen Aminosäure aus alkalibehandelter Wolle - ResearchGate. (2025, August 7).

Sources

Application Note: A Comprehensive Mass Spectrometry Workflow for the Detection and Analysis of 2-Acetoxyisobutyrylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of post-translational modifications (PTMs) is continually expanding, revealing intricate layers of cellular regulation. 2-acetoxyisobutyrylation (AcOib) is a novel lysine modification with significant implications for protein function and cellular metabolism. This application note provides a detailed, field-proven workflow for the robust detection and analysis of 2-acetoxyisobutyrylated peptides using mass spectrometry. We offer a comprehensive guide, from sample preparation and immunoaffinity enrichment to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation, grounded in the principles of scientific integrity. This document is intended to empower researchers, scientists, and drug development professionals to confidently explore this emerging PTM.

Introduction to 2-Acetoxyisobutyrylation (AcOib)

2-Acetoxyisobutyrylation is a non-enzymatic PTM that involves the acylation of lysine residues by the metabolic intermediate 2-acetoxyisobutyryl-CoA. This modification is structurally distinct from other known lysine acylations and is increasingly recognized for its potential role in regulating diverse cellular pathways, including the mitochondrial respiratory chain.[1] The identification and quantification of AcOib sites are paramount to understanding its biological significance in both normal physiology and disease states.

The addition of the 2-acetoxyisobutyryl group to a lysine residue results in a specific mass increase of +144.0786 Da, which is the primary characteristic used for its detection via mass spectrometry.

AcOib_Modification Protein Protein with Lysine Residue (K) Modified_Protein AcOib-Modified Protein (K+144.0786 Da) Protein->Modified_Protein Non-enzymatic Acylation Metabolite 2-Acetoxyisobutyryl-CoA Metabolite->Modified_Protein

Figure 1: Schematic representation of 2-acetoxyisobutyrylation on a protein's lysine residue.

Comprehensive Experimental Workflow

The analysis of 2-acetoxyisobutyrylated peptides is a multi-stage process that requires meticulous attention to detail to ensure high sensitivity and specificity. The low stoichiometry of this modification necessitates an enrichment step, which is a critical component of the workflow.[2][3]

AcOib_Workflow_Detailed cluster_prep I. Sample Preparation cluster_enrichment II. Enrichment cluster_analysis III. LC-MS/MS Analysis cluster_data IV. Data Processing Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Peptide_Desalting Peptide Desalting (C18) Proteolytic_Digestion->Peptide_Desalting Immunoaffinity Immunoaffinity Enrichment (Anti-AcOib-Lys Antibody) Peptide_Desalting->Immunoaffinity LC_Separation nanoLC Separation (Reverse-Phase) Immunoaffinity->LC_Separation MS_Acquisition High-Resolution MS/MS (e.g., Orbitrap) LC_Separation->MS_Acquisition Database_Search Database Search (PTM Identification) MS_Acquisition->Database_Search Site_Localization Site Localization & Validation Database_Search->Site_Localization Quantification Relative Quantification Site_Localization->Quantification

Figure 2: A comprehensive workflow for the mass spectrometric analysis of 2-acetoxyisobutyrylated peptides.

Detailed Protocols and Methodologies

Protein Extraction, Digestion, and Desalting

This initial phase is critical for obtaining a clean and digestible peptide mixture while preserving the integrity of the PTM.

Protocol 3.1.1: Protein Preparation

  • Protein Extraction: Lyse cells or tissues in a buffer containing a strong denaturant, such as 8 M urea, to ensure complete protein solubilization and inactivation of endogenous proteases. Supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail.

  • Reduction and Alkylation: Reduce disulfide bonds by incubating the protein lysate with 10 mM dithiothreitol (DTT) for 1 hour at 37°C. Subsequently, alkylate the free sulfhydryl groups with 20 mM iodoacetamide (IAA) for 45 minutes at room temperature in the dark to prevent disulfide bond reformation.[1]

  • Proteolytic Digestion: Dilute the urea concentration to below 2 M to ensure optimal enzyme activity. Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides suitable for MS analysis.[4]

  • Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts, detergents, and other contaminants that can interfere with downstream analysis.[5]

Immunoaffinity Enrichment of AcOib Peptides

Due to the substoichiometric nature of most PTMs, an enrichment step is crucial for their detection.[2][3] Immunoaffinity purification using an antibody specific to the 2-acetoxyisobutyryl-lysine motif is the most effective method.[3][6]

Protocol 3.2.1: Enrichment using Anti-AcOib-Lysine Antibody Beads

  • Bead Incubation: Incubate the desalted peptides with anti-2-acetoxyisobutyryl-lysine antibody-conjugated agarose or magnetic beads in a neutral immunoprecipitation (IP) buffer for 2-4 hours at 4°C with gentle rotation.

  • Washing: To remove non-specifically bound peptides, wash the beads several times with IP buffer, followed by washes with a high-salt buffer, and finally with a low-salt buffer or water. This stringent washing procedure is critical for reducing background and improving the specificity of the enrichment.

  • Elution: Elute the enriched AcOib peptides from the antibody beads using a low pH solution, typically 0.1% TFA. The acidic condition disrupts the antibody-peptide interaction, releasing the modified peptides.

  • Post-Elution Desalting: Desalt the eluted peptides immediately using a C18 StageTip or equivalent to remove any residual elution buffer components prior to LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The enriched peptides are separated by high-performance liquid chromatography and analyzed by a high-resolution mass spectrometer.

Table 1: Recommended LC-MS/MS Parameters for AcOib Peptide Analysis

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 75 µm ID x 25 cm length, 1.9 µm particlesProvides high-resolution separation of complex peptide mixtures.
Mobile Phase A 0.1% formic acid in waterImproves peptide ionization and chromatographic peak shape.
Mobile Phase B 0.1% formic acid in 80% acetonitrileElutes peptides from the reverse-phase column based on hydrophobicity.
Gradient A shallow gradient (e.g., 2-30% B over 90 min)Ensures optimal separation of peptides for comprehensive analysis.
Flow Rate ~300 nL/minIdeal for nanospray ionization, maximizing sensitivity.
MS1 Resolution 120,000 @ m/z 200High precursor mass accuracy is essential for confident peptide identification.
MS2 Resolution 30,000 @ m/z 200High fragment mass accuracy aids in correct sequence assignment and site localization.
Activation Type Higher-energy C-trap Dissociation (HCD)Provides robust fragmentation of peptides, generating informative b- and y-type ions.
Data Acquisition Data-Dependent Acquisition (DDA), Top 15 precursorsMaximizes the number of unique modified peptides identified in a single run.

Data Analysis and Interpretation

The analysis of the raw mass spectrometry data is a critical step in identifying and quantifying AcOib peptides.

Protocol 4.1.1: Database Searching and PTM Identification

  • Software: Utilize specialized proteomic software such as MaxQuant, Proteome Discoverer, or similar platforms for data analysis.

  • Database: Search the acquired MS/MS spectra against a comprehensive protein sequence database (e.g., UniProt) relevant to the organism under study.

  • Search Parameters:

    • Enzyme: Trypsin, allowing up to two missed cleavages.

    • Fixed Modification: Carbamidomethylation of cysteine (+57.021 Da).

    • Variable Modifications:

      • Oxidation of methionine (+15.995 Da).

      • Acetylation of protein N-termini (+42.011 Da).

      • 2-acetoxyisobutyrylation of lysine (+144.0786 Da).

    • Mass Tolerances: Set precursor and fragment mass tolerances based on the instrument's performance (e.g., 10 ppm for MS1 and 20 ppm for MS2).

    • False Discovery Rate (FDR): Apply a strict FDR of <1% at both the peptide and protein levels to ensure high-confidence identifications.

4.1.2. Site Localization and Validation

It is crucial to confidently determine the exact location of the AcOib modification within the peptide sequence. Most modern software employs a probabilistic scoring algorithm (e.g., PTM Score or Ascore) to assign a localization probability. For novel or functionally important sites, manual inspection of the MS/MS spectra is strongly recommended to verify the presence of site-determining fragment ions.

Field-Proven Insights and Troubleshooting

  • Low Enrichment Yield: This can often be attributed to antibody quality or overloading the beads with excess peptide. Ensure the use of a validated, high-affinity antibody and optimize the ratio of total peptide input to antibody bead volume.

  • Contamination with Unmodified Peptides: Insufficient washing of the immunoaffinity beads is a common cause. Implement a multi-step washing protocol with buffers of varying salt concentrations to effectively remove non-specific binders.

  • Ambiguous Site Localization: If multiple lysines are present in a peptide, confident site localization can be challenging. Consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD), which can preserve the labile PTM and provide complementary fragmentation data.

Conclusion

This application note outlines a robust and comprehensive workflow for the identification and analysis of 2-acetoxyisobutyrylated peptides. By integrating optimized sample preparation, specific immunoaffinity enrichment, and high-resolution LC-MS/MS, researchers can achieve the sensitivity and specificity required to investigate this novel post-translational modification. Adherence to these protocols will facilitate the discovery of new biological roles for 2-acetoxyisobutyrylation and its potential implications in health and disease.

References

  • General workflow for the mass spectrometry based proteomics analysis of acetylated peptides and proteins. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2025). bioRxiv. Retrieved December 30, 2025, from [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2021). Current Protocols. Retrieved December 30, 2025, from [Link]

  • Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. (2019). Methods in Molecular Biology. Retrieved December 30, 2025, from [Link]

  • Simultaneous Affinity Enrichment of Two Post-Translational Modifications for Quantification and Site Localization. (2020). Journal of Visualized Experiments. Retrieved December 30, 2025, from [Link]

  • Brandi, J., Noberini, R., Bonaldi, T., & Cecconi, D. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. Journal of Chromatography A. Retrieved December 30, 2025, from [Link]

  • Selective Enrichment Coupled with Proteomics to Identify S-acylated Plasma Membrane Proteins in Arabidopsis. (2020). Current Protocols in Plant Biology. Retrieved December 30, 2025, from [Link]

  • Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling. (2015). Methods in Molecular Biology. Retrieved December 30, 2025, from [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (2015). Chemical Biology. Retrieved December 30, 2025, from [Link]

  • Considine, J., & Naba, A. (2023). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. Protocols.io. Retrieved December 30, 2025, from [Link]

Sources

Unveiling the Acylome: A Comprehensive Guide to Studying Protein Acylation Using Chemical Reporter Technology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Protein acylation, the covalent attachment of acyl groups to proteins, is a fundamental post-translational modification (PTM) that governs a vast landscape of cellular processes, from signal transduction to protein localization and stability.[1][2] Its study, however, has been historically challenging due to the labile nature of some acyl linkages and the often substoichiometric levels of modification.[3] This guide details a powerful and versatile two-step chemical reporter strategy that has revolutionized the field. By combining metabolic labeling with bioorthogonal chemistry, this approach provides a robust, sensitive, and non-radioactive method for the detection, visualization, and proteome-wide identification of acylated proteins.[4][5] We provide the foundational principles, field-proven insights, and detailed, step-by-step protocols for researchers, scientists, and drug development professionals seeking to explore the dynamic world of the acylome.

The Central Role of Protein Acylation

Protein acylation encompasses a diverse family of modifications where acyl groups, ranging from the smallest acetate unit to long-chain fatty acids, are attached to amino acid residues.[1][6][7] This process is critical for regulating protein function and is broadly classified by the linkage type:

  • N-acylation: Attachment to the α-amino group of a protein's N-terminus (e.g., N-myristoylation) or the ε-amino group of lysine residues (e.g., acetylation, fatty-acylation).[1] Lysine acetylation, for instance, neutralizes the residue's positive charge, creating new recognition sites for protein-protein interactions.[6][8]

  • S-acylation: The reversible attachment of fatty acids, most commonly the 16-carbon palmitate, to cysteine residues via a thioester bond.[1][3][9] This modification, known as S-palmitoylation, increases protein hydrophobicity, often targeting proteins to cellular membranes and modulating signal transduction.[1][4][10]

  • O-acylation: The attachment of acyl groups to the hydroxyl groups of serine or threonine residues.[1]

The dynamic and reversible nature of many acylation events, particularly S-palmitoylation, positions this PTM as a key regulatory switch in cellular signaling.[10]

The Chemical Reporter Strategy: Principle and Workflow

Traditional methods for studying acylation relied heavily on metabolic labeling with radioactive acyl derivatives (e.g., ³H-palmitate).[1] While foundational, these techniques suffer from significant drawbacks, including the hazards of radioactivity, low sensitivity, and long exposure times.[1] The chemical reporter strategy overcomes these limitations by employing a two-step process that is both highly sensitive and bioorthogonal, meaning the chemical reactions do not interfere with native biological processes.[5][11][12]

The Core Principle:

  • Metabolic Incorporation: Cells are incubated with a synthetic acyl analogue that has been subtly modified to include a small, inert chemical handle—either a terminal alkyne or an azide .[1][13] The cell's own metabolic machinery recognizes this "chemical reporter," converts it into its acyl-CoA form, and transfers it onto target proteins via native acyltransferases.[13]

  • Bioorthogonal Ligation: After labeling, cells are lysed, and the proteome is harvested. The alkyne or azide handle on the now-acylated proteins is detected by covalently attaching a reporter tag (e.g., a fluorophore for visualization or biotin for enrichment) using a highly specific and efficient bioorthogonal reaction.[1][14] The most widely used reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry".[15][16][17]

G cluster_0 Step 1: Metabolic Labeling (In-Cell) cluster_1 Step 2: Bioorthogonal Ligation (In Vitro) Reporter Acyl Analogue (with Alkyne Handle) Cell Live Cells Reporter->Cell AcylCoA Metabolic Activation (Acyl-CoA Synthetase) Cell->AcylCoA Acyltransferase Enzymatic Transfer (Acyltransferase) AcylCoA->Acyltransferase LabeledProtein Acylated Protein with Alkyne Tag Acyltransferase->LabeledProtein Lysate Cell Lysis LabeledProtein->Lysate ClickReaction CuAAC 'Click' Reaction + Azide-Tag (Biotin/Fluorophore) Lysate->ClickReaction TaggedProtein Fully Tagged Protein ClickReaction->TaggedProtein Analysis1 Visualization (In-Gel Fluorescence) TaggedProtein->Analysis1 Analysis2 Enrichment & Proteomics (Streptavidin & MS) TaggedProtein->Analysis2

Figure 1. General Workflow of the Chemical Reporter Strategy. Acyl analogues bearing a bioorthogonal handle are metabolically incorporated into proteins in living cells. Following cell lysis, tagged proteins are covalently labeled with a reporter moiety via click chemistry for downstream analysis.

Selecting the Appropriate Chemical Reporter

The success of an experiment hinges on choosing a reporter that is efficiently metabolized and accurately reflects the endogenous acylation process. The chain length and structure of the reporter are critical determinants of its specificity.[1][18]

Chemical ReporterTarget AcylationKey Considerations & Rationale
4-Pentynoic Acid Acetylation (C2)A short-chain alkyne-containing acid. It is converted to pentynoyl-CoA and utilized by lysine acetyltransferases (KATs).[11][19][20]
Alk-12 / YN-12 (12-tridecynoic acid)N-Myristoylation (C14)Preferentially labels N-myristoylated proteins.[18] Its shorter chain length makes it a poor substrate for enzymes involved in palmitoylation.
Alk-16 / YN-16 (16-heptadecynoic acid)S-Palmitoylation (C16)The optimal and most widely used reporter for S-palmitoylation.[1] It effectively mimics palmitic acid. Shorter chain reporters (e.g., alk-14) can lead to promiscuous labeling of both N-myristoylated and S-palmitoylated proteins.[1]
Alk-18:1 (alkynyl-oleic acid)Unsaturated Fatty-AcylationEnables the study of modifications with monounsaturated fatty acids, which can have distinct physiological effects compared to saturated fatty acids.[18]

Expert Insight: While both azide and alkyne reporters are available, the combination of an alkyne-modified acyl reporter with an azide-functionalized detection tag (e.g., azide-fluorophore or azide-biotin) generally provides the highest sensitivity and reaction efficiency for proteomic applications.[5][21]

Core Experimental Protocols

Here we provide validated, step-by-step protocols for the most common applications of this technology. These protocols are designed as self-validating systems with integrated controls.

Protocol 1: Metabolic Labeling of Acylated Proteins in Cultured Cells

This protocol describes the metabolic incorporation of an alkyne-containing fatty acid reporter into proteins in living mammalian cells.

Rationale: This initial step is critical for ensuring sufficient incorporation of the chemical reporter into the target proteome without inducing significant cellular toxicity. Optimization of reporter concentration and incubation time is essential for each cell line and experimental condition.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Alkyne-fatty acid reporter (e.g., Alk-16 for palmitoylation)

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and recover overnight.

  • Prepare Reporter-BSA Conjugate: Long-chain fatty acids have poor aqueous solubility. Conjugating them to BSA is crucial for efficient delivery into cells.[3] a. Prepare a 50 mM stock solution of Alk-16 in DMSO. b. In a sterile tube, add 12 µL of the 50 mM Alk-16 stock to 60 µL of 0.01 N NaOH. Warm to 70°C for 5 minutes to fully dissolve the fatty acid. c. Add 150 µL of pre-warmed (37°C) 5% fatty acid-free BSA in PBS. Vortex to mix. This yields a ~2 mM stock of Alk-16 conjugated to BSA. d. Further dilute this stock into complete culture medium to achieve the desired final labeling concentration.

  • Metabolic Labeling: a. Aspirate the old medium from the cells. b. Add the medium containing the Alk-16-BSA conjugate. A typical starting concentration is 25-100 µM.[15] c. Crucial Control: Prepare a parallel culture treated with an equivalent volume of DMSO-BSA conjugate (vehicle control) to assess background. d. Incubate cells for the desired period (typically 4-16 hours). A time-course experiment is recommended during initial optimization.

  • Cell Harvest: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove excess reporter. b. Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) or by scraping into a tube for downstream processing. c. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). The lysate is now ready for bioorthogonal ligation.

Protocol 2: Global Profiling of Acylated Proteins by In-Gel Fluorescence

This protocol uses click chemistry to attach a fluorescent tag to alkyne-labeled proteins, allowing for visualization of the entire acylated proteome.[4][14]

Rationale: The CuAAC reaction is a highly specific and efficient method for covalently linking an azide to an alkyne.[16] TCEP is included to reduce disulfide bonds and keep cysteines available, while the TBTA ligand stabilizes the Cu(I) oxidation state, which is required to catalyze the reaction, and increases its efficiency.[13][14]

G start Protein Lysate from Protocol 1 (50-100 µg) reagents Add Click Chemistry Reagents: 1. Azide-Rhodamine 2. TCEP 3. TBTA 4. CuSO4 start->reagents incubation Incubate 1 hr at RT reagents->incubation precipitation Protein Precipitation (e.g., Methanol/Chloroform) incubation->precipitation sds_page Resuspend & Run SDS-PAGE precipitation->sds_page scan In-Gel Fluorescence Scan sds_page->scan

Figure 2. Workflow for In-Gel Fluorescence Detection. Labeled lysate undergoes a click reaction with a fluorescent azide, followed by protein precipitation, SDS-PAGE separation, and fluorescence scanning.

Materials:

  • Labeled protein lysate (~1-2 mg/mL) from Protocol 1

  • Azide-fluorophore (e.g., Azide-TAMRA or Azide-Rhodamine, 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP, 50 mM fresh stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 2 mM stock in 1:4 DMSO:t-Butanol)

  • Copper(II) Sulfate (CuSO₄, 50 mM fresh stock in water)

  • SDS-PAGE equipment and reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. 50-100 µg of protein lysate. Adjust volume with lysis buffer to ensure all samples have the same starting volume. b. Azide-fluorophore to a final concentration of 100 µM. c. TCEP to a final concentration of 1 mM. d. TBTA to a final concentration of 100 µM. Vortex briefly. e. Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM. Vortex immediately to mix.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Sample Preparation for Gel: a. Stop the reaction and precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is highly effective. b. Carefully remove the supernatant and air-dry the protein pellet. c. Resuspend the pellet in 1X SDS-PAGE loading buffer.

  • Analysis: a. Separate the proteins by SDS-PAGE. b. Scan the gel using a fluorescence gel imager with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~550/580 nm for TAMRA/Rhodamine). c. After scanning, the gel can be stained with Coomassie Blue to visualize total protein loading as a control.

Protocol 3: Enrichment and Proteomic Identification of Acylated Proteins

This protocol adapts the click chemistry reaction for affinity purification of acylated proteins, preparing them for identification by mass spectrometry (MS).[4][13][14]

Rationale: By replacing the fluorescent tag with a biotin tag, acylated proteins can be selectively captured on streptavidin-coated beads.[14] This enrichment step is crucial for identifying lower-abundance acylated proteins from the complexity of the total proteome. Subsequent on-bead digestion minimizes sample loss before MS analysis.

G start Protein Lysate from Protocol 1 (1-2 mg) click Click Reaction with Azide-Biotin start->click capture Capture on Streptavidin Beads click->capture wash Stringent Washes (e.g., high salt, urea) capture->wash digest On-Bead Digestion: 1. Reduce (DTT) 2. Alkylate (IAA) 3. Digest (Trypsin) wash->digest ms Elute Peptides & Analyze by LC-MS/MS digest->ms

Sources

Application Note & Protocols: Site-Specific Incorporation of 2-Hydroxyisobutyryl-Lysine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) implicated in the regulation of gene transcription, cellular metabolism, and DNA replication.[1][2][3] The ability to produce recombinant proteins with site-specific Khib modifications is crucial for elucidating its precise biological functions. This guide provides a comprehensive overview and detailed protocols for the synthesis of ε-N-2-hydroxyisobutyryl-L-lysine (Khib) and its subsequent incorporation into target proteins in Escherichia coli and mammalian cells using genetic code expansion technology. We detail a robust chemical synthesis of the unnatural amino acid (UAA) and a validated methodology employing an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Introduction: The Significance of 2-Hydroxyisobutyryl-Lysine (Khib)

Post-translational modifications of lysine residues are fundamental to cellular regulation.[4] Beyond well-studied marks like acetylation and methylation, a growing catalog of acyl modifications derived from cellular metabolites is being uncovered.[5] Among these, 2-hydroxyisobutyrylation stands out due to its unique structure and widespread presence on both histone and non-histone proteins.[5][6]

The 2-hydroxyisobutyryl group not only neutralizes the positive charge of the lysine side chain but also introduces significant steric bulk and a hydrogen bond donor capability.[6][7] These features suggest a distinct impact on protein structure, protein-DNA interactions, and the recruitment of specific reader proteins, thereby influencing chromatin dynamics and enzyme activity.[6][7][8] Proteomic studies have identified thousands of Khib sites across various organisms, implicating this modification in glycolysis, the TCA cycle, and ribosome biogenesis.[9][10][11][12] To dissect the functional consequences of a specific Khib event, researchers require methods to generate homogeneously modified proteins, a challenge that cannot be met by traditional recombinant expression or peptide synthesis alone.

Genetic code expansion provides a powerful solution. By repurposing a nonsense codon (e.g., the amber stop codon, UAG), a non-canonical amino acid like Khib can be site-specifically incorporated into a protein during translation in a living cell.[13][14] This technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function independently of the host cell's endogenous translational machinery.[15][16][17][18] This guide focuses on the use of the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair, which has proven remarkably adaptable for incorporating a variety of lysine derivatives, including Khib.[13][19][20]

Strategic Workflow Overview

The successful production of a Khib-modified protein involves a two-stage process: first, the chemical synthesis of the Khib amino acid, and second, its site-specific incorporation into the protein of interest using an engineered cellular system.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Genetic Incorporation Lys L-Lysine Cu_complex Lysine-Copper Complex Lys->Cu_complex CuSO4 Acylation Selective ε-Amine Acylation Cu_complex->Acylation NHS_ester 2-Hydroxyisobutyryl -NHS Ester NHS_ester->Acylation Chelation Copper Removal (EDTA) Acylation->Chelation Khib_AA Purified Khib Amino Acid Chelation->Khib_AA Khib_feed Supplement Media with Khib Khib_AA->Khib_feed Input for Incorporation Plasmids pBK-PylRS Plasmid pTarget-Gene(TAG) Plasmid Transformation Transform E. coli Plasmids->Transformation Culture Culture Cells & Induce Expression Transformation->Culture Purification Protein Purification (e.g., Ni-NTA) Culture->Purification Khib_feed->Culture Verification Verification (WB, MS) Purification->Verification Final_Protein Homogeneous Khib-Protein Verification->Final_Protein

Figure 1. High-level workflow for producing Khib-modified proteins.

Part I: Chemical Synthesis of ε-N-2-Hydroxyisobutyryl-L-Lysine (Khib)

Causality: A straightforward and scalable synthesis of Khib is paramount for its use in cell culture. The primary challenge is to selectively acylate the ε-amino group of lysine while leaving the α-amino group untouched. The strategy described here, adapted from Wilkins et al., utilizes a copper(II) salt to form a chelate complex with the α-amino and carboxyl groups of lysine.[19] This complex effectively protects these groups, directing the acylation reaction specifically to the exposed ε-amino group.

Protocol 3.1: Synthesis of Khib

Materials:

  • L-Lysine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium carbonate (Na₂CO₃)

  • 2-Hydroxyisobutyric acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dioxane, Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether

  • Dowex 50WX8 resin (H⁺ form)

Step-by-Step Methodology:

  • Preparation of the Lysine-Copper Complex:

    • Dissolve L-Lysine hydrochloride (1.0 eq) in water.

    • Slowly add a solution of CuSO₄·5H₂O (1.1 eq) in water.

    • Adjust the pH to ~10 with Na₂CO₃, which will cause a deep blue precipitate to form.

    • Stir for 30 minutes, then filter the precipitate, wash with cold water and ethanol, and dry under vacuum. This yields the lysine-copper complex.

  • Synthesis of 2-Hydroxyisobutyryl-O-Succinimide Ester (NHS Ester):

    • Dissolve 2-hydroxyisobutyric acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dioxane.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) portion-wise and stir the reaction at 0°C for 1 hour, then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure to obtain the crude NHS ester.

  • Acylation of the Lysine-Copper Complex:

    • Suspend the dried lysine-copper complex (1.0 eq) in a DMF/water mixture.

    • Add the 2-hydroxyisobutyryl-NHS ester (1.2 eq) dissolved in DMF.

    • Stir the reaction at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

  • Copper Removal and Purification:

    • After the reaction is complete, add a solution of EDTA (2.0 eq) to the mixture and stir for 4-6 hours to chelate and remove the copper ions. The solution should turn from blue to colorless or light yellow.

    • Filter any solids and concentrate the solution.

    • Dissolve the residue in water and apply it to a Dowex 50WX8 (H⁺ form) column.

    • Wash the column extensively with water to remove unreacted starting materials and impurities.

    • Elute the desired Khib product with a gradient of aqueous ammonia (e.g., 0 to 2 M).

    • Combine the product-containing fractions (identified by TLC or NMR) and lyophilize to yield pure ε-N-2-hydroxyisobutyryl-L-lysine as a white solid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).

Parameter Expected Value
Yield 60-75%
Appearance White to off-white solid
Purity (HPLC) >95%
HRMS (ESI+) Calculated for C₁₀H₂₁N₂O₄⁺ [M+H]⁺: 233.1501, Found: 233.1499

Table 1. Expected Synthesis and Characterization Data for Khib.

Part II: Genetic Incorporation of Khib into Recombinant Proteins

Causality: This methodology leverages an orthogonal translation system to read through a pre-determined amber stop codon (TAG) in the gene of interest, inserting Khib instead of terminating translation. The key components are:

  • An Engineered Plasmid: A plasmid expressing the gene of interest, where the lysine codon to be modified is mutated to a TAG codon.

  • An Orthogonal System Plasmid: A second plasmid expressing the Methanosarcina-derived pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPyl, which has an anticodon (CUA) that recognizes the TAG codon.[7][13]

  • Supplemented Media: The chemically synthesized Khib is added to the culture media, where it is taken up by the cells.

The PylRS enzyme specifically recognizes Khib and charges the tRNAPyl with it. During protein synthesis, when the ribosome encounters the in-frame TAG codon, the Khib-charged tRNAPyl binds, resulting in the incorporation of Khib at that specific site.[19] Full-length protein is only produced in the presence of Khib, providing a powerful selection mechanism.[6][13]

G Khib_AA Khib (in media) PylRS Orthogonal PylRS Khib_AA->PylRS Charged_tRNA Khib-tRNA_CUA^Pyl PylRS->Charged_tRNA Charging tRNA_Pyl tRNA_CUA^Pyl tRNA_Pyl->PylRS ATP ATP ATP->PylRS Ribosome Ribosome Charged_tRNA->Ribosome Binds to TAG codon Final_Protein Full-length Protein with Khib Ribosome->Final_Protein Translation continues mRNA mRNA with TAG codon mRNA->Ribosome Protein Growing Polypeptide Protein->Ribosome

Figure 2. Mechanism of Khib incorporation via genetic code expansion.

Protocol 4.1: Incorporation of Khib in E. coli

Materials:

  • Chemically synthesized Khib

  • E. coli expression strain (e.g., DH10B, BL21(DE3))

  • Plasmid encoding the gene of interest with a TAG codon at the desired position and a purification tag (e.g., His₆-tag).

  • Plasmid encoding the PylRS/tRNAPyl pair (e.g., pBK-PylRS).[13]

  • Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol).

  • LB or Terrific Broth media.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Ni-NTA affinity chromatography resin.

Step-by-Step Methodology:

  • Transformation: Co-transform the E. coli expression strain with the target gene plasmid and the pBK-PylRS plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Expression Culture:

    • Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume (e.g., 1 L) of Terrific Broth containing antibiotics.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add the chemically synthesized Khib to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Control Experiment: A crucial negative control is to run an identical culture without the addition of Khib. No full-length protein should be produced in this control, as translation will terminate at the TAG codon.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

  • Protein Purification:

    • Purify the His-tagged protein from the clarified lysate using Ni-NTA affinity chromatography according to the manufacturer's protocol. Elute the protein with a high concentration of imidazole.

  • Verification of Incorporation:

    • SDS-PAGE: Analyze the purified protein fractions. A band corresponding to the full-length protein should be present in the sample induced in the presence of Khib, and absent or significantly reduced in the negative control.[13]

    • Western Blot: Probe the purified protein with an anti-His₆ antibody to confirm identity and a pan-Khib specific antibody to confirm modification.[6][13]

    • Mass Spectrometry (ESI-MS): Analyze the intact purified protein. The observed mass should match the calculated mass of the protein containing one Khib residue (mass shift of +86.0368 Da relative to lysine).[10][13] This provides definitive proof of successful incorporation.

Parameter Condition Expected Outcome
SDS-PAGE + KhibBand at expected MW for full-length protein
- KhibNo band, or truncated product
Western Blot (anti-Khib) + KhibPositive signal
- KhibNo signal
Intact Mass (ESI-MS) + KhibObserved Mass = (Calculated Mass of Lys-protein) + 86.0368 Da

Table 2. Self-Validating System for Confirming Khib Incorporation.

Conclusion and Future Outlook

The ability to generate recombinant proteins with a site-specifically incorporated 2-hydroxyisobutyryl-lysine modification is a transformative tool for cell biology and drug discovery. The protocols detailed herein provide a reliable pathway from chemical synthesis of the UAA to its successful incorporation in a bacterial expression system. This approach enables researchers to produce the homogeneous protein samples necessary to definitively characterize the functional role of individual Khib sites, study the binding specificity of Khib "reader" and "eraser" proteins, and develop novel therapeutic strategies targeting this important PTM pathway. The extension of this system to mammalian cells further allows for in-depth studies within a more physiologically relevant context.[7][13][14]

References

  • Wilkins, B. J., et al. (2015). Genetic encoding of the post-translational modification 2-hydroxyisobutyryl-lysine. Organic & Biomolecular Chemistry, 13(28), 7699-7702. [Link]

  • Xiao, H., et al. (2015). Genetic Incorporation of ε-N-2-Hydroxyisobutyryl-lysine into Recombinant Histones. ACS Chemical Biology, 10(7), 1599-1603. [Link]

  • Dai, L., et al. (2014). Lysine 2-hydroxyisobutyrylation is a widely distributed active histone mark. Nature Chemical Biology, 10(5), 365-370. [Link]

  • Huang, J., et al. (2018). p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis. Molecular Cell, 70(4), 663-678.e6. [Link]

  • Meng, X., et al. (2021). Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Candida albicans. mSystems, 6(1), e00947-20. [Link]

  • National Center for Biotechnology Information (2015). Genetic Incorporation of ε-N-2-Hydroxyisobutyryl-lysine into Recombinant Histones. PubMed Central. [Link]

  • Zhao, Y., et al. (2018). Recent Development of Genetic Code Expansion for Posttranslational Modification Studies. Molecules, 23(12), 3146. [Link]

  • National Center for Biotechnology Information (2015). Genetic Incorporation of ε-N-2-Hydroxyisobutyryl-lysine into Recombinant Histones. PubMed. [Link]

  • Huang, H., et al. (2017). Landscape of the 2-hydroxyisobutyrylated proteome in human cells. Molecular & Cellular Proteomics, 16(10), 1743-1757. [Link]

  • Wilkins, B. J., et al. (2015). Genetic encoding of the post-translational modification 2-hydroxyisobutyryl-lysine. VCU Scholars Compass. [Link]

  • Dong, H., et al. (2020). Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy. BMC Nephrology, 21(1), 317. [Link]

  • ASM Journals (2020). Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Candida albicans. mSystems. [Link]

  • National Center for Biotechnology Information (2015). Genetic encoding of the post-translational modification 2-hydroxyisobutyryl-lysine. PubMed Central. [Link]

  • Chen, X., et al. (2021). Characterization of the lysine 2-hydroxyisobutyrylation (Khib) proteome in Ustilaginoidea virens. ResearchGate. [Link]

  • Valdez, C. A., et al. (2016). Genetic encoding of isobutyryl-, isovaleryl-, and β-hydroxybutryl-lysine in E. coli. ACS Chemical Biology, 11(12), 3246-3250. [Link]

  • Rahman, M. M., et al. (2020). Metabolic Functions of Lysine 2-Hydroxyisobutyrylation. International Journal of Molecular Sciences, 21(16), 5783. [Link]

  • Yang, X., et al. (2021). Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves. PLoS One, 16(6), e0252013. [Link]

  • National Center for Biotechnology Information (2018). p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis. PubMed Central. [Link]

  • Liu, G., et al. (2023). Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves. BMC Plant Biology, 23(1), 32. [Link]

  • Le, T. (2019). Expansion of the Genetic Code to Include Acylated Lysine Derivatives and Photocaged Histidine. VCU Scholars Compass. [Link]

  • Anderson, J. C., et al. (2011). Compositions of orthogonal lysyl-tRNA and aminoacyl-tRNA synthetase pairs and uses thereof. OSTI.gov. [Link]

  • O’Donoghue, P., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology, 38, 736–743. [Link]

  • Yusheng, X., et al. (2022). A) Orthogonal aminoacyl-tRNA/synthetase pairs allow the site-specific... ResearchGate. [Link]

Sources

Application Notes & Protocols: Stereospecific Conversion of cis-Diols to trans-Chloroacetates Using 2-Acetoxyisobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Stereocontrolled Functionalization

In the landscape of contemporary organic synthesis, particularly within drug discovery and development, the precise control of stereochemistry is paramount. The functionalization of vicinal diols is a fundamental transformation, and methods that proceed with high stereospecificity are of immense value. 2-Acetoxyisobutyryl chloride has emerged as a uniquely effective reagent for the conversion of cis-1,2-diols into their corresponding trans-2-chloroalkyl acetates. This transformation provides a powerful route to introduce two distinct functional groups—a chloride and an acetate—in a single, highly controlled operation.

This guide delineates the mechanistic underpinnings, practical applications, and detailed experimental protocols for this reaction. It is designed for researchers and drug development professionals seeking robust and reliable methods for complex molecule synthesis, where predictable stereochemical outcomes are critical for biological efficacy. Unlike traditional epoxidation, this method starts from a diol and leverages a cyclic acetoxonium ion intermediate to achieve a formal anti-addition of chloro and acetyloxy groups across a carbon-carbon bond.

Mechanistic Rationale: The Acetoxonium Ion Pathway

The efficacy and stereospecificity of this compound in this context are rooted in its reaction with cis-vicinal diols to form a key intermediate: a cyclic acetoxonium ion. This mechanism dictates the final stereochemical outcome of the product.

The reaction is initiated by the attack of one of the hydroxyl groups of the cis-diol on the acyl chloride. The proximate second hydroxyl group then rapidly displaces the newly formed ester's acetoxy group to form a transient, five-membered acetoxonium ion.[1] This step locks the stereochemical relationship. The chloride ion, liberated from the reagent, then acts as a nucleophile. In a classic SN2-type ring-opening, the chloride attacks one of the two electrophilic carbons of the acetoxonium ion from the face opposite the C-O bond. This backside attack results in a net inversion of configuration at the center of attack, leading exclusively to the trans-2-chloroalkyl acetate.[1]

The choice of a cis-diol is crucial; the corresponding trans-diols are unable to form the cyclic intermediate and typically yield a complex mixture of products, primarily simple esters.[1] This highlights the reaction's dependence on substrate geometry for achieving high stereoselectivity.

G sub cis-Diol Substrate intermediate Cyclic Acetoxonium Ion Intermediate (Stereochemistry Locked) sub->intermediate Reaction Initiation + Intramolecular Cyclization reagent 2-Acetoxyisobutyryl Chloride reagent->intermediate sn2 SN2 Attack by Cl⁻ intermediate->sn2 product trans-2-Chloroalkyl Acetate Product (Inversion of Stereochemistry) sn2->product Ring Opening

Caption: Mechanistic pathway for the conversion of cis-diols.

Application Scope & Data

The reaction is applicable to a range of cis-diols, particularly those on cyclic scaffolds where the geometry is fixed. The high yields and stereospecificity make it a valuable tool for synthetic chemists.

SubstrateProductYield (%)Reference
cis-Cyclohexane-1,2-dioltrans-2-Chlorocyclohexyl acetate~95%[1]
cis-Cyclopentane-1,2-dioltrans-2-Chlorocyclopentyl acetateHigh[1]
Uridine (2',3'-cis-diol)3'-O-acetyl-2'-chloro-2'-deoxyuridineHigh[1]

Detailed Experimental Protocols

This section provides a representative protocol for the conversion of cis-cyclohexane-1,2-diol to trans-2-chlorocyclohexyl acetate.

Safety & Handling Precautions

This compound is corrosive, causes severe skin burns and eye damage, and is moisture-sensitive.[2] It should be handled exclusively in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory. The reagent reacts violently with water and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] All glassware must be thoroughly dried before use.

Materials & Reagents
  • cis-Cyclohexane-1,2-diol (1.0 equiv)

  • This compound (1.2 equiv)

  • Anhydrous Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add cis-cyclohexane-1,2-diol (1.0 equiv) and anhydrous DCM (or CH₃CN) to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equiv) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • Reagent Addition: Dissolve this compound (1.2 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diol is fully consumed (typically 2-4 hours).

  • Work-up & Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if using pyridine), saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure trans-2-chlorocyclohexyl acetate.

Experimental Workflow Diagram

The overall process from setup to purification can be visualized as follows:

G start_node Start setup 1. Reaction Setup (cis-Diol, Solvent, Base under N₂) start_node->setup end_node Pure Product process_node process_node cool 2. Cool to 0 °C setup->cool addition 3. Add Reagent (this compound) cool->addition react 4. Reaction (Monitor by TLC) addition->react workup 5. Quench & Extract react->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify purify->end_node

Caption: General experimental workflow for chloroacetate synthesis.

Conclusion and Future Outlook

The use of this compound for the conversion of cis-diols offers a highly reliable and stereospecific method for synthesizing trans-2-chloroalkyl acetates. The reaction's predictability, driven by the formation of a cyclic acetoxonium ion, makes it a superior choice over methods that may offer less stereochemical control. The resulting products are versatile intermediates, poised for further synthetic manipulations such as nucleophilic substitution of the chloride or modification of the acetate group. For professionals in drug development, this reaction represents a key enabling tool for the construction of complex, stereochemically defined molecular architectures.

References

  • Payne rearrangement - Wikipedia. Wikipedia. [Link]

  • Payne Rearrangement - Cambridge University Press. Cambridge University Press. [Link]

  • The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol. Course Hero. [Link]

  • The Payne Rearrangement. University of Wisconsin-Madison. [Link]

  • Epoxide Migration (Payne Rearrangement) and Related Reactions. Organic Reactions. [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • 13.5 Synthesis of Epoxides. Chad's Prep. [Link]

  • Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of Organic Chemistry. [Link]

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • (PDF) Design and Synthesis of Two New Epoxides. ResearchGate. [Link]

  • This compound (40635-66-3). Chemchart. [Link]

  • 15.7: Synthesis of Epoxides. Chemistry LibreTexts. [Link]

  • Chemical Properties of this compound (CAS 40635-66-3). Cheméo. [Link]

  • This compound. LabSolutions. [Link]

  • Process for epoxidation of olefinically-unsaturated compounds.
  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. The Organic Chemistry Tutor. [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

  • Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link]

Sources

Application Notes & Protocols for 2-Acetoxyisobutyryl Chloride: A Guide to Safe Handling and Laboratory Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

2-Acetoxyisobutyryl chloride (CAS No. 40635-66-3) is a reactive acyl chloride widely utilized in organic synthesis, particularly in the formation of esters and as a protecting group for hydroxyl functionalities.[1] Its utility, however, is matched by its hazardous nature. This guide provides a comprehensive overview of the best practices for the safe handling, storage, and emergency management of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

The primary hazards associated with this compound stem from its high reactivity, particularly with water and other nucleophiles, its corrosivity, and its flammability.[2] It is classified as a corrosive liquid that causes severe skin burns and eye damage.[3][4] Furthermore, it is a combustible liquid and reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[2][5][6] It is also suspected of causing genetic defects.[3][4] A thorough understanding of these properties is the foundation of safe laboratory practice.

PART 1: Hazard Analysis & Risk Mitigation

Before handling this compound, a comprehensive risk assessment is mandatory. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context in which it will be used.

Chemical Reactivity and Incompatibilities

This compound's reactivity is dominated by the electrophilic acyl chloride moiety. This functional group readily reacts with a wide range of nucleophiles.

  • Water/Moisture: The most critical incompatibility is with water. The compound hydrolyzes readily, and in some cases violently, to produce corrosive hydrogen chloride gas and 2-hydroxyisobutyric acid acetate.[2][5] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers. Therefore, all handling and storage must be under strictly anhydrous conditions.[7]

  • Alcohols and Amines: Vigorous reactions occur with alcohols and amines to form esters and amides, respectively. These reactions are also exothermic.

  • Bases: Strong bases can deprotonate the α-carbon, potentially leading to side reactions.[2]

  • Oxidizing Agents: Incompatible with strong oxidizing agents.[3]

Health Hazards

Exposure to this compound can result in severe health effects:

  • Dermal and Ocular: Causes severe skin burns and serious eye damage upon contact.[3][4] It is a lachrymator, meaning it can cause tearing.[2]

  • Inhalation: Vapors are corrosive to the respiratory tract. Inhalation can lead to irritation, coughing, and shortness of breath.[8]

  • Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach.[3]

  • Chronic Effects: this compound is suspected of causing genetic defects.[3][4]

Physical Hazards
  • Flammability: It is a combustible liquid with a flashpoint of 68°C.[3] Vapors can form explosive mixtures with air.[9]

  • Corrosivity: May be corrosive to metals.[3][4]

PART 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[3]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[3][7]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][7]Protects against splashes and corrosive vapors.
Hand Protection Impervious gloves (e.g., butyl rubber or nitrile).[3][10]Prevents skin contact and severe burns.
Body Protection Flame-retardant lab coat, buttoned to full length with sleeves of sufficient length to prevent skin exposure.[5][7]Protects against splashes and potential fire hazards.
Footwear Closed-toe shoes.[7]Protects feet from spills.
Respiratory Protection A full-face respirator with multi-purpose combination respirator cartridges may be necessary for non-routine operations or in situations where engineering controls are insufficient.[7]Provides an additional layer of protection against inhalation of corrosive vapors.

PART 3: Laboratory Protocols

Storage Protocol

Proper storage is critical to maintaining the stability and safety of this compound.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[3][4]

  • Container: Keep the container tightly closed and store in the original, corrosive-resistant container.[3][4]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[3][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][9]

  • Incompatibilities: Segregate from water, alcohols, bases, and oxidizing agents.[2][3]

Handling and Dispensing Protocol

The following workflow outlines the safe procedure for handling and dispensing this compound.

G cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment (syringes, needles, septa, inert gas source) prep2->prep3 disp1 Place reagent bottle in a secondary container within the fume hood prep3->disp1 Proceed to dispensing disp2 Purge reaction vessel with inert gas disp1->disp2 disp3 Using a syringe, carefully withdraw the required amount of reagent disp2->disp3 disp4 Slowly add the reagent to the reaction vessel disp3->disp4 clean1 Quench any residual reagent in the syringe with a suitable alcohol (e.g., isopropanol) in a separate flask disp4->clean1 Proceed to cleanup clean2 Rinse all glassware with an appropriate solvent clean1->clean2 clean3 Dispose of all waste in designated hazardous waste containers clean2->clean3

Caption: Workflow for Safe Dispensing of this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Containers: Use designated, clearly labeled, and sealed containers for liquid waste.

  • Neutralization: Small amounts of residual reagent can be carefully quenched by slowly adding to a stirred, cooled solution of isopropanol. The resulting mixture should be disposed of as hazardous waste.

  • Disposal: All waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[3][4]

PART 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spill Response

The appropriate response to a spill depends on its size and location.

G start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE start->ppe evacuate Evacuate the area if necessary alert->evacuate evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand) ppe->contain neutralize Neutralize with a suitable agent if applicable and safe to do so contain->neutralize collect Collect absorbed material into a sealed container for hazardous waste neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate report Report the spill to the appropriate safety personnel decontaminate->report

Caption: Emergency Spill Response Workflow.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.[11]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or dry sand.[2][12]

    • Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others.[12]

    • If safe to do so, close the fume hood sash and turn off any ignition sources.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Fire Response
  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]

  • Do NOT use water , as it will react violently with this compound.[2]

  • For larger fires, evacuate the area and contact emergency services.

First Aid

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
  • This compound | 40635-66-3. TCI AMERICA.
  • SAFETY DATA SHEET. (2009, September 1). Thermo Fisher Scientific.
  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • 2-acetoxyisobutyl chloride. (2024, April 9). ChemBK.
  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Dakota Gas.
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
  • Chemical Spill Response Procedure. University of Manitoba.
  • Hazardous Spill Reporting and Response Procedures. Austin Community College District.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). MSC.
  • Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of Organic Chemistry.

Sources

Navigating the Chemistry of 2-Acetoxyisobutyryl Chloride: A Comprehensive Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: A Chemist's Perspective on the Hazards of 2-Acetoxyisobutyryl Chloride

This compound is a highly reactive electrophile, a characteristic that makes it a valuable reagent in organic synthesis but also the primary source of its significant hazards. Its reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.

GHS Hazard Profile and the Chemistry Behind It

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is the first step in a robust safety assessment. The hazards associated with this compound are not arbitrary; they are a direct consequence of its chemical properties.

Hazard StatementGHS PictogramChemical Rationale
H314: Causes severe skin burns and eye damage. [1][2][3]CorrosionThe acyl chloride group reacts exothermically and rapidly with nucleophiles such as water and amines present in skin and eye tissue. This hydrolysis reaction produces hydrochloric acid (HCl) and 2-acetoxyisobutyric acid, leading to severe chemical burns and irreversible tissue damage.[4]
H341: Suspected of causing genetic defects. [1][2][3]Health HazardAs a reactive electrophile, this compound has the potential to react with nucleophilic sites on DNA, which could lead to mutations. While the data suggests this is a suspected hazard, it necessitates stringent handling procedures to minimize exposure.
H227: Combustible liquid. [1][3]FlameThe compound is an organic molecule and can ignite in the presence of an ignition source, although it is not highly flammable.[4]
H290: May be corrosive to metals. [1][3]CorrosionIn the presence of moisture, the hydrolysis of this compound generates hydrochloric acid, which is corrosive to many metals.

Table 1. GHS Hazards of this compound and their Chemical Basis.

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards of this compound, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by the consistent use of appropriate personal protective equipment.

Engineering Controls: Your First Line of Defense

All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of its corrosive and lachrymatory vapors.[4][5] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent contact with this corrosive reagent.

PPE ItemSpecifications and Rationale
Eye and Face Protection Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and vapors.[5]
Hand Protection Butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer limited protection for short-duration tasks, but their breakthrough time should be verified. Always inspect gloves for any signs of degradation before use.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, are required to protect the skin.[5]
Respiratory Protection For situations with a potential for exposure outside of a fume hood, such as a large spill, a full-face respirator with an appropriate cartridge for organic vapors and acid gases is necessary.

Table 2. Personal Protective Equipment (PPE) for Handling this compound.

In the Laboratory: Protocols for Safe Handling and Application

The following protocols are designed to provide a framework for the safe handling and use of this compound in a research setting.

Storage and Handling
  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, strong bases, and oxidizing agents.[4][5] The use of a corrosive-resistant secondary container is recommended.[1] To prevent hydrolysis from atmospheric moisture, store under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Dispensing: When transferring the liquid, use a syringe or cannula under an inert atmosphere to minimize exposure to air and moisture. Work in a fume hood and ensure all equipment is dry.

Application Protocol: A General Acylation Reaction

This compound is a common reagent for the acylation of alcohols and amines. The following is a general protocol that should be adapted based on the specific substrate and reaction scale.

Objective: To perform a safe and efficient acylation of a generic alcohol substrate.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, pyridine) to scavenge HCl byproduct

  • Inert gas supply (nitrogen or argon)

  • Dry glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: Assemble dry glassware under an inert atmosphere. A round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas inlet is a standard setup.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol substrate and the tertiary amine base in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction.

  • Slow Addition: Slowly add the this compound to the cooled, stirring reaction mixture via the addition funnel. A slow, dropwise addition is critical to prevent a rapid temperature increase and potential side reactions.

  • Reaction Monitoring: Allow the reaction to proceed at the controlled temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, it is imperative to safely quench the excess this compound. Proceed to the quenching protocols in the next section.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_glass Dry Glassware under Inert Atmosphere prep_reagents Dissolve Substrate & Base in Anhydrous Solvent prep_glass->prep_reagents cool Cool to 0°C prep_reagents->cool add Slowly Add AIB-Cl cool->add monitor Monitor Reaction Progress add->monitor quench Quench Excess AIB-Cl monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification extract->purify

Diagram 1. A generalized experimental workflow for an acylation reaction using this compound.

The Critical Step: Safe Quenching and Neutralization Protocols

Unreacted this compound must be safely neutralized before workup and disposal. The choice of quenching agent depends on the desired outcome and the stability of the reaction product.

Protocol 1: Quenching with Saturated Sodium Bicarbonate (Aqueous Hydrolysis)

This is a common and effective method that converts the excess acyl chloride to the water-soluble carboxylate salt and neutralizes the HCl byproduct.

Causality: The bicarbonate ion acts as a mild base to neutralize the generated HCl, while water hydrolyzes the acyl chloride. The reaction produces carbon dioxide gas, which requires careful control.

Step-by-Step Methodology:

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate. The volume should be at least 5-10 times the volume of the acyl chloride to be quenched.

  • Cooling: Place the bicarbonate solution in an ice-water bath.

  • Slow Addition: While vigorously stirring the bicarbonate solution, slowly and carefully add the reaction mixture dropwise. Caution: This reaction is exothermic and will evolve CO2 gas. A slow addition rate is crucial to control foaming and prevent the reaction from becoming too vigorous.[1]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure complete hydrolysis.

  • Workup: Proceed with the standard aqueous workup and extraction of the desired product.

Protocol 2: Quenching with an Alcohol (Ester Formation)

This method is useful when the desired product is sensitive to aqueous conditions or when the formation of the carboxylic acid would complicate purification.

Causality: The alcohol acts as a nucleophile, converting the acyl chloride to a more stable and less reactive ester.

Step-by-Step Methodology:

  • Prepare Quenching Solution: In a separate flask, place an excess (at least 10 molar equivalents) of an anhydrous alcohol (e.g., methanol or ethanol) and cool it in an ice-water bath.

  • Slow Addition: Slowly add the reaction mixture to the cold alcohol.

  • Stirring: Allow the mixture to stir for 30-60 minutes to ensure complete conversion to the ester.

  • Workup: The resulting ester can then be removed during the purification step.

quenching_pathways cluster_hydrolysis Aqueous Quench cluster_alcoholysis Alcohol Quench AIB_Cl This compound (Excess Reagent) water H₂O / NaHCO₃ AIB_Cl->water alcohol R'-OH (e.g., Methanol) AIB_Cl->alcohol acid 2-Acetoxyisobutyric Acid (Water-Soluble Salt) water->acid Hydrolysis ester Methyl 2-Acetoxyisobutyrate (Ester Byproduct) alcohol->ester Alcoholysis

Diagram 2. Quenching pathways for excess this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[2]
Spill Evacuate the area and eliminate all ignition sources.[5] For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels. For large spills, contact your institution's environmental health and safety department immediately.

Table 3. Emergency response procedures for this compound.

Conclusion: A Culture of Safety

This compound is a powerful synthetic tool, but its utility is intrinsically linked to its safe and responsible handling. By understanding the chemical principles that drive its reactivity and by adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks and harness the full potential of this valuable reagent. A proactive culture of safety, grounded in expertise and a thorough understanding of the materials being handled, is the ultimate guarantor of a safe and productive research environment.

References

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Greenberg, S., et al. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry, 38(19), 3449-3454.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). Retrieved from [Link]

  • ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Reactions with 2-Acetoxyisobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetoxyisobutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile acylating agent. As a bifunctional molecule containing both a reactive acyl chloride and an ester, its chemistry can be nuanced. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures, providing causal explanations and actionable protocols to resolve them.

Q1: My acylation reaction is incomplete or suffering from very low yield. What are the primary causes?

An incomplete reaction is the most common issue and typically points to one of four areas: reagent integrity, substrate reactivity, reaction conditions, or the choice of base and solvent.

Causality Analysis: this compound is highly electrophilic at the acyl chloride carbon, but it is also exceptionally sensitive to moisture.[1][2] Hydrolysis is often the primary non-productive pathway, consuming your starting material. Furthermore, steric hindrance on the nucleophilic substrate can significantly slow the desired reaction, allowing side reactions or degradation to dominate.

Troubleshooting Workflow:

G start Low Yield / Incomplete Reaction check_reagent 1. Verify Reagent Integrity (¹H NMR / FTIR of starting material) start->check_reagent check_conditions 2. Confirm Anhydrous Conditions (Freshly distilled solvents, oven-dried glassware) check_reagent->check_conditions Reagent OK check_stoichiometry 3. Evaluate Stoichiometry & Temperature (Use slight excess of acyl chloride? Run at 0°C?) check_conditions->check_stoichiometry Conditions OK check_substrate 4. Assess Substrate Reactivity (Is the nucleophile sterically hindered?) check_stoichiometry->check_substrate Stoichiometry OK solution Implement Corrective Actions: • Use fresh/purified reagent. • Ensure rigorous inert atmosphere. • Optimize stoichiometry and temperature. • Increase reaction time or use a catalyst for hindered substrates. check_substrate->solution Identify Root Cause G reagent 2-Acetoxyisobutyryl Chloride water + H₂O (Moisture) reagent->water products 2-Acetoxyisobutyric Acid + HCl water->products

Caption: Primary hydrolysis pathway of this compound.

Q3: Which bases and solvents are recommended for acylation reactions?

Answer: The choice of base and solvent is crucial for a successful reaction.

  • Bases: The primary role of the base is to scavenge the HCl produced during the reaction. [3]A non-nucleophilic, tertiary amine base is ideal.

    • Triethylamine (TEA): The most common choice. It is inexpensive and effective. Use 1.1-1.5 equivalents.

    • Pyridine: Can be used, but it is more nucleophilic and can sometimes lead to side reactions.

    • 2,6-Lutidine or Proton Sponge: Recommended for sensitive substrates where the basicity of TEA might cause issues.

  • Solvents: Aprotic solvents are required to prevent reaction with the acyl chloride.

    • Dichloromethane (DCM) or Chloroform: Good general-purpose solvents that dissolve a wide range of substrates.

    • Acetonitrile (ACN): A polar aprotic solvent that can sometimes accelerate reactions. [4] * Tetrahydrofuran (THF) or Diethyl Ether: Use with caution, as residual water can be an issue if not rigorously dried.

Substrate Type Recommended Base Recommended Solvent Notes
Primary/Secondary AlcoholsTriethylamineDichloromethane (DCM)Standard, reliable conditions. Reaction is often fast at 0°C to RT.
Hindered AlcoholsTriethylamine, DMAP (cat.)Acetonitrile (ACN) or DCMMay require heating (40°C) and longer reaction times.
Primary/Secondary AminesTriethylamine (2.2 eq.)Dichloromethane (DCM)Reaction is typically very fast. Use excess base to neutralize the product amine salt.
PhenolsTriethylamineDichloromethane (DCM)Generally straightforward.
Caption: Recommended base and solvent combinations.
References
  • Jain, N. C., et al. (1972). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry. [Link]

  • Szymkuc, S., et al. (2021). Controlling the Site Selectivity in Acylations of Amphiphilic Diols. Molecules. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025). Acylation of toluene with isobutyryl chloride | Request PDF. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Chemchart. (n.d.). This compound (40635-66-3). [Link]

  • Pádár, P., et al. (2021). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • B. S. Chandravanshi, et al. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of Advanced Research. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Wang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal. Frontiers in Chemistry. [Link]

  • Maths and Science. (2013). Making It Easy:mechanism for Acyl chloride and alcohol reaction. YouTube. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]

Sources

How to optimize reaction conditions (temperature, solvent) for 2-Acetoxyisobutyryl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetoxyisobutyryl Chloride (A1120). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice for optimizing reaction conditions. As a bifunctional molecule containing both a reactive acid chloride and an acetate group, this compound offers unique synthetic possibilities but also presents specific challenges. This document moves beyond simple protocols to explain the underlying chemical principles that govern its reactivity, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound, providing a foundational understanding for experimental design.

Q1: What are the primary reactive sites of this compound and how does this influence reaction conditions?

A: this compound has two principal electrophilic sites: the acyl chloride carbon and the acetate carbonyl carbon. The acyl chloride is significantly more reactive and is the primary site for nucleophilic attack in most standard acylation reactions. However, under certain conditions, particularly with strong nucleophiles or in the presence of Lewis acids, the acetate group can also participate in the reaction, sometimes leading to the formation of dioxolanone intermediates.[1] Understanding this dual reactivity is critical when selecting solvents and temperatures to favor the desired reaction pathway.

Q2: What is a safe and effective starting temperature for a typical acylation reaction?

A: For most acylations with primary or secondary amines and simple alcohols, a starting temperature of 0-5 °C is recommended, especially during the addition of the acyl chloride.[2][3] This is crucial for controlling the initial exothermic reaction and minimizing the formation of side products. Once the addition is complete, the reaction can often be allowed to warm to room temperature and stirred for 1-4 hours.[3] For less reactive nucleophiles or sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be necessary, but this should be approached cautiously and monitored closely for decomposition or byproduct formation.

Q3: How do I choose the best solvent for my reaction?

A: The choice of solvent is critical and depends on substrate solubility, desired reaction pathway, and temperature.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate): These are generally the best choice for standard acylation reactions.[1][3] They are inert to the acyl chloride, possess good solvating power for a wide range of substrates, and facilitate clean reactions. Acetonitrile, in particular, has been shown to be effective in various applications.[1]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These can be used, but substrate solubility may be limited. They are useful when azeotropic removal of byproducts (like water, if hydrolysis is a concern) is needed.[4]

  • Polar Protic Solvents (e.g., Alcohols, Water, Acetic Acid): These solvents are generally incompatible as they will react directly with the highly reactive this compound, leading to solvolysis. An exception is when the solvent is also the intended reactant, but this requires careful stoichiometric control.

The following diagram provides a workflow for selecting an appropriate solvent system.

G start Start: Solvent Selection solubility Is the substrate soluble in standard polar aprotic solvents (DCM, MeCN, THF)? start->solubility reaction_type Is the reaction a standard nucleophilic acyl substitution? solubility->reaction_type Yes consider_cosolvent Consider a co-solvent system or an alternative polar aprotic solvent (e.g., DMF, Acetone). solubility->consider_cosolvent No use_aprotic Use Polar Aprotic Solvent (e.g., DCM, MeCN, THF) reaction_type->use_aprotic Yes special_pathway Does the reaction target an alternative pathway (e.g., via acetoxonium ion)? reaction_type->special_pathway No avoid_protic Avoid Protic Solvents (e.g., H2O, Alcohols) due to solvolysis. use_aprotic->avoid_protic special_pathway->use_aprotic No literature_check Consult literature for specific substrate classes or reaction types. Solvent choice can alter product outcome. special_pathway->literature_check Yes

Caption: Decision workflow for solvent selection.

Q4: Does this compound require an inert atmosphere?

A: Yes, it is highly recommended to conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This compound is sensitive to moisture and will readily hydrolyze to 2-hydroxyisobutyric acid and acetic acid, consuming the reagent and introducing impurities. Using anhydrous solvents and pre-dried glassware is essential for achieving high yields and purity.[5]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

IssuePotential Cause(s)Recommended Solutions & Rationale
Low or No Product Yield 1. Reagent Decomposition: The most common cause is the presence of moisture, which hydrolyzes the acyl chloride. 2. Insufficient Reactivity: The reaction temperature may be too low, or the reaction time too short, especially for sterically hindered or electronically deactivated substrates. 3. Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, preventing an efficient reaction.1. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. 2. Optimize Temperature & Time: After adding the acyl chloride at 0-5 °C, allow the mixture to warm to room temperature. If no conversion is observed by TLC/HPLC after 2-4 hours, gradually increase the temperature in 10-15 °C increments. Monitor the reaction at each new temperature. Prolonging the reaction time at room temperature can also be effective.[4] 3. Change Solvent System: If solubility is an issue, switch to a solvent with higher polarity, such as acetonitrile or THF. A co-solvent system may also be effective.
Formation of Multiple Side Products 1. Reaction Temperature Too High: Elevated temperatures can provide enough activation energy to open up alternative reaction pathways or cause decomposition of the starting material or product. 2. Solvent-Dependent Pathways: For certain substrates, such as diols, the solvent can dramatically influence the product distribution. Reactions in ether or acetonitrile can yield different major products.[1] 3. Hydrolysis Byproducts: If water is present, byproducts from the hydrolysis of the acyl chloride will be observed.1. Maintain Low Temperature: Conduct the entire reaction at a lower temperature (e.g., 0 °C or even -20 °C) to enhance selectivity for the desired kinetic product. 2. Systematic Solvent Screening: If unexpected products are forming, perform a small-scale screen of different aprotic solvents (e.g., DCM, MeCN, ether, toluene) to identify the solvent that maximizes the yield of the desired product. The polarity and coordinating ability of the solvent can stabilize different transition states, altering the reaction's course.[6][7] 3. Re-verify Anhydrous Setup: Double-check all sources of potential moisture contamination.
Reaction Stalls / Fails to Reach Completion 1. Stoichiometric Imbalance: The nucleophilic starting material may be protonated by HCl generated in situ, rendering it unreactive. 2. Catalyst Inactivation (for Friedel-Crafts type reactions): If a Lewis acid catalyst (e.g., AlCl₃) is used, it can be deactivated by moisture or form a stable complex with the product ketone, removing it from the catalytic cycle.[5]1. Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) in the reaction mixture.[1][2] The base will act as an acid scavenger, neutralizing the HCl byproduct and ensuring the nucleophile remains active. 2. Use Stoichiometric Catalyst: For Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required precisely because of product complexation.[5] Ensure the catalyst is fresh and handled under strictly anhydrous conditions.
Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Is starting material (SM) consumed? (Monitor by TLC/HPLC) start->check_sm sm_consumed SM Consumed, but Product Yield is Low check_sm->sm_consumed Yes sm_not_consumed Significant SM Remains check_sm->sm_not_consumed No check_side_products Are there significant side products? sm_consumed->check_side_products optimize_temp Solution: Decrease Temperature Screen Solvents for Selectivity check_side_products->optimize_temp Yes workup_issue Solution: Re-evaluate Workup/ Purification. Product may be lost during extraction or chromatography. check_side_products->workup_issue No check_conditions Review Reaction Conditions sm_not_consumed->check_conditions increase_temp_time Solution: Increase Temperature and/or Reaction Time check_conditions->increase_temp_time add_base Solution: Add a non-nucleophilic base (e.g., TEA, DIPEA) to scavenge HCl. check_conditions->add_base check_reagents Solution: Verify Reagent Purity and ensure anhydrous conditions. Re-dry solvents. check_conditions->check_reagents

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

General Protocol for the Acylation of an Alcohol

This protocol provides a robust starting point for the acylation of a primary or secondary alcohol. It should be adapted based on the specific reactivity and properties of the substrate.

Materials:

  • Alcohol Substrate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the entire apparatus under a positive pressure of inert gas.

  • Reagent Preparation: Dissolve the alcohol substrate (1.0 eq) and the non-nucleophilic base (e.g., TEA, 1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Efficient stirring is crucial.

  • Addition of Acyl Chloride: Prepare a solution of this compound (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 15-30 minutes. Rationale: Slow, dropwise addition at low temperature is critical to dissipate the heat generated during this highly exothermic reaction and prevent the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting alcohol is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Greenberg, S., & Moffatt, J. G. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of the American Chemical Society, 95(12), 4016–4025. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). [Link]

  • Anantakrishnan, S. V. (n.d.). Role of solvent in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A, 43(6), 399-410. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Chemchart. (n.d.). This compound (40635-66-3). [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. [Link]

  • ChemRxiv. (n.d.). Active Learning High Coverage Sets of Complementary Reaction Conditions. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-Acetoxyisobutyrylated Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-acetoxyisobutyrylated products. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these specific molecules using column chromatography.

The 2-acetoxyisobutyryl group, while a useful protecting group or functional moiety, can present unique challenges during purification due to its potential lability. This guide offers practical, field-tested insights to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 2-acetoxyisobutyrylated compounds in a question-and-answer format.

Issue 1: Low or No Recovery of the Product

Question: I've run my column, but I can't find my 2-acetoxyisobutyrylated product in any of the fractions. What could have gone wrong?

Answer: This is a frequent and frustrating issue. Several factors could be at play:

  • On-Column Decomposition: The 2-acetoxyisobutyryl ester is susceptible to hydrolysis, especially on standard silica gel, which is inherently acidic. This can cleave the acetyl group, leading to the corresponding alcohol.[1][2] To diagnose this, run a TLC of your starting material alongside a spot of your starting material that has been stirred with a small amount of silica gel in your elution solvent for an hour. If a new, more polar spot appears (corresponding to the alcohol), on-column decomposition is likely the culprit.

    • Solution:

      • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your non-polar solvent containing 1-2% triethylamine. This will help to mitigate the acidity of the stationary phase.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1][3]

      • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to speed up the elution.[4][5]

  • Incorrect Solvent System: The polarity of your eluent might be too low, resulting in your compound remaining adsorbed to the column.

    • Solution: Before running the column, carefully determine an appropriate solvent system using thin-layer chromatography (TLC).[6][7] The ideal eluent should give your target compound an Rf value of approximately 0.25-0.35.

  • Product is Highly Dilute: It's possible your compound did elute, but the fractions are too dilute to be detected easily by TLC.

    • Solution: Try concentrating a range of fractions where you would expect your compound to elute and re-analyze by TLC.[1]

Issue 2: Product Co-elutes with Impurities

Question: My 2-acetoxyisobutyrylated product is coming off the column, but it's contaminated with a close-running impurity. How can I improve the separation?

Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.

  • Shallow Gradient Elution: If you are using a gradient, make it shallower. A slow, gradual increase in the polarity of the mobile phase can significantly improve the separation of closely eluting compounds.

  • Isocratic Elution: For challenging separations, an isocratic elution (using a single solvent mixture of constant composition) can sometimes provide better resolution than a gradient.

  • Solvent System Modification: The choice of solvents is critical.[8] If you are using a standard hexane/ethyl acetate system, consider alternatives. Sometimes, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.

  • Column Dimensions: Use a longer, narrower column. This increases the surface area of the stationary phase and the path length for the separation, often leading to better resolution.

Issue 3: Streaking of the Product on TLC and the Column

Question: My product appears as a long streak on the TLC plate and seems to elute from the column over many fractions. What causes this?

Answer: Streaking, or tailing, is often a sign of undesirable interactions between your compound and the stationary phase.

  • Sample Overload: You may be loading too much crude material onto your column.[7] For a given column diameter, there is a limit to the amount of sample that can be effectively separated. Try reducing the amount of material you are purifying.

  • Acidity of Silica Gel: As mentioned, the acidic nature of silica can lead to strong interactions with certain functional groups, causing tailing.

    • Solution: Adding a small amount of a modifier to your mobile phase can resolve this. For potentially basic compounds, adding 0.5-1% triethylamine can help. For acidic compounds, a similar amount of acetic acid can be beneficial.[7]

  • Insolubility at the Top of the Column: If your compound is not very soluble in the initial mobile phase, it can precipitate at the top of the column and then slowly redissolve as the polarity increases, leading to tailing.

    • Solution: Use a "dry loading" technique.[5][9] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent. This creates a dry powder of your compound adsorbed onto silica, which can then be carefully added to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-acetoxyisobutyrylated products?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common choice.[3] However, due to its acidic nature and the potential for hydrolysis of the ester, it is often beneficial to use deactivated silica gel (treated with a base like triethylamine) or to opt for a less acidic stationary phase such as neutral alumina or Florisil.[1]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system is best determined by TLC analysis.[6] A good starting point for many organic molecules is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Adjust the ratio of these solvents until you achieve an Rf value of 0.25-0.35 for your target compound. This Rf value generally translates well to good separation on a column.

Q3: Can the 2-acetoxyisobutyryl group migrate during purification?

A3: While less common than with simpler acetyl groups on vicinal diols, acyl migration is a possibility, especially if other hydroxyl groups are present in the molecule and the conditions are not strictly anhydrous or neutral. The risk of migration increases with exposure to acidic or basic conditions.[10] Using a neutralized stationary phase and mobile phase can help minimize this risk.

Q4: My product seems to be decomposing even with deactivated silica. What are my alternatives?

A4: If your compound is particularly labile, you might need to consider alternative purification techniques that do not involve silica or alumina. These can include:

  • Reversed-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good option for polar molecules.[11]

  • Preparative HPLC: This offers higher resolution and can be performed with a variety of stationary phases, including those that are less harsh.[12]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity.[7][13]

Data & Protocols

Table 1: Common Column Chromatography Parameters
ParameterCommon Choices/ValuesRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh), Neutral Alumina, FlorisilSilica is a good general-purpose adsorbent. Alumina or Florisil are less acidic and can prevent degradation of sensitive compounds.[3]
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolA mixture of a non-polar and a more polar solvent allows for fine-tuning of the eluent strength to achieve optimal separation.[3]
Column Dimensions 100:1 to 50:1 ratio of silica gel to crude product weightA higher ratio generally provides better separation.
Loading Method Wet loading, Dry loadingDry loading is preferred for compounds that have poor solubility in the initial eluent to prevent precipitation and band broadening.[9]
Experimental Protocol: Standard Flash Chromatography of a 2-Acetoxyisobutyrylated Product
  • TLC Analysis: Develop a solvent system that gives your target compound an Rf of ~0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing without air bubbles.[9]

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product).

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of a few drops per second is typical).[5]

    • If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor the elution of your compound by periodically analyzing the fractions by TLC.[6]

  • Combine and Evaporate:

    • Once the pure fractions have been identified, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Product Recovery

LowRecoveryWorkflow Start Low or No Product Recovery CheckDecomposition Check for On-Column Decomposition (TLC test) Start->CheckDecomposition DecompositionYes Decomposition Occurred CheckDecomposition->DecompositionYes Yes DecompositionNo No Decomposition CheckDecomposition->DecompositionNo No SolutionDecomposition Use Deactivated Silica/Alumina OR Work Faster (Flash Chromatography) DecompositionYes->SolutionDecomposition CheckEluent Is Eluent Polarity Too Low? DecompositionNo->CheckEluent EluentYes Increase Eluent Polarity (Based on TLC) CheckEluent->EluentYes Yes EluentNo Check for Dilute Fractions CheckEluent->EluentNo No DiluteYes Combine & Concentrate Relevant Fractions EluentNo->DiluteYes

Caption: Decision tree for troubleshooting low product yield.

Diagram 2: Logic for Improving Separation of Co-eluting Compounds

SeparationImprovement Problem Poor Separation (Co-elution) Method1 Modify Mobile Phase Problem->Method1 Method2 Adjust Elution Method Problem->Method2 Method3 Change Column Geometry Problem->Method3 Action1a Try Different Solvent Mixtures (e.g., DCM/MeOH) Method1->Action1a Action1b Add Modifiers (e.g., 0.5% TEA or AcOH) Method1->Action1b Action2a Use a Shallower Elution Gradient Method2->Action2a Action2b Switch to Isocratic Elution Method2->Action2b Action3a Use a Longer, Narrower Column Method3->Action3a

Caption: Strategies for resolving co-eluting compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Work-up Procedures for Acetylated Compounds.
  • Vane, J. R., & Anggard, E. (1974). The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups. PubMed.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification.
  • Magritek. (n.d.). Column Chromatography.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography.
  • ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
  • Benchchem. (2025). Technical Support Center: Refinement of 2-Hydroxyisobutyric Acid Purification Methods.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of dibutoxy substituted naphthalonitriles.
  • National Institutes of Health. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.

Sources

Technical Support Center: Overcoming Challenges in the Mass Spectrometry Analysis of Hydrophobic Acylated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of analyzing hydrophobic acylated proteins by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this unique class of proteins. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific expertise.

The Challenge of Hydrophobic Acylated Proteins

Protein acylation, the attachment of fatty acids to protein backbones, is a critical post-translational modification that influences protein localization, stability, and function.[1][2][3] However, the addition of long-chain fatty acids significantly increases the hydrophobicity of these proteins, posing substantial challenges for standard proteomic workflows.[2][4] These challenges span the entire analytical process, from initial sample preparation to final mass spectrometric detection.

Key difficulties include:

  • Poor Solubility: The hydrophobic nature of acylated proteins makes them difficult to solubilize in aqueous buffers commonly used in proteomics.[5][6][7][8]

  • Inefficient Digestion: Incomplete denaturation and solubilization can hinder proteolytic enzyme access, leading to inefficient digestion and missed cleavage sites.[7][9]

  • Sample Loss: Hydrophobic peptides are prone to aggregation and adsorption to surfaces, resulting in sample loss during preparation and analysis.[10]

  • Chromatographic Issues: The strong retention of acylated peptides on reversed-phase columns can lead to poor peak shape, carryover, and reduced separation efficiency.[4][11]

  • Ionization Suppression: The presence of detergents required for solubilization can interfere with electrospray ionization, suppressing the signal of target peptides.[12]

  • Labile Modifications: The thioester bonds in S-acylation can be unstable under certain sample preparation conditions.[2][4]

This guide will provide practical solutions and expert insights to navigate these obstacles and achieve successful mass spectrometry analysis of hydrophobic acylated proteins.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Sample Preparation

Q1: My hydrophobic acylated protein is not fully solubilizing in my lysis buffer. What can I do?

  • Potential Cause: Standard aqueous buffers are often insufficient to solubilize highly hydrophobic proteins.

  • Solution:

    • Utilize Stronger Solubilizing Agents: Incorporate detergents or chaotropic agents into your lysis buffer.[8][13]

      • Detergents: Non-ionic or zwitterionic detergents are generally preferred as they are milder and less likely to denature proteins completely.[14][15] Consider using MS-compatible detergents like RapiGest SF, PPS Silent Surfactant, or ProteaseMAX, which can be degraded before MS analysis.[16][17]

      • Chaotropic Agents: High concentrations of urea (e.g., 6-8 M) or guanidine hydrochloride can effectively denature and solubilize proteins.[8][13]

    • Employ Organic Solvents: A mixture of organic solvents, such as chloroform and methanol, can be used to extract and delipidate membrane proteins, improving their subsequent solubilization in MS-compatible buffers.[18]

    • Mechanical Disruption: Combine chemical lysis with mechanical methods like sonication or homogenization to aid in the disruption of cellular structures and protein aggregates.[8][13]

Q2: I'm observing a low yield of peptides after enzymatic digestion. How can I improve digestion efficiency?

  • Potential Cause: Incomplete protein denaturation and solubilization can prevent the protease from accessing cleavage sites. Detergents used for solubilization may also inhibit enzyme activity.

  • Solution:

    • Optimize Denaturation: Ensure complete denaturation by boiling the sample in the presence of a reducing agent (like DTT or TCEP) and an alkylating agent (like iodoacetamide) before adding the protease.[9][19]

    • Choose an Appropriate Detergent: If using detergents, select one that is compatible with your chosen protease. Some detergents can enhance protease activity.[17] For instance, ProteaseMAX is a surfactant that degrades during proteolysis and does not interfere with LC-MS.[16]

    • Dilute Detergents Before Digestion: If using non-MS-compatible detergents like SDS, it's crucial to dilute the sample to a concentration below the detergent's critical micelle concentration (CMC) before adding the enzyme.

    • Consider a "Gel-Assisted" Digestion: This technique involves trapping the protein in a polyacrylamide gel matrix. This allows for the removal of interfering substances like detergents and salts before in-gel digestion.

    • Extended Digestion Times: For some hydrophobic proteins, a longer digestion time (e.g., overnight) may be necessary.[4][9] However, be mindful that extended digestion can lead to the loss of some labile S-acylated peptides.[4]

Liquid Chromatography

Q3: My acylated peptides are eluting very late in the gradient, or not at all, leading to significant carryover.

  • Potential Cause: The high hydrophobicity of acylated peptides leads to strong retention on standard C18 reversed-phase columns.[4]

  • Solution:

    • Modify the Elution Gradient:

      • Increase Organic Content: Extend the gradient to a higher final percentage of organic solvent (e.g., 95% acetonitrile).

      • Steeper Gradient: Employ a steeper gradient during the later stages of the elution to help dislodge strongly retained peptides.[7][11]

      • Incorporate a Different Organic Solvent: Consider adding isopropanol to the mobile phase, as it has a stronger elution strength for hydrophobic molecules.[4]

    • Use a Different Stationary Phase: A C4 or C8 column has a shorter alkyl chain and will exhibit less hydrophobicity than a C18 column, leading to earlier elution of your peptides.

    • Elevate Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and decrease hydrophobic interactions, leading to sharper peaks and earlier elution.

Mass Spectrometry

Q4: I have poor signal intensity for my acylated peptides.

  • Potential Cause: This can be due to several factors, including low sample concentration, inefficient ionization, or ion suppression from contaminants like detergents.

  • Solution:

    • Ensure Adequate Sample Concentration: If your sample is too dilute, you may not achieve a strong enough signal.[20]

    • Optimize Ionization: Experiment with different ionization sources and settings. While electrospray ionization (ESI) is common, atmospheric pressure photoionization (APPI) has shown promise for ionizing hydrophobic peptides in the presence of detergents.[12]

    • Thorough Sample Cleanup: Before MS analysis, it is critical to remove any non-volatile salts and detergents that can cause ion suppression. Use desalting techniques like ZipTips or StageTips.[21]

    • Regular Instrument Maintenance: Ensure your mass spectrometer is properly tuned and calibrated to operate at its optimal performance.[20]

Q5: I'm having trouble identifying the site of acylation due to poor fragmentation.

  • Potential Cause: The labile nature of the acyl modification, particularly the thioester bond in S-acylation, can lead to its neutral loss during fragmentation, making site localization difficult.[2][4]

  • Solution:

    • Optimize Fragmentation Method:

      • Higher-energy Collisional Dissociation (HCD): HCD has been shown to be effective for fragmenting S-acylated peptides, often producing sufficient fragment ions for sequence analysis despite neutral losses.[4][22]

      • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that can preserve labile modifications like acylation, making it a good choice for site localization.[22]

    • Look for Diagnostic Ions: Depending on the type of acylation, there may be characteristic marker ions or neutral losses that can help identify the modification.[23]

Frequently Asked Questions (FAQs)

Q: What are the best detergents for solubilizing hydrophobic acylated proteins for mass spectrometry?

A: The ideal detergent should effectively solubilize your protein without interfering with downstream enzymatic digestion and mass spectrometry.

  • MS-Compatible Detergents: Acid-labile surfactants like RapiGest SF and PPS Silent Surfactant are excellent choices as they can be cleaved and removed before LC-MS analysis.[16] ProteaseMAX is another option that degrades during digestion.[16]

  • Non-ionic and Zwitterionic Detergents: If MS-compatible detergents are not suitable, milder non-ionic (e.g., Triton X-100, Tween 20) or zwitterionic (e.g., CHAPS) detergents are preferred over ionic detergents like SDS.[14][15][17][24] However, these will still need to be removed before MS analysis.

Q: Can I use in-solution digestion for my acylated protein?

A: Yes, in-solution digestion is a common method. However, for it to be successful with hydrophobic proteins, you must ensure complete denaturation and solubilization.[9][19][25] If you are using detergents that inhibit trypsin, they must be removed or diluted before adding the enzyme.[9][19]

Q: What are some common contaminants to watch out for in my mass spectra?

A: Common contaminants include detergents, polymers (like polyethylene glycol), and keratins from skin and dust. These can lead to a high background signal and ion suppression. To minimize these, always use high-purity reagents, wear gloves, and work in a clean environment.

Q: How can I quantify changes in protein acylation?

A: Several quantitative proteomics strategies can be applied:

  • Label-Free Quantification: This method compares the signal intensities of peptides across different samples.[22]

  • Isobaric Tagging (TMT or iTRAQ): These reagents allow for the multiplexed relative quantification of peptides from multiple samples in a single MS run.[22]

  • Metabolic Labeling (SILAC): This involves incorporating stable isotope-labeled amino acids into proteins in living cells, providing highly accurate quantification.[22]

Experimental Protocols & Workflows

Protocol: In-Solution Digestion of Hydrophobic Acylated Proteins

This protocol provides a step-by-step guide for the in-solution digestion of hydrophobic acylated proteins, optimized for subsequent mass spectrometry analysis.

Materials:

  • Lysis Buffer: 50 mM Ammonium Bicarbonate, pH 8.0, with 1% RapiGest SF

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylating Agent: 200 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)

  • Sequencing Grade Trypsin: Reconstituted in 50 mM acetic acid

  • Quenching Solution: Trifluoroacetic acid (TFA)

Procedure:

  • Cell Lysis and Protein Solubilization:

    • Resuspend cell pellet in Lysis Buffer.

    • Sonicate the sample on ice to aid in lysis and protein solubilization.

    • Centrifuge to pellet insoluble debris and collect the supernatant.

  • Reduction:

    • Add DTT to the protein lysate to a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add trypsin to the sample at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C overnight.

  • Detergent Removal and Digestion Quenching:

    • Add TFA to a final concentration of 0.5% to hydrolyze the RapiGest SF.

    • Incubate at 37°C for 45 minutes.

    • Centrifuge at high speed to pellet the insoluble degradation products.

  • Desalting:

    • Desalt the resulting peptide solution using a C18 StageTip or ZipTip according to the manufacturer's instructions.

    • Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.

  • Sample Analysis:

    • Dry the peptide sample in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis.

Workflow Visualization

Below are diagrams illustrating key experimental workflows and decision-making processes for the analysis of hydrophobic acylated proteins.

Sample_Preparation_Workflow cluster_0 Sample Preparation Start Cell Pellet Lysis Lysis & Solubilization (Buffer with RapiGest SF) Start->Lysis Reduction Reduction (DTT) Lysis->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Quench Detergent Hydrolysis (TFA) Digestion->Quench Desalt Desalting (C18 StageTip) Quench->Desalt End LC-MS/MS Analysis Desalt->End

Caption: Workflow for sample preparation of hydrophobic acylated proteins.

Troubleshooting_LC_Carryover Problem High Carryover of Hydrophobic Peptides Solution1 Modify Gradient: - Increase final % organic - Steeper late gradient - Add isopropanol Problem->Solution1 Solution2 Change Column: Use C4 or C8 stationary phase Problem->Solution2 Solution3 Increase Temperature: Elevate column oven temperature Problem->Solution3 Check Re-evaluate Carryover Solution1->Check Solution2->Check Solution3->Check Success Problem Resolved Check->Success

Caption: Troubleshooting decision tree for LC carryover.

References

  • Wilson, J. P., & Madhuranayagam, D. (2011). Proteomic analysis of fatty-acylated proteins in mammalian cells with chemical reporters reveals S-acylation of histone H3 variants. Molecular & Cellular Proteomics, 10(3). [Link]

  • Thinon, E., et al. (2019). Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites. Methods in Molecular Biology, 2009, 45-57. [Link]

  • Wu, C. C., & Yates, J. R., 3rd. (2003). Sample preparation for the analysis of membrane proteomes by mass spectrometry. Nature Biotechnology, 21(3), 262–267. [Link]

  • Zheng, B., & Hang, H. C. (2016). Proteomic analysis of fatty-acylated proteins. Current Opinion in Chemical Biology, 30, 77–86. [Link]

  • Zheng, B., & Hang, H. C. (2016). Proteomic analysis of fatty-acylated proteins. Current Opinion in Chemical Biology, 30, 77–86. [Link]

  • Alfonso-Garrido, J., et al. (2015). Sample preparation strategies for improving the identification of membrane proteins by mass spectrometry. Analytical and Bioanalytical Chemistry, 407(17), 4893–4905. [Link]

  • Wu, C. C., & Yates, J. R., 3rd. (2003). Sample preparation for the analysis of membrane proteomes by mass spectrometry. Nature Biotechnology, 21(3), 262–267. [Link]

  • van der Vorm, L. N., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science. [Link]

  • Khamkar, V. S., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research, 43(4). [Link]

  • Khamkar, V. S., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Biomedical Journal of Scientific & Technical Research, 43(4). [Link]

  • Chen, Y., et al. (2021). Proteome-scale Analysis of Protein S-acylation Comes of Age. Molecular & Cellular Proteomics, 20, 100034. [Link]

  • Bio-Rad Laboratories. (n.d.). Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. Bio-Rad. [Link]

  • An, E., et al. (2007). Improved method for the analysis of membrane proteins by mass spectrometry. Proteome Science, 5, 4. [Link]

  • Lapek, J. D., Jr., & Greening, D. W. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 26-37. [Link]

  • van der Vorm, L. N., et al. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science. [Link]

  • University of Manchester. (2020). Basics: Protein solubilisation. Bio-MS Community. [Link]

  • Santora, J. C. (2025). Optimizing Hydrophobic Interaction Chromatography for Protein Elution. LCGC International. [Link]

  • Martin-Venegas, R., et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLoS ONE, 8(11), e79033. [Link]

  • van der Vorm, L. N., et al. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Utrecht University Research Portal. [Link]

  • van der Vorm, L. N., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science. [Link]

  • Lienqueo, M. E., et al. (2009). Optimization of hydrophobic interaction chromatography using a mathematical model of elution curves of a protein mixture. Journal of Molecular Recognition, 22(2), 110–120. [Link]

  • Held, J. M. (2013). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 101, 10.25.1–10.25.19. [Link]

  • Lin, H., & Su, X. (2012). Validation of Protein Acetylation by Mass Spectrometry. Methods in Molecular Biology, 833, 213–225. [Link]

  • University of Massachusetts Medical School. (n.d.). In-solution protein digestion. UMass Chan Medical School. [Link]

  • Medzihradszky, K. F. (2005). In-solution digestion of proteins for mass spectrometry. Methods in Enzymology, 405, 50–65. [Link]

  • Mtoz Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry? Mtoz Biolabs. [Link]

  • GMI. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI. [Link]

  • University of Massachusetts Medical School. (2014). In-solution digestion of proteins. Proteomics and Mass Spectrometry Core Facility. [Link]

  • University of Massachusetts Medical School. (2014). MS compatible detergent. Proteomics and Mass Spectrometry Core Facility. [Link]

  • Medzihradszky, K. F. (2005). In-solution digestion of proteins for mass spectrometry. Methods in Enzymology, 405, 50–65. [Link]

  • Chen, Y., et al. (2015). Technologies and Challenges in Proteomic Analysis of Protein S-acylation. ACS Chemical Biology, 10(3), 646–658. [Link]

  • Des-Groseillier, F., & Loo, J. A. (2018). Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies. Mass Spectrometry, 7(S0071). [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • G-Biosciences. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. G-Biosciences. [Link]

  • Landreh, M., & Heck, A. J. R. (2023). Emergence of mass spectrometry detergents for membrane proteomics. Current Opinion in Chemical Biology, 73, 102263. [Link]

  • G-Biosciences. (2013). What Are the Detergents Commonly Used in Proteomics? G-Biosciences. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(2), 229–241. [Link]

Sources

Technical Support Center: Enhancing Ionization of Acylated Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of acylated peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the ionization efficiency of these modified peptides. Acylation, a critical post-translational modification, introduces hydrophobicity that can significantly suppress ionization, leading to poor signal intensity and incomplete data. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these analytical hurdles and achieve robust, reproducible results.

The Challenge of Acylated Peptides

Acylation involves the addition of an acyl group (e.g., acetyl, palmitoyl, myristoyl) to a peptide, most commonly at the N-terminus or the ε-amino group of lysine residues. This modification can neutralize positive charges and increase the hydrophobicity of the peptide. In electrospray ionization (ESI), the most common ionization technique for peptides, a net positive charge is crucial for efficient ion formation. Consequently, acylation often leads to signal suppression and poor detection.

This guide will explore various strategies to counteract these effects, from chemical derivatization to alternative ionization methods and optimized instrument parameters.

Troubleshooting Guide: Low Signal Intensity of Acylated Peptides

Here, we address specific issues you might be facing in the lab with actionable solutions grounded in scientific principles.

Issue 1: My acylated peptide is not showing up in the mass spectrum, or the signal is extremely weak.

Possible Cause: Charge neutralization and increased hydrophobicity due to the acyl group are suppressing ESI.

Solution Pathway:

  • Chemical Derivatization to Introduce a Fixed Positive Charge: The most direct way to counteract charge suppression is to introduce a permanent positive charge to the peptide. This makes ionization independent of protonation in the ESI source.

    • Quaternary Ammonium Salt (QAS) Derivatization: Reagents containing a quaternary ammonium group can be coupled to the peptide. These tags provide a fixed positive charge.[1][2] For instance, a labeling agent preactivated with N-hydroxysuccinimide can react with primary amines on the peptide.[3] This approach has been shown to increase ionization efficiency by roughly 10-fold in general, and in some cases, up to 500-fold.[3]

    • Phosphonium Salt Derivatization: Similar to QAS, phosphonium-based reagents can be used to introduce a fixed positive charge. Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives, for example, can direct fragmentation patterns in MS/MS analysis, simplifying sequencing.[4][5]

  • Alternative Ionization Techniques: If derivatization is not feasible or desirable, consider ionization methods that are less susceptible to the effects of charge and hydrophobicity.

    • Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI): These gas-phase ionization techniques can be more effective for less polar and neutral molecules.[6][7] Studies have shown that APCI and APPI can detect many acylated peptides that are missed by ESI.[6][7] Acetylation of samples, in combination with APCI or APPI, has been demonstrated to improve sequence coverage in proteomic analyses.[6][7]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is generally more tolerant of complex mixtures and less sensitive to suppression effects than ESI.[8][9] Careful selection of the MALDI matrix is crucial for analyzing acylated peptides. For hydrophobic peptides, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) mixed with an additive like O-alkylated dihydroxybenzoic acid (ADHB) can improve sensitivity.[10]

  • "Supercharging" Reagents: The addition of certain small molecules to the ESI solvent can enhance the charge state of peptides and proteins.

    • m-Nitrobenzyl Alcohol (m-NBA) and Sulfolane: These are well-known "supercharging" agents that can increase the average charge state of peptides, leading to better fragmentation efficiency in MS/MS.[11]

    • Propylene Carbonate and Ethylene Carbonate: These additives have been shown to significantly increase the protonation states of proteins.[11]

Issue 2: My acylated peptide is detected, but the fragmentation in MS/MS is poor, leading to ambiguous sequence identification.

Possible Cause: The location of the charge on the peptide influences its fragmentation pattern. Acylation can alter the preferred charge-carrying sites, leading to uninformative fragment ions.

Solution Pathway:

  • Derivatization to Direct Fragmentation: As mentioned previously, introducing a fixed charge can control the fragmentation process.

    • Fixed-Charge Derivatization: By placing a permanent charge at a specific location (e.g., the N-terminus), fragmentation can be directed to produce a more complete and predictable series of b- or y-ions, which are essential for sequence determination.[4]

  • Optimize Collision Energy: The energy used to fragment the peptide in the mass spectrometer can be adjusted.

    • Stepped or Ramped Collision Energy: Applying a range of collision energies during MS/MS can help to generate a wider variety of fragment ions, increasing the chances of obtaining sufficient information for sequence confirmation.

  • Alternative Fragmentation Methods: Different fragmentation techniques can yield complementary information.

    • Higher-Energy Collisional Dissociation (HCD): HCD often produces more informative fragment ions, especially for modified peptides, compared to Collision-Induced Dissociation (CID).[12] For long-chain S-acylated peptides, HCD has been shown to be the most effective fragmentation method.[12]

    • Electron Transfer Dissociation (ETD): ETD is particularly useful for preserving labile post-translational modifications that might be lost during CID or HCD.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason acylation suppresses ionization in ESI-MS?

A1: Electrospray ionization relies on the ability of an analyte to acquire a charge, typically by accepting a proton (protonation), in solution before being desorbed into the gas phase. Acylation of primary amines (like the N-terminus or lysine side chains) neutralizes their positive charge. This reduction in the number of basic sites makes it more difficult for the peptide to become protonated, thus lowering its ionization efficiency.[13][14]

Q2: Should I perform acetylation at the protein or peptide level before analysis?

A2: Acetylation can be performed on the intact protein before digestion or on the resulting peptides after digestion. Acetylating at the peptide level has been shown to result in a more significant increase in sequence coverage when using APCI or APPI-MS.[6] However, the optimal strategy may depend on the specific protein and the goals of the experiment.

Q3: I am using MALDI-TOF MS. What is the best matrix for my hydrophobic, acylated peptide?

A3: For hydrophobic peptides, a standard matrix like α-cyano-4-hydroxycinnamic acid (CHCA) is a good starting point.[15] To further enhance the detection of hydrophobic peptides, a mixture of CHCA with an additive like O-alkylated dihydroxybenzoic acid (ADHB) can significantly improve sensitivity.[10] Another novel matrix, 1,5-diaminonaphthalene (DAN), has also shown promise for the analysis of hydrophobic compounds.

Q4: Will derivatization interfere with the quantification of my acylated peptide?

A4: Derivatization can be compatible with quantitative workflows, especially when using stable isotope-labeled derivatizing agents. This approach, known as chemical isotope labeling, allows for the relative or absolute quantification of peptides. For example, using a stable isotope-labeled form of a derivatization reagent allows for the differentiation and quantification of acylated species in complex samples.[16]

Q5: My sample contains a complex mixture of acylated and non-acylated peptides. How can I selectively enhance the signal of the acylated ones?

A5: This is a common challenge, as the more easily ionizable non-acylated peptides can suppress the signal from the acylated ones. One strategy is to use a derivatization reagent that specifically targets a functional group present on the acylated peptide but absent or less abundant on the non-acylated peptides. Alternatively, chromatographic separation can be optimized to separate the acylated peptides from the more abundant non-acylated species before they enter the mass spectrometer.

Experimental Protocols

Protocol 1: General Derivatization of Peptides with a Quaternary Ammonium Salt (QAS) Reagent

This protocol provides a general workflow for labeling peptides with a commercially available N-hydroxysuccinimide (NHS)-activated QAS reagent.

Materials:

  • Lyophilized peptide sample

  • NHS-activated QAS reagent

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 5% hydroxylamine)

  • C18 desalting spin column

  • Solvents for mass spectrometry (e.g., water, acetonitrile, formic acid)

Procedure:

  • Reconstitute the lyophilized peptide sample in the reaction buffer to a concentration of approximately 1 mg/mL.

  • Dissolve the NHS-activated QAS reagent in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mg/mL.

  • Add the QAS reagent solution to the peptide solution at a 5- to 10-fold molar excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding the quenching solution and incubating for 15 minutes.

  • Desalt and purify the derivatized peptide using a C18 desalting spin column according to the manufacturer's instructions.

  • Elute the derivatized peptide and dry it down using a vacuum concentrator.

  • Reconstitute the sample in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in 2% acetonitrile/water).

Protocol 2: Sample Preparation for MALDI-MS of Hydrophobic Peptides

This protocol describes the use of a mixed matrix to improve the detection of hydrophobic, acylated peptides.

Materials:

  • α-cyano-4-hydroxycinnamic acid (CHCA)

  • O-alkylated dihydroxybenzoic acid (ADHB)

  • MALDI matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)

  • Peptide sample

  • MALDI target plate

Procedure:

  • Prepare a saturated solution of CHCA in the MALDI matrix solvent.

  • Prepare a 10 mg/mL solution of ADHB in the same solvent.

  • Create the mixed matrix by combining the saturated CHCA solution and the ADHB solution in a 9:1 (v/v) ratio.

  • Spot 1 µL of the peptide sample onto the MALDI target plate.

  • Immediately add 1 µL of the mixed matrix solution to the sample spot.

  • Allow the spot to air dry completely at room temperature.

  • Analyze the sample using a MALDI-TOF mass spectrometer.

Visualizing the Workflow

The following diagram illustrates the decision-making process for improving the ionization of acylated peptides.

ionization_workflow start Low Signal for Acylated Peptide derivatize Consider Chemical Derivatization? start->derivatize qas Introduce Fixed Charge (e.g., QAS, Phosphonium) derivatize->qas Yes alt_ion Alternative Ionization? derivatize->alt_ion No ms_analysis Perform MS Analysis qas->ms_analysis apci_appi Use APCI / APPI alt_ion->apci_appi Yes maldi Use MALDI with Optimized Matrix alt_ion->maldi Consider MALDI? supercharge Add 'Supercharging' Agent (e.g., m-NBA) alt_ion->supercharge No, using ESI apci_appi->ms_analysis maldi->ms_analysis supercharge->ms_analysis

Caption: Decision workflow for enhancing acylated peptide ionization.

Summary of Derivatization Strategies

Derivatization StrategyTarget Functional GroupEffect on IonizationKey Advantages
Quaternary Ammonium Salts (QAS) Primary amines (N-terminus, Lysine)Introduces a permanent positive chargeSignificantly increases ESI efficiency, directs fragmentation
Phosphonium Salts Primary aminesIntroduces a permanent positive chargeImproves sensitivity in both ESI and MALDI, simplifies MS/MS spectra
Acetylation Primary aminesNeutralizes charge (can be beneficial for APCI/APPI)Can improve fragmentation and increase sequence coverage with gas-phase ionization methods
Dimethylation Primary aminesMaintains a positive charge and increases hydrophobicityEnhances ESI efficiency more than acetylation

Conclusion

Improving the ionization efficiency of acylated peptides is a multi-faceted challenge that often requires a departure from standard proteomics workflows. By understanding the underlying principles of ionization and the effects of acylation, researchers can employ a range of strategies, from chemical derivatization to alternative ionization techniques, to achieve successful mass spectrometric analysis. This guide provides a starting point for troubleshooting and optimizing your experiments. Remember that the best approach will often be sample-dependent, and empirical testing of different methods is key to success.

References

  • Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274. [Link]

  • Ji, C., et al. (2011). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Journal of the American Society for Mass Spectrometry, 22(10), 1773-1782. [Link]

  • Sadagopan, N., & Kowalski, K. A. (2014). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Request PDF. [Link]

  • Czech, T., et al. (2020). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 25(21), 5017. [Link]

  • Wang, Y., et al. (2024). Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry, 96(1), 258–267. [Link]

  • Mirzaei, H., & Regnier, F. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Request PDF. [Link]

  • Czech, T., et al. (2020). (PDF) Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. ResearchGate. [Link]

  • Adamczyk, M., Gebler, J. C., & Wu, J. (1999). Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 13(14), 1413-1422. [Link]

  • Gundry, R. L., et al. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1333-1340. [Link]

  • Mirzaei, H., & Regnier, F. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 78(13), 4175-4183. [Link]

  • Cydzik, M., & Kluczyk, A. (2015). Derivatization of peptides for improved detection by mass spectrometry. IntechOpen. [Link]

  • Krusemark, C. J., et al. (2012). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. Journal of the American Society for Mass Spectrometry, 23(10), 1734-1744. [Link]

  • Cydzik-Kwiatkowska, A., & Kluczyk, A. (2015). Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. [Link]

  • Sun, Y., et al. (2009). Charge Derivatized Amino Acids Facilitate Model Studies on Protein Side-Chain Modifications by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(12), 2248-2258. [Link]

  • Gnad, F., et al. (2024). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Proteomics, 297, 105159. [Link]

  • Kawasaki, H. (2014). MALDI Matrix Research for Biopolymers. Mass Spectrometry (Tokyo, Japan), 3(Spec Iss), S0034. [Link]

  • Masstech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech Inc.[Link]

  • Wang, Y., et al. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 12(4-5), 583-593. [Link]

  • Schiller, J., et al. (2007). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. International Journal of Molecular Sciences, 8(8), 746-760. [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Wikipedia. [Link]

  • Kaur, P., & O'Connor, P. B. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Waters. (n.d.). The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing. Waters. [Link]

  • University of Washington. (2023, March 15). Fundamentals of Proteomics - Part 2 The properties of peptides. YouTube. [Link]

  • Nshanian, M., et al. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. International Journal of Mass Spectrometry, 427, 157-164. [Link]

  • LCGC. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC. [Link]

  • Chen, Y., et al. (2024). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. Journal of the American Society for Mass Spectrometry, 35(10), 2261-2269. [Link]

  • Williams, J. P., et al. (2014). Solution Additives for Supercharging Proteins beyond the Theoretical Maximum Proton-Transfer Limit in Electrospray Ionization Mass Spectrometry. Request PDF. [Link]

  • Technology Networks. (2025, July 5). Science Behind Electrospray Ionization in Peptide Analysis. Technology Networks. [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Klammer, A. A., et al. (2005). Peptide charge state determination for low-resolution tandem mass spectra. Bioinformatics, 21(Suppl 1), i213-i220. [Link]

Sources

Technical Support Center: Applying Bayesian Reaction Optimization to Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging Bayesian reaction optimization to enhance the yield of acylation reactions. This guide is tailored for researchers, scientists, and drug development professionals seeking to integrate this powerful machine learning technique into their experimental workflows. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to navigate common challenges in optimizing these crucial chemical transformations.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about the application of Bayesian optimization to acylation reactions.

Q1: What is Bayesian optimization, and why is it particularly useful for optimizing acylation reactions?

Bayesian optimization (BO) is a sophisticated, model-based sequential optimization strategy ideal for finding the optimal conditions for an objective, such as maximizing the yield of a chemical reaction.[1] It stands out for its sample efficiency, meaning it can identify the optimal reaction conditions in significantly fewer experiments compared to traditional methods like grid search or one-factor-at-a-time (OFAT).[1] This efficiency is a major benefit when experiments are costly or time-consuming.[2] The core principle of BO is the construction of a probabilistic surrogate model of the reaction landscape, which is then used to intelligently select the next most informative experiment to perform.[1][3] This process strategically balances exploring unknown areas of the parameter space with exploiting regions already known to produce high yields.[1][4]

Acylation reactions, such as the Friedel-Crafts acylation, are often influenced by a multitude of interacting parameters including catalyst type, catalyst loading, temperature, solvent, and reactant concentrations.[5][6] The complex and multidimensional nature of this parameter space makes traditional optimization methods inefficient.[3][7] Bayesian optimization excels in such scenarios by efficiently navigating the vast landscape of possible reaction conditions to pinpoint the optimum faster than human experts.[7][8]

Q2: What types of variables can I include in a Bayesian optimization for an acylation reaction?

Bayesian optimization frameworks are versatile and can handle a variety of parameter types, which is crucial for chemical reaction optimization.[9] These include:

  • Continuous variables: Parameters that can take any value within a given range, such as temperature, reaction time, and concentration.[9]

  • Categorical variables: Parameters that are chosen from a discrete set of options, such as the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂), solvent, or the specific acylating agent.[9][10]

  • Integer variables: Parameters that can only take integer values, such as the number of equivalents of a reagent.

Modern BO software packages are equipped to handle this mix of variable types, allowing for a comprehensive optimization of your acylation reaction.[7][10]

Q3: How many initial experiments are needed to start a Bayesian optimization campaign?

There is no fixed number, but a common practice is to start with a small set of initial experiments to build the first surrogate model. The number of initial data points often depends on the complexity of the reaction space (i.e., the number of variables being optimized). A Design of Experiments (DoE) approach, such as a Latin Hypercube Sampling (LHS), can be used to select these initial points to ensure they are spread out across the parameter space.[9] Some practitioners suggest that for a problem with 'd' dimensions (variables), starting with 2d to 5d experiments is a reasonable rule of thumb before letting the Bayesian optimization algorithm take over the selection of subsequent experiments.

Q4: My acylation reaction with an electron-withdrawing group on the aromatic ring is giving a low yield. Can Bayesian optimization help?

Friedel-Crafts acylation is an electrophilic aromatic substitution, and its efficiency is significantly reduced by electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate, which deactivate the ring.[11][12] While Bayesian optimization is a powerful tool for finding optimal conditions, it cannot overcome fundamental chemical limitations. If the aromatic ring is strongly deactivated, the reaction may not proceed efficiently under any conditions.[12][13]

However, for moderately deactivated substrates, Bayesian optimization can still be valuable. It can systematically explore the reaction space to find conditions (e.g., a more active catalyst, higher temperature) that might push the reaction forward to a reasonable yield, which might be missed by traditional optimization methods.

Q5: What open-source software tools are available for implementing Bayesian reaction optimization?

The accessibility of Bayesian optimization has been greatly enhanced by the availability of user-friendly, open-source software packages.[3][7] Some popular choices for chemists include:

  • EDBO (Experimental Design via Bayesian Optimization): A web application designed to make BO accessible to any chemist.[7]

  • NEXTorch: A Python/PyTorch library that facilitates laboratory or computational design using Bayesian optimization, offering features like GPU acceleration and parallelization.[14]

  • Gryffin: An algorithm specifically designed for Bayesian optimization with categorical variables, which is highly relevant for chemistry problems.[10]

  • Phoenics: A Bayesian optimizer for chemistry applications.[10]

  • ProcessOptimizer: A Python package designed for easy optimization of real-world processes, including chemical reactions.[15]

These tools lower the barrier to entry, allowing experimentalists to integrate state-of-the-art optimization algorithms into their daily laboratory practices.[8][10]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when applying Bayesian optimization to acylation reactions.

Issue 1: The Bayesian optimization algorithm is not converging to a high-yield condition.

This is a common challenge that can arise from several factors.

Causality and Troubleshooting Steps:
  • Inadequate Exploration of the Parameter Space: The algorithm may be prematurely exploiting a local optimum without sufficiently exploring other regions of the reaction space.

    • Solution: Adjust the acquisition function to favor more exploration. Acquisition functions like Upper Confidence Bound (UCB) have a tunable parameter that can be set to encourage more exploration. In the initial stages of optimization, a higher emphasis on exploration is often beneficial.

  • Poor Initial Data: If the initial set of experiments all have very low yields, the surrogate model may not have enough information to identify promising regions.

    • Solution: Ensure your initial experimental design covers a diverse range of conditions across the entire parameter space. If all initial yields are poor, consider running a few more exploratory experiments based on chemical intuition before continuing with the BO algorithm.[16]

  • Incorrect Prior Assumptions in the Surrogate Model: The surrogate model (often a Gaussian Process) has prior assumptions about the function it is modeling. If these are poorly matched to the actual reaction landscape, the model's predictions will be inaccurate.[17][18]

    • Solution: This is a more advanced issue. Some BO packages allow for the tuning of the kernel function of the Gaussian Process. Consulting with a data scientist or a chemist experienced in machine learning can be helpful. However, many modern BO tools for chemistry are designed to work well with default settings for a wide range of reactions.[7]

  • Fundamental Chemical Inviability: As mentioned in the FAQs, if the reaction is inherently low-yielding due to electronic or steric factors (e.g., a strongly deactivated aromatic ring), no amount of optimization will lead to a high yield.[12][13]

    • Solution: Re-evaluate the fundamental chemistry of the reaction. It may be necessary to change the substrate, acylating agent, or the general reaction type.

Issue 2: The optimization is suggesting experimentally impractical or unsafe conditions.

The algorithm may suggest conditions that are difficult or dangerous to implement in the lab.

Causality and Troubleshooting Steps:
  • Unconstrained Parameter Space: The optimization algorithm is simply trying to maximize the objective function without knowledge of experimental constraints.

    • Solution: Define constraints within the Bayesian optimization software. Most packages allow you to set bounds on continuous variables (e.g., temperature not to exceed the solvent's boiling point) and to define relationships between variables.

  • Highly Exothermic Reactions: The combination of reagents and conditions suggested might lead to a runaway reaction.[19] This is a critical safety concern, especially during scale-up.[20]

    • Solution: Incorporate safety considerations into your experimental design. This can be done by setting conservative upper limits on temperature and concentration. For potentially hazardous reactions, it is crucial to perform a safety assessment before running any experiment suggested by the optimizer.

Issue 3: The optimized conditions from the lab-scale experiments do not translate well to a larger scale.

This is a common challenge in chemical process development.[21]

Causality and Troubleshooting Steps:
  • Scale-Dependent Factors: Mass and heat transfer can be significantly different at larger scales, impacting reaction kinetics and selectivity.[20] A reaction that is well-mixed and thermally controlled in a 10 mL vial may behave very differently in a 1 L reactor.

    • Solution: When planning for scale-up, it is important to consider these factors. The initial laboratory optimization could include parameters related to mixing speed or addition rates. It may be necessary to re-optimize some parameters at the pilot scale.

  • Purity of Reagents at Scale: The purity of reagents used in bulk may differ from the high-purity reagents used in small-scale experiments, introducing impurities that can affect the reaction.

    • Solution: Use reagents of consistent quality across all scales. If this is not possible, the effect of common impurities should be investigated during the optimization phase.

Issue 4: My reaction mixture is turning dark or forming a tarry byproduct.

This often indicates side reactions or decomposition.[13]

Causality and Troubleshooting Steps:
  • Excessively High Reaction Temperature: High temperatures can lead to the decomposition of starting materials or products.[13]

    • Solution: Set a reasonable upper limit for the temperature in your Bayesian optimization. If the algorithm consistently pushes towards this limit, it may be an indication that the reaction requires thermal energy, but you should be cautious of decomposition. Post-reaction analysis (e.g., by LC-MS) can help identify byproducts and understand decomposition pathways.

  • Moisture Sensitivity of the Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture, which can deactivate the catalyst and lead to side reactions.[11][12]

    • Solution: Ensure that all glassware is oven-dried and that anhydrous solvents and reagents are used.[11][12] This is a fundamental aspect of running successful acylation reactions and should be strictly controlled in all experiments.

Decision Tree for Troubleshooting Bayesian Optimization of Acylation Reactions

troubleshooting_flowchart start Low Yield or Poor Performance q1 Is the algorithm converging to any optimum? start->q1 a1_yes Yes, but the yield is still low. q1->a1_yes Yes a1_no No, the suggestions seem random. q1->a1_no No q2 Is the aromatic substrate strongly deactivated? a1_yes->q2 q4 Have you tried adjusting the acquisition function to favor exploration? a1_no->q4 a2_yes Fundamental chemical limitation. Consider alternative chemistry. q2->a2_yes Yes a2_no No, the substrate should be reactive. q2->a2_no No q3 Are you observing tar or decomposition? a2_no->q3 a3_yes Limit max temperature. Ensure anhydrous conditions. q3->a3_yes Yes a3_no No, the reaction is clean. q3->a3_no No a4_no No, I used the default. a3_no->a4_no a4_yes Yes, but no improvement. q4->a4_yes Yes q4->a4_no No, try increasing exploration. q5 Is your initial dataset diverse and well-spread? a4_yes->q5 a5_yes Consider issues with the surrogate model's prior. This may require expert consultation. q5->a5_yes Yes a5_no No, the initial points were clustered. q5->a5_no No, expand the initial DoE.

Caption: A decision tree to guide troubleshooting efforts in Bayesian reaction optimization.

III. Experimental Protocol: Bayesian Optimization of a Friedel-Crafts Acylation Reaction

This section provides a generalized, step-by-step methodology for applying Bayesian optimization to a Friedel-Crafts acylation reaction.

Objective: Maximize the yield of the acylation of toluene with acetyl chloride.
Parameters for Optimization:
ParameterTypeRange/Options
Temperature (°C)Continuous0 - 60
Reaction Time (h)Continuous1 - 8
Equivalents of AlCl₃Continuous1.0 - 2.0
SolventCategoricalDichloromethane, 1,2-Dichloroethane, Nitrobenzene
Step-by-Step Workflow:
  • Define the Experimental Space: Clearly define the parameters and their ranges or options in your chosen Bayesian optimization software (e.g., EDBO, NEXTorch).[14]

  • Generate Initial Experimental Design: Use a Design of Experiments (DoE) method, such as Latin Hypercube Sampling, to generate an initial set of 8-10 experiments. This ensures that the initial data points are distributed throughout the parameter space.

  • Perform Initial Experiments:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the specified amount of anhydrous aluminum chloride to a flask containing the designated anhydrous solvent.[19]

    • Cool the mixture to the specified starting temperature.

    • Slowly add acetyl chloride to the mixture.

    • Add toluene to the reaction mixture.

    • Maintain the reaction at the specified temperature for the designated time.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.[19]

    • Perform an extractive workup and purify the product (e.g., by column chromatography).

    • Determine the yield of the product (4'-methylacetophenone) using a suitable analytical method (e.g., ¹H NMR with an internal standard, or by isolated mass).

  • Input Data into the BO Software: Enter the conditions and the corresponding yields for the initial set of experiments into the Bayesian optimization software.

  • Iterative Optimization:

    • The software will use the initial data to build a surrogate model of the reaction landscape and suggest the next set of experimental conditions that are most likely to improve the yield.[3]

    • Perform the suggested experiment, measure the yield, and add the new data point to the software.

    • The software will update its model and suggest the next experiment.

    • Repeat this iterative process until the yield plateaus or a satisfactory yield is achieved.

Bayesian Optimization Workflow Diagram

bo_workflow cluster_0 Initialization cluster_1 Optimization Loop define_space Define Parameter Space (Temp, Time, Eq., Solvent) initial_doe Generate Initial DoE (e.g., LHS) define_space->initial_doe run_initial Run Initial Experiments & Measure Yields initial_doe->run_initial build_model Build/Update Surrogate Model (Gaussian Process) run_initial->build_model suggest_next Acquisition Function Suggests Next Experiment build_model->suggest_next optimum Optimum Conditions Found build_model->optimum Convergence run_next Perform Suggested Experiment & Measure Yield suggest_next->run_next add_data Add New Data Point run_next->add_data add_data->build_model Iterate

Caption: The iterative workflow of Bayesian reaction optimization.

IV. Concluding Remarks

The integration of Bayesian optimization into the field of chemical synthesis represents a significant step forward in our ability to efficiently navigate complex reaction landscapes.[7][8] For acylation reactions, this data-driven approach allows for a more informed and rapid identification of optimal conditions, saving valuable time and resources.[3] While challenges can arise, a systematic troubleshooting approach, combined with a solid understanding of both the underlying chemistry and the principles of Bayesian optimization, can lead to substantial improvements in reaction yields. The continued development of user-friendly software will undoubtedly lead to the wider adoption of these powerful techniques in both academic and industrial research.[4][7]

References

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31-38. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89–96. [Link]

  • Greenman, K. P., & Schweidtmann, A. M. (2021). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Semantic Scholar. [Link]

  • Doyle Lab Creates Open-Source Software To Optimize Reactions. (2021). Princeton University Department of Chemistry. [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. Semantic Scholar. [Link]

  • Tripp, A., & Lobato, D. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv. [Link]

  • ProcessOptimizer, an Open-Source Python Package for Easy Optimization of Real-World Processes Using Bayesian Optimization: Showcase of Features and Example of Use. (2025). Journal of Chemical Information and Modeling. [Link]

  • Wang, Z., F. D. R., & Vlachos, D. G. (2022). NEXTorch: A Design and Bayesian Optimization Toolkit for Chemical Sciences and Engineering. ChemRxiv. [Link]

  • Tripp, A., & Lobato, D. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. PubMed. [Link]

  • Reeve, A. M. (2013). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. ResearchGate. [Link]

  • Khondaker, R. (2022). AI4SD2022: Bayesian Optimisation in Chemistry. YouTube. [Link]

  • Bayesian reaction optimization a, Example of chemical process... (n.d.). ResearchGate. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect. [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). (PDF) Bayesian Optimization for Chemical Reactions. ResearchGate. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development. [Link]

  • Reeve, A. M. (2013). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. [Link]

  • Optimization of Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). Taylor & Francis. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Race to the bottom: Bayesian optimisation for chemical problems. (n.d.). Digital Discovery (RSC Publishing). [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Advances. [Link]

  • 5 Common Challenges in Scaling Up an API. (2017). Neuland Labs. [Link]

Sources

How to increase the yield of 3'-O-acetyl-2'-chloro-2'-deoxyuridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3'-O-acetyl-2'-chloro-2'-deoxyuridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The chemical synthesis of nucleoside analogs is a multi-step process that can be fraught with difficulties, including controlling stereochemistry, managing protecting groups, and purifying the final product from complex reaction mixtures.[1][2] This document provides field-proven insights and detailed protocols to help you achieve consistent and high-yield results.

The synthesis of 3'-O-acetyl-2'-chloro-2'-deoxyuridine typically proceeds through a multi-step pathway involving the strategic protection of hydroxyl groups, followed by a key chlorination step at the 2'-position, and concluding with selective deprotection. The chlorination is often accomplished using an Appel-type reaction, which converts the 2'-hydroxyl group into a chloro group with inversion of stereochemistry.[3][4] The efficiency of this and other steps is highly dependent on reaction conditions, reagent purity, and the choice of protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3'-O-acetyl-2'-chloro-2'-deoxyuridine?

A1: The most common strategy begins with uridine. The key steps are:

  • Selective Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is more reactive than the secondary 2'- and 3'-hydroxyls and is typically protected first, often with a bulky group like dimethoxytrityl (DMT) or a silyl ether (e.g., TBDMS).

  • Acetylation of the 3'-Hydroxyl Group: The 3'-OH is then acetylated. In some protocols, both the 2' and 3' hydroxyls are acetylated, followed by a selective reaction at the 2'-position. However, for this target molecule, selective 3'-O-acetylation is preferred.

  • Chlorination of the 2'-Hydroxyl Group: This is the most critical step. The 2'-OH is converted to a 2'-chloro group, typically using an Appel reaction (triphenylphosphine and a chlorine source like carbon tetrachloride or hexachloroacetone).[5][6] This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration from the ribo to the arabino configuration at the 2'-carbon.[3][7]

  • Deprotection: The 5'-protecting group is removed under conditions that do not affect the 3'-acetyl group or the newly installed 2'-chloro group.

  • Purification: The final compound is purified, usually by silica gel column chromatography.[8]

Q2: Why is the Appel reaction commonly used for the 2'-chlorination step?

A2: The Appel reaction is favored for its mild and relatively neutral reaction conditions, which are compatible with sensitive functional groups present in nucleosides.[4][6] The reaction reliably converts primary and secondary alcohols to the corresponding alkyl halides with a predictable inversion of stereochemistry (SN2 mechanism), which is crucial for establishing the correct configuration at the 2'-position.[3][7] The formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction, ensuring high conversion.[5]

Q3: What are the main challenges that lead to low yields in this synthesis?

A3: Low yields can arise from several factors:

  • Inefficient 2'-Chlorination: The Appel reaction can be sluggish or generate side products if not properly optimized.

  • Side Reactions: Formation of undesired byproducts, such as 2,2'-anhydro or 2',3'-didehydro (elimination) species, can significantly reduce the yield of the target molecule.

  • Protecting Group Strategy: Inadequate protection or premature deprotection of the hydroxyl groups can lead to a complex mixture of products.[9][10]

  • Purification Losses: The final product and intermediates can be difficult to separate from reaction byproducts (like triphenylphosphine oxide), leading to material loss during purification.[8][11]

Troubleshooting Guide

Problem 1: Low Yield in the 2'-Chlorination (Appel Reaction) Step

Q: My 2'-chlorination reaction is showing low conversion of the starting material. How can I improve the yield?

A: Low conversion in the Appel reaction is a common issue. Here are the primary causes and solutions:

Causality: The Appel reaction's success hinges on the effective in situ generation of the active phosphonium salt intermediate and its subsequent reaction with the nucleoside alkoxide.[5] Moisture, impure reagents, incorrect stoichiometry, or suboptimal temperature can disrupt this delicate balance.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture.

    • Action: Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; freshly distilled or purchased anhydrous grade solvents stored over molecular sieves are recommended. Dry the starting nucleoside by co-evaporation with anhydrous toluene or pyridine before the reaction.[12]

  • Verify Reagent Quality and Stoichiometry:

    • Action: Use high-purity triphenylphosphine (PPh₃) and a reliable chlorine source. Carbon tetrachloride (CCl₄) is traditional but is a restricted substance; alternatives like hexachloroacetone or trichloroacetonitrile can be used.[5] A slight excess of PPh₃ and the chlorine source (typically 1.5-2.0 equivalents each relative to the nucleoside) is often used to drive the reaction to completion.

  • Optimize Solvent and Temperature:

    • Action: Anhydrous pyridine is a common solvent as it also acts as a base to facilitate the deprotonation of the 2'-hydroxyl group. The reaction is often performed at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate. Monitor the reaction by TLC. If the reaction stalls, a modest increase in temperature may be beneficial. However, excessive heat can promote side reactions.

Data Presentation: Optimizing Appel Reaction Conditions

ParameterStandard ConditionOptimization StrategyRationale
Chlorine Source CCl₄Hexachloroacetone, N-Chlorosuccinimide (NCS)CCl₄ is toxic and regulated. NCS can be a milder alternative.
Solvent PyridineAcetonitrile (MeCN), Dichloromethane (DCM)Pyridine acts as both solvent and base. MeCN and DCM are less basic and may require an external base, offering different solubility and reactivity profiles.
Temperature Room Temperature0 °C to 60 °CLower temperatures can improve selectivity and reduce byproducts. Higher temperatures can increase the reaction rate.
Equivalents (PPh₃) 1.5 eq.1.5 - 2.5 eq.Increasing equivalents can help drive the reaction to completion, but complicates purification.
Problem 2: Formation of Key Byproducts (Anhydro and Elimination Products)

Q: I'm observing significant byproduct spots on my TLC plate, which I suspect are the 2,2'-anhydro nucleoside and/or the 2',3'-didehydro species. How can I suppress their formation?

A: This is a classic problem in nucleoside chemistry, arising from competing reaction pathways.

Causality:

  • 2,2'-Anhydro Formation: The uracil base's C2-carbonyl oxygen is nucleophilic and can attack the 2'-position, especially if an activated intermediate (like the oxyphosphonium salt from the Appel reaction) is formed. This intramolecular cyclization displaces the leaving group to form a stable 2,2'-anhydro linkage.

  • 2',3'-Didehydro (Elimination) Formation: If a base is present (like pyridine or excess PPh₃), it can abstract the proton at the 3'-position, leading to an E2-type elimination of the activated 2'-oxyphosphonium group to form an alkene.

Workflow: Minimizing Byproduct Formation

G cluster_0 Troubleshooting Strategy start High Byproduct Formation Observed temp Lower Reaction Temperature (e.g., 0 °C to RT) start->temp Kinetic Control reagent Control Reagent Stoichiometry (Avoid large excess of PPh3/Base) start->reagent Stoichiometric Control time Monitor Reaction Closely (Stop reaction upon completion) temp->time reagent->time solvent Consider a Less Basic Solvent (e.g., MeCN instead of Pyridine) time->solvent outcome Reduced Byproducts, Increased Yield of Target solvent->outcome G Uridine 1. Uridine DMT_U 2. 5'-O-DMT-Uridine Uridine->DMT_U DMT-Cl, Pyridine Ac_DMT_U 3. 3'-O-Acetyl-5'-O-DMT-Uridine DMT_U->Ac_DMT_U Acetic Anhydride, Pyridine Cl_Ac_DMT_U 4. 3'-O-Acetyl-2'-chloro-5'-O-DMT- 2'-deoxyuridine Ac_DMT_U->Cl_Ac_DMT_U PPh3, CCl4, Pyridine (Appel Rxn) Final_Product 5. 3'-O-Acetyl-2'-chloro- 2'-deoxyuridine Cl_Ac_DMT_U->Final_Product Mild Acidic Deprotection

Sources

Protocol for quenching and removing unreacted 2-Acetoxyisobutyryl chloride from a reaction mixture.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe and effective quenching and removal of unreacted 2-Acetoxyisobutyryl chloride from a reaction mixture. The protocols and troubleshooting advice are grounded in established chemical principles to ensure procedural safety and experimental success.

Section 1: Core Principles of Quenching Acyl Chlorides

This section addresses the fundamental questions regarding the handling of reactive acyl chlorides like this compound.

Q1: Why is a specific quenching protocol necessary for this compound?

This compound is a highly reactive acyl chloride.[1] Its high reactivity stems from the electron-withdrawing effects of both the chlorine and oxygen atoms, which make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Safety data sheets emphasize that it reacts violently with water and is moisture-sensitive.[3] This vigorous, exothermic reaction can cause dangerous splashing and the rapid release of corrosive hydrogen chloride (HCl) gas.[2][3] A controlled quenching protocol is therefore not merely a procedural step but a critical safety measure to neutralize its reactivity in a predictable manner, ensuring the safety of the researcher and the integrity of the desired reaction product.

Q2: What is the underlying chemical mechanism for quenching this compound?

The quenching of any acyl chloride is a classic example of a nucleophilic acyl substitution reaction.[4] This process occurs via a two-step mechanism known as nucleophilic addition-elimination.[1][5][6]

  • Nucleophilic Addition: A nucleophile (such as water, an alcohol, or an amine) attacks the highly electrophilic carbonyl carbon of the this compound.[7][8] This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][7]

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group—in this case, the chloride ion (Cl⁻)—is expelled.[4][9] The nucleophile remains bonded to the carbonyl carbon, and the deprotonation of the nucleophile (if necessary) by a base or another molecule of the nucleophile completes the reaction.[8]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues and decisions faced during the experimental work-up phase.

Q3: My reaction is violently exothermic during the quench, with excessive bubbling. What's happening and how can I control it?

Causality: This indicates that the quenching reaction is proceeding too quickly. Acyl chloride reactions with protic nucleophiles are extremely rapid and highly exothermic.[7][9] The bubbling is due to the rapid evolution of HCl gas, which can boil low-boiling point solvents if the temperature is not controlled.

Solution:

  • Reverse Addition & Temperature Control: The safest method is to add the reaction mixture slowly and dropwise to a stirred, ice-cold solution of the quenching agent.[10] Never add the quenching agent directly to the bulk reaction mixture. Using an ice bath is crucial to dissipate the heat generated during the neutralization.[10]

  • Dilution: Ensure both the reaction mixture and the quenching solution are sufficiently dilute. Concentrated solutions will generate heat more rapidly in a smaller volume.

  • Monitor Gas Evolution: The rate of addition should be dictated by the rate of gas evolution. If it becomes too vigorous, stop the addition until it subsides.

Q4: I see white, steamy fumes coming from the flask during the quench. Is this normal?

Causality: Yes, this is expected and is a key indicator of the reaction. The "steamy" fumes are a combination of hydrogen chloride (HCl) gas reacting with atmospheric moisture to form an aerosol of hydrochloric acid.[2][8]

Action: This highlights the absolute necessity of performing the quench in a well-ventilated chemical fume hood.[10] Inhalation of HCl is extremely hazardous to the respiratory system.[11]

Q5: Which quenching agent should I choose? (Water vs. Alcohol vs. Base)

The choice of quenching agent is a critical decision that depends on the stability of your desired product and the ease of separation of the resulting byproducts.

Quenching AgentReaction Product with this compoundKey ByproductProsCons/Considerations
Water / Dilute Acid 2-Acetoxyisobutyric acidHClInexpensive and effective at destroying the acyl chloride.[10]The resulting carboxylic acid can be difficult to separate from some organic products and may act as an emulsifier during work-up.
Alcohol (e.g., Methanol, Isopropanol) Methyl or Isopropyl 2-acetoxyisobutyrate (an ester)HClForms a neutral ester byproduct that is often easier to remove via distillation or chromatography than the carboxylic acid.[10]The alcohol must be compatible with the reaction solvent and product. The ester byproduct must be separable from the desired product.
Aqueous Base (e.g., NaHCO₃, Na₂CO₃, NaOH) 2-Acetoxyisobutyrate saltNaCl, CO₂ (if bicarb/carb)Simultaneously quenches the acyl chloride and neutralizes the HCl byproduct.[4] The carboxylate salt is highly water-soluble, facilitating easy removal by extraction.Can be highly exothermic and produce significant CO₂ gas, leading to foaming and pressure buildup. A strong base like NaOH could potentially hydrolyze the acetate ester on the molecule or other sensitive functional groups in the desired product.

Senior Scientist Recommendation: For most applications where the desired product is a neutral organic molecule, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred method. It effectively neutralizes both the reactive acyl chloride and the corrosive HCl byproduct in a single step, converting the unreacted starting material into a water-soluble salt that is easily removed during an aqueous work-up.

Q6: How do I handle the acidic byproduct (HCl)?

The HCl generated is a corrosive gas that will acidify the entire reaction mixture.[4]

  • Neutralization: If you quench with water or an alcohol, a subsequent wash with a weak aqueous base like 5% NaHCO₃ solution is required to neutralize the HCl.[4] Continue the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Base Scavenging: In some reaction setups, a non-nucleophilic base like pyridine or triethylamine is included to scavenge the HCl as it is formed.[4][12] If this is the case, the quenching step still needs to address the unreacted acyl chloride.

Section 3: Standard Operating Protocols

Always perform these procedures in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]

Protocol 1: Preferred Method - Quenching with Saturated Sodium Bicarbonate

This is the recommended general-purpose protocol for quenching this compound when the desired product is stable to mild basic conditions and soluble in a water-immiscible organic solvent.

  • Prepare the Quenching Solution: In a separate flask large enough to accommodate both the reaction mixture and the quenching solution, prepare an ice-cold, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃). A volume equal to or greater than the reaction volume is recommended.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, place the reaction flask in an ice bath to cool it to 0-5 °C.

  • Slow Addition: Using a dropping funnel or syringe, add the cold reaction mixture dropwise to the vigorously stirred NaHCO₃ solution.

  • Monitor: Control the addition rate to keep the foaming and gas evolution (CO₂) manageable. Ensure the temperature of the quenching flask does not rise significantly.

  • Verify Completion: After the addition is complete, continue stirring in the ice bath for an additional 15-20 minutes. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). If not, add more NaHCO₃ solution.

  • Work-up: Transfer the entire mixture to a separatory funnel. Separate the organic and aqueous layers. The aqueous layer, containing the sodium 2-acetoxyisobutyrate salt, can be discarded following institutional waste disposal guidelines.[10] The organic layer can now be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated to isolate the desired product.[4]

Protocol 2: Alternative Method - Quenching with Isopropanol

Use this method if your product is sensitive to base or water, and the resulting isopropyl ester byproduct can be easily separated.

  • Prepare the Quenching Solution: In a separate flask, prepare a solution of isopropanol, optionally diluted with the reaction solvent (e.g., THF, Dichloromethane). Cool this solution in an ice bath.

  • Cool the Reaction Mixture: Cool the primary reaction flask to 0-5 °C in an ice bath.

  • Slow Addition: Slowly add the reaction mixture dropwise to the cold, stirred isopropanol solution.

  • Monitor: Observe for signs of HCl gas evolution. The reaction is typically less vigorous than with water but still requires careful control of the addition rate and temperature.

  • Neutralize: After the quench is complete, the mixture will be acidic due to the formation of HCl. Add this mixture to a separatory funnel and wash cautiously with cold 5% NaHCO₃ solution to neutralize the acid, followed by a brine wash.

  • Isolate: Dry the organic layer over an anhydrous salt, filter, and concentrate. The crude product will contain the desired compound and the isopropyl 2-acetoxyisobutyrate byproduct, which must be removed via chromatography, distillation, or crystallization.

Section 4: Visual Workflow & Data Summary

Quenching Decision Workflow

The following diagram outlines the decision-making process for selecting an appropriate quenching strategy.

Quenching Protocol Decision Workflow for this compound Quenching Protocol Decision Workflow for this compound start Reaction Complete (Unreacted Acyl Chloride Present) check_stability Is the desired product stable to mild aqueous base? start->check_stability base_quench Protocol 1: Quench with cold sat. NaHCO₃ solution. Byproduct: Water-soluble salt. check_stability->base_quench  Yes   check_byproduct Can the ester byproduct be easily separated from the product (e.g., by chromatography/distillation)? check_stability->check_byproduct  No / Unsure   workup Standard Work-up: Extract, Wash, Dry, Concentrate base_quench->workup alcohol_quench Protocol 2: Quench with cold alcohol (e.g., iPrOH). Byproduct: Neutral ester. check_byproduct->alcohol_quench  Yes   water_quench Quench with cold water. Followed by base wash. Byproduct: Carboxylic acid. check_byproduct->water_quench  No   alcohol_quench->workup water_quench->workup

Caption: Decision workflow for selecting a quenching protocol.

Section 5: Safety First

Q7: What are the primary hazards associated with this compound?
  • Corrosivity: Causes severe skin burns and eye damage.[3]

  • Reactivity: Reacts violently with water, alcohols, bases, and amines.[3][13] Contact with moisture liberates toxic and corrosive hydrogen chloride gas.[11]

  • Health Hazards: It is a lachrymator (causes tears).[3] Inhalation of vapors can be harmful.[11] It is also suspected of causing genetic defects.

  • Flammability: It is a combustible liquid.[3]

Q8: What is the minimum required Personal Protective Equipment (PPE)?
  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if contaminated.

  • Body Protection: A flame-retardant lab coat must be worn and kept buttoned.[14]

  • Work Area: All manipulations must be conducted inside a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3]

References

  • Save My Exams. (2025-06-23). Acylation Mechanism. A Level Chemistry Revision Notes.
  • Doc Brown's Chemistry.
  • Thermo Fisher Scientific. (2009-09-01). SAFETY DATA SHEET - this compound.
  • Chemguide.
  • Melissa Maribel. (2025-03-16).
  • CIE A-Level Chemistry. 33.3 Acyl chlorides.
  • TCI Chemicals. (2024-11-29). SAFETY DATA SHEET - this compound.
  • Sigma-Aldrich. (2025-11-06).
  • Sigma-Aldrich. (2025-11-06).
  • Fisher Scientific. (2024-03-26).
  • Yufeng. (2025-05-25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • BenchChem. A Comparative Guide to Acyl Chlorides in Organic Synthesis.
  • Cheméo. Chemical Properties of this compound (CAS 40635-66-3).
  • TCI AMERICA. This compound | 40635-66-3.
  • Chemguide.
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
  • Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides with Alcohols.
  • Chemguide.

Sources

Technical Support Center: Optimizing Protein Digestion for Mass Spectrometric Analysis of Acylated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of acylated proteins. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of preparing acylated proteins for mass spectrometry. Due to their hydrophobic nature and the specific chemical properties of acyl modifications, these proteins present unique challenges for standard proteomic workflows. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your protein digestion protocols and achieve high-quality, reproducible results.

Introduction: The Challenge of Acylated Proteins

Protein acylation, such as S-palmitoylation, is a reversible lipid modification that plays a critical role in regulating protein trafficking, localization, and function.[1][2][3] However, the very nature of this modification—the addition of a long-chain fatty acid—imparts significant hydrophobicity to the protein. This increased hydrophobicity complicates conventional proteomic workflows, making these proteins difficult to solubilize and often resistant to complete enzymatic digestion.[1][3] Inefficient digestion leads to poor sequence coverage and loss of valuable information about the protein and its modification sites.

This guide will walk you through the key considerations and optimization steps for successful digestion of acylated proteins.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles encountered when working with acylated proteins.

Q1: Why is my standard trypsin digestion protocol not working for my acylated protein of interest?

A: Standard trypsin digestion protocols are often optimized for soluble, globular proteins. Acylated proteins, particularly those with multiple acyl chains or transmembrane domains, tend to aggregate in aqueous buffers, rendering trypsin cleavage sites inaccessible.[4] The hydrophobic acyl group can shield cleavage sites or cause the protein to precipitate out of solution, leading to incomplete or no digestion. Furthermore, strong ionic detergents used to solubilize these proteins can inhibit protease activity.[5]

Q2: Which protease should I choose for my acylated protein?

A: While trypsin is the workhorse of proteomics, its effectiveness can be limited with hydrophobic proteins.[4][6] A combination of proteases is often more effective.

  • Trypsin/Lys-C Mix: This is a highly recommended starting point. Lys-C is more robust in the presence of denaturants like urea and will cleave at lysine residues, creating initial large fragments.[7] This initial cleavage helps to open up the protein structure, making it more accessible to trypsin for subsequent, more complete digestion.[7][8]

  • Chymotrypsin: This protease cleaves at the C-terminus of large hydrophobic residues (Trp, Tyr, Phe, Leu, Met). It can be very effective for proteins with few tryptic cleavage sites in their hydrophobic regions.[4] Using chymotrypsin alone or in a sequential digest with trypsin can significantly improve sequence coverage.[4]

Q3: What is the role of detergents and how do I choose the right one?

A: Detergents are critical for solubilizing and denaturing hydrophobic acylated proteins, making them accessible to proteases.[9][10] However, many detergents interfere with downstream mass spectrometry analysis.[9][10][11] Therefore, MS-compatible, acid-labile surfactants are strongly recommended.

  • RapiGest SF: An anionic surfactant that is effective at solubilizing proteins for digestion and is later degraded by acidification (e.g., with TFA or formic acid) into products that do not interfere with LC-MS.[9][12][13] Studies have shown it can lead to higher protein and peptide identification rates compared to other surfactants.[14]

  • ProteaseMAX: Another MS-compatible surfactant that enhances protease activity.[14] It is also degraded by acidification. The choice between RapiGest and ProteaseMAX can be protein-dependent, but both are excellent options to test.[14]

Q4: How long should I digest my acylated protein?

A: This is a critical parameter that requires optimization. While overnight digestion (16-18 hours) is a common practice, extended digestion times can sometimes lead to a loss of signal for certain acylated peptides.[15]

  • Initial Optimization: Start with a time course experiment. Test shorter digestion times (e.g., 2, 4, 6 hours) against a standard overnight digestion.[16]

  • Two-Step Digestion: For particularly resistant proteins, a two-step digestion can be highly effective.[7] This involves an initial digestion with Lys-C in a high concentration of denaturant (e.g., 6-8M urea) for 3-4 hours, followed by dilution to <2M urea and addition of trypsin for an overnight digestion.[7][8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Peptide Yield / Poor Sequence Coverage 1. Incomplete protein solubilization and denaturation. 2. Inefficient protease activity. 3. Protein precipitation during digestion.1. Optimize Solubilization: Use an MS-compatible surfactant like 0.1% RapiGest SF or ProteaseMAX.[14][17] Combine with a chaotrope like 6-8M urea for initial denaturation.[7] 2. Use a Protease Mix: Employ a Trypsin/Lys-C mix. Lys-C is active in up to 6M urea, allowing initial digestion under strongly denaturing conditions.[18] 3. Sequential Digestion: Perform an initial digest with Lys-C for 3-4 hours, then dilute the urea to <2M and add trypsin for overnight digestion.[7]
No Digestion Apparent on SDS-PAGE 1. Protease was inactive. 2. Inhibitory components in the buffer (e.g., high salt, strong detergents like SDS). 3. Incorrect pH for digestion.1. Check Protease Activity: Use a fresh aliquot of high-quality, mass-spec grade protease. Ensure it was stored correctly. 2. Buffer Exchange: If your sample contains inhibitors, perform a buffer exchange or protein precipitation (e.g., acetone precipitation) to move the protein into a compatible digestion buffer (e.g., 50mM Ammonium Bicarbonate, pH 8).[19] 3. Verify pH: Ensure your digestion buffer is at the optimal pH for your chosen protease (typically pH 7.5-8.5 for trypsin and Lys-C).[18]
Loss of Acyl Modification 1. The thioester bond of S-acylation is labile, especially at high pH. 2. Extended incubation at high temperatures.1. Control pH: While digestion is optimal at slightly alkaline pH, avoid excessively high pH or prolonged incubations if modification stability is a concern. 2. Optimize Digestion Time: Test shorter digestion times (e.g., 3-6 hours) at 37°C.[16][17] Some rapid digestion protocols at elevated temperatures (e.g., 50-70°C for 1-2 hours) might be an option, but must be carefully validated for modification stability.[20][21]
Poor Identification of Hydrophobic Peptides 1. Hydrophobic peptides are poorly recovered after digestion. 2. Peptides are precipitating with the degraded surfactant. 3. Standard LC-MS gradients are not optimized for highly hydrophobic species.1. Improve Solubility: Ensure the final acidified sample contains a sufficient percentage of organic solvent (e.g., acetonitrile) to keep hydrophobic peptides in solution.[17] 2. Optimize Surfactant Removal: After acidification to degrade RapiGest/ProteaseMAX, centrifuge thoroughly to pellet the byproducts and carefully collect the supernatant.[17] 3. Adjust LC Gradient: Work with your mass spectrometry specialist to extend and shallow the organic gradient to improve the separation and elution of hydrophobic peptides.[15]

Part 3: Optimized Protocols and Workflows

Here are detailed protocols that serve as a robust starting point for your experiments.

Protocol 1: In-Solution Digestion using Trypsin/Lys-C Mix and RapiGest SF

This protocol is recommended for most acylated proteins due to its enhanced solubilization and robust enzymatic activity.

Materials:

  • Protein sample in a low-salt buffer

  • RapiGest SF (Waters)

  • 50 mM Ammonium Bicarbonate (AmBic), pH 8.0

  • 100 mM Dithiothreitol (DTT) in 50 mM AmBic (prepare fresh)

  • 200 mM Iodoacetamide (IAA) in 50 mM AmBic (prepare fresh, protect from light)

  • Trypsin/Lys-C Mix, Mass Spec Grade (Promega)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Solubilization & Denaturation:

    • To your protein sample (e.g., 50 µg in 50 µL), add RapiGest SF to a final concentration of 0.1% (w/v).

    • Incubate at 37°C for 15 minutes with gentle shaking.[17]

  • Reduction:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes. Let cool to room temperature.

  • Alkylation:

    • Add IAA to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.[17]

  • Digestion:

    • Add Trypsin/Lys-C mix at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C for 4 hours to overnight. Optimization of this time is recommended.[17]

  • Quenching & Surfactant Degradation:

    • Add TFA to a final concentration of 0.5-1.0% to lower the pH to ~2.

    • Incubate at 37°C for 45 minutes to ensure complete degradation of RapiGest SF.

  • Cleanup:

    • Centrifuge at >14,000 x g for 10 minutes to pellet the insoluble RapiGest byproducts.

    • Carefully transfer the supernatant containing the peptides to a new tube for desalting (e.g., C18 spin column) prior to LC-MS analysis.[7]

Workflow Diagram: Standard vs. Optimized Digestion

The following diagram illustrates the key differences between a standard and an optimized workflow for acylated proteins.

G cluster_0 Standard Digestion Workflow cluster_1 Optimized Acylated Protein Workflow a1 Protein in Aqueous Buffer a2 Add Trypsin a1->a2 a3 Overnight Digestion (37°C) a2->a3 a4 Quench & Analyze a3->a4 a5 Result: Incomplete Digestion, Low Coverage a4->a5 b1 Protein Sample b2 Solubilize & Denature (RapiGest SF / Urea) b1->b2 b3 Reduce (DTT) & Alkylate (IAA) b2->b3 b4 Add Trypsin/Lys-C Mix b3->b4 b5 Digest (4h to O/N) b4->b5 b6 Quench (TFA) & Remove Surfactant b5->b6 b7 Result: Complete Digestion, High Coverage b6->b7

Caption: Comparison of a standard versus an optimized digestion workflow.

Protocol 2: Two-Step Urea-Based Digestion for Highly Resistant Proteins

This protocol is for extremely hydrophobic or aggregation-prone proteins that fail to digest with Protocol 1.

Procedure:

  • Denaturation & Initial Digestion (Lys-C):

    • Resuspend your protein in a buffer containing 8M urea and 50mM Tris-HCl, pH 8.0.

    • Perform reduction and alkylation as described in Protocol 1 (Steps 2 & 3).

    • Add Lys-C protease at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate for 3-4 hours at 37°C.[7]

  • Dilution & Second Digestion (Trypsin):

    • Dilute the reaction mixture at least 4-fold with 50mM Tris-HCl, pH 8.0, to reduce the urea concentration to ≤2M.[7][18]

    • Add Trypsin Gold at a 1:50 (w/w) ratio.

    • Incubate overnight at 37°C.[7]

  • Quenching & Cleanup:

    • Acidify the reaction with TFA to a final concentration of 1%.

    • Proceed with C18 desalting for LC-MS analysis.

Workflow Diagram: Two-Step Digestion Logic

This diagram shows the decision-making process for employing a two-step digestion.

G start Start: Resistant Acylated Protein denature Denature in 8M Urea Reduce & Alkylate start->denature lysC Step 1: Digest with Lys-C (3-4 hours, 37°C) denature->lysC Lys-C is active in high urea dilute Dilute to <2M Urea lysC->dilute trypsin Step 2: Add Trypsin (Overnight, 37°C) dilute->trypsin Trypsin activity is restored finish Quench & Analyze trypsin->finish

Caption: Logic flow for the two-step digestion of resistant proteins.

References

  • Luchter-Wasylewska, E., & Bielon, A. (2022). Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. International Journal of Molecular Sciences, 23(22), 13903. Retrieved from [Link]

  • Zabrouskov, V., & Han, X. (2012). Technologies and Challenges in Proteomic Analysis of Protein S-acylation. Journal of Proteomics & Bioinformatics, 5(11), 256-261. Retrieved from [Link]

  • Baggelaar, M. P., et al. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science, 16(Advance Article). Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Rapid Digestion - Promega Trypsin/Lys-C Kit. Retrieved from [Link]

  • Zabrouskov, V., & Han, X. (2012). Technologies and Challenges in Proteomic Analysis of Protein S-acylation. Journal of Proteomics & Bioinformatics, S2. Retrieved from [Link]

  • Bio-protocol. (2019). Trypsin/LysC Digestion. Retrieved from [Link]

  • Baggelaar, M. P., et al. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Utrecht University Research Portal. Retrieved from [Link]

  • Baggelaar, M. P., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science. Retrieved from [Link]

  • Doneanu, A., et al. (2011). Optimization of digestion parameters for protein quantification. Journal of the American Society for Mass Spectrometry, 22(8), 1363-1375. Retrieved from [Link]

  • Golebiewska, U., et al. (2005). A method for analyzing lipid-modified proteins with mass spectrometry. Analytical Biochemistry, 344(2), 291-295. Retrieved from [Link]

  • Ye, F., et al. (2005). Removal of detergents from protein digests for mass spectrometry analysis. Analytical Biochemistry, 347(1), 168-170. Retrieved from [Link]

  • PreOmics. (2024). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

  • Bailey, M. J., et al. (2021). Optimization of proteomics sample preparation for forensic analysis of skin samples. Journal of Proteomics, 249, 104369. Retrieved from [Link]

  • Nguyen, T. H. D., & Loo, R. R. O. (2023). From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. Biochemical Society Transactions, 51(3), 1145-1156. Retrieved from [Link]

  • Popelková, H., et al. (2006). Combining chymotrypsin/trypsin digestion to identify hydrophobic proteins from oil bodies. Phytochemistry, 67(15), 1599-1606. Retrieved from [Link]

  • Doneanu, A., et al. (2011). Optimization of digestion parameters for protein quantification. ResearchGate. Retrieved from [Link]

  • Yamane, T., et al. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry, 174(6), 541-550. Retrieved from [Link]

  • Man, P., et al. (2010). Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. Analytical Chemistry, 82(13), 5466-5473. Retrieved from [Link]

  • Wang, L. H., et al. (2019). Optimization of digestion conditions to reduce the percentage of partially tryptic peptides. Journal of Proteome Research, 18(5), 2266-2274. Retrieved from [Link]

  • SCIEX. (n.d.). Optimization of Trypsin Digestion for MRM Quantification of Therapeutic Proteins in Serum. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of three MS compatible surfactants for spatial proteomics. Retrieved from [Link]

  • Winter, D., et al. (2015). Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS. Methods in Molecular Biology, 1295, 33-40. Retrieved from [Link]

  • Baylor University Mass Spectrometry Center. (n.d.). In-Solution Tryptic Digestion Protocol. Retrieved from [Link]

  • Waters Corporation. (n.d.). RapiGest SF Surfactant for Enzymatic Protein Digestion. Retrieved from [Link]

  • Chen, E. I., et al. (2014). Combine and Conquer: Surfactants, Solvents, and Chaotropes for Robust Mass Spectrometry Based Analyses of Membrane Proteins. Journal of Proteome Research, 13(2), 785-793. Retrieved from [Link]

  • Mori, K., et al. (2025). Rapid and Label-Free Structural Proteomics Using One-Step Swift Trypsin LiP-MS. ACS Omega. Retrieved from [Link]

  • Pathak, M., & Lalgondar, M. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 28(19), 6835. Retrieved from [Link]

  • Kobs, G. (2021). How Can You Improve Protein Digests for Mass Spectrometry Analysis?. Promega Connections. Retrieved from [Link]

  • Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(10), 1335-1346. Retrieved from [Link]

  • 57357 Hospital. (n.d.). In-solution Digestion. Retrieved from [Link]

  • MetwareBio. (n.d.). Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). In-solution protein digestion. Retrieved from [Link]

  • SCIEX. (n.d.). In-solution protein digestion for proteomic samples. Retrieved from [Link]

  • Sharma, S., et al. (2020). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. MethodsX, 7, 100789. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). In-solution protein digestion. Retrieved from [Link]

  • Cai, T., & Xia, Y. (2014). Mass Spectrometry Methodology in Lipid Analysis. Analytical and Bioanalytical Chemistry, 406(23), 5541-5553. Retrieved from [Link]

  • Patrick, M. L., & Van Eps, N. (2015). Determining Membrane Protein Topology Using Fluorescence Protease Protection (FPP). Journal of Visualized Experiments, (98), 52366. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Acetoxyisobutyrylated Proteins by Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of post-translationally modified (PTM) proteins is paramount. The addition of functional groups can dramatically alter a protein's structure, dynamics, and function, influencing everything from cellular signaling to therapeutic efficacy. Among the burgeoning list of identified PTMs, 2-acetoxyisobutyrylation, a novel lysine acylation, presents a unique challenge and opportunity in structural biology. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 2-acetoxyisobutyrylated protein structures, benchmarked against alternative methodologies.

The Structural Significance of 2-Acetoxyisobutyrylation

2-acetoxyisobutyrylation is a recently discovered PTM where a 2-acetoxyisobutyryl group is covalently attached to the epsilon-amino group of a lysine residue. This modification is structurally distinct from the well-studied acetylation, adding a bulkier and more chemically complex moiety. Understanding the conformational consequences of this PTM is crucial for elucidating its biological role and for the rational design of therapeutics targeting proteins that harbor this modification.

NMR Spectroscopy: A Powerful Lens for PTMs in Solution

NMR spectroscopy stands as a uniquely powerful technique for the atomic-resolution characterization of protein structure and dynamics in solution, closely mimicking the physiological environment.[1] Unlike methods that require crystallization, NMR can readily handle the inherent flexibility of many proteins, particularly in regions bearing PTMs which are often located in disordered regions.[2]

The Causality Behind Choosing NMR for 2-Acetoxyisobutyrylated Proteins

The decision to employ NMR for validating the structure of a 2-acetoxyisobutyrylated protein is rooted in several key advantages:

  • Solution-State Analysis: NMR provides a dynamic picture of the protein in a near-native state, crucial for understanding how the 2-acetoxyisobutyryl group may influence conformational ensembles.

  • Site-Specific Resolution: NMR can pinpoint the location of the modification and detail the specific structural and dynamic perturbations in its vicinity with atomic precision.

  • No Crystallization Required: The often-challenging process of crystallizing a modified protein, which can be hindered by the PTM itself, is circumvented.

  • Quantitative Nature: NMR allows for the quantification of modified versus unmodified states and can be used to monitor the kinetics of modification and demodification.[2]

A Comparative Analysis: NMR Alongside Other Structural Probes

While NMR offers distinct advantages, a comprehensive validation strategy often involves integrating data from multiple techniques. Here, we objectively compare NMR with X-ray crystallography and mass spectrometry for the analysis of 2-acetoxyisobutyrylated proteins.

FeatureNuclear Magnetic Resonance (NMR)X-ray CrystallographyMass Spectrometry (MS)
Sample State Solution (near-physiological)Crystalline (solid-state)Gas phase (ions)
Protein Size Limit Typically < 50 kDa (can be extended with advanced techniques)No theoretical upper limit, but crystallization is a major bottleneckWide range, from peptides to large complexes
Resolution Typically 1.5 - 2.5 Å for well-behaved systemsCan achieve sub-Ångstrom resolution (< 1.0 Å) for well-diffracting crystals[3]Provides mass accuracy at the ppm level, but not atomic coordinates
Dynamic Information Excellent for studying conformational dynamics and flexibilityProvides a static snapshot of a single conformation in the crystal latticeIndirectly provides information on dynamics through techniques like HDX-MS
PTM Identification Can directly identify and locate the PTM through characteristic chemical shiftsCan visualize the PTM in the electron density map if resolution is high enoughExcellent for identifying the presence and location of the PTM with high sensitivity
Structural Impact of PTM Directly observes changes in chemical shifts and NOEs to map structural perturbationsCan reveal changes in the overall protein fold and local interactions if the modified protein crystallizesDoes not directly provide 3D structural information
Key Strength for 2-Acetoxyisobutyrylation Detailed analysis of local conformational changes and dynamics in solutionHigh-resolution static picture of the modified protein if crystals can be obtainedUnambiguous identification and localization of the modification
Key Limitation for 2-Acetoxyisobutyrylation Lower resolution compared to X-ray crystallography; sensitivity can be a challengeCrystallization of the modified protein can be difficult or impossibleDoes not provide 3D structural information

The NMR Workflow for Validating a 2-Acetoxyisobutyrylated Protein Structure

The following workflow outlines the key steps and the rationale behind them for a comprehensive NMR-based structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition & Analysis cluster_validation Validation & Comparison Protein_Expression Isotopic Labeling (¹⁵N, ¹³C) Modification In vitro or in vivo 2-acetoxyisobutyrylation Protein_Expression->Modification Purification Purification & QC Modification->Purification HSQC ¹H-¹⁵N & ¹H-¹³C HSQC (Fingerprinting & Assignment) Purification->HSQC MS_Validation Mass Spectrometry (Verification of PTM) Purification->MS_Validation NOESY NOESY Experiments (Distance Restraints) HSQC->NOESY Structure_Calc Structure Calculation & Refinement NOESY->Structure_Calc Structural_Stats Structural Statistics (Ramachandran, RMSD) Structure_Calc->Structural_Stats Comparison Comparison with Unmodified Protein Structural_Stats->Comparison Comparison->MS_Validation

Figure 1: A generalized workflow for the NMR-based structural validation of a 2-acetoxyisobutyrylated protein.
Experimental Protocols: A Step-by-Step Guide

Rationale: High-quality, isotopically labeled protein is essential for modern multidimensional NMR experiments.[4] Uniform labeling with ¹⁵N and ¹³C allows for the use of powerful heteronuclear correlation experiments that resolve spectral overlap and enable resonance assignment.

Protocol: Isotopic Labeling and Purification

  • Expression: Express the protein of interest in E. coli grown in M9 minimal media supplemented with ¹⁵N-ammonium chloride and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

  • Modification: If an in vitro modification strategy is employed, incubate the purified, isotopically labeled protein with the appropriate enzyme and 2-acetoxyisobutyryl-CoA. Monitor the reaction progress by mass spectrometry.

  • Purification: Purify the modified protein using a combination of affinity and size-exclusion chromatography to ensure homogeneity.

  • Quality Control: Verify the presence and location of the 2-acetoxyisobutyrylation mark using mass spectrometry (e.g., LC-MS/MS).

  • NMR Sample Preparation: Concentrate the purified, modified protein to 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

Rationale: A suite of NMR experiments is required to obtain the necessary information for structure determination. The ¹H-¹⁵N HSQC serves as a "fingerprint" of the protein, while NOESY experiments provide through-space distance information crucial for calculating the 3D structure.

Protocol: Key NMR Experiments

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To obtain a 2D spectrum where each peak corresponds to a backbone or sidechain N-H group.[5][6] This is the starting point for resonance assignment and for observing chemical shift perturbations upon modification.

    • Typical Parameters: Spectrometer frequency ≥ 600 MHz; Temperature: 298 K; Acquisition time: ~2-4 hours.

  • ¹H-¹³C HSQC:

    • Purpose: To obtain a 2D spectrum correlating protons to their directly attached carbons. This is particularly useful for identifying the signals from the 2-acetoxyisobutyryl group itself.

    • Expected Chemical Shifts: Based on analogy to acetylation and other acylation, the methyl protons of the 2-acetoxyisobutyryl group are expected to appear in the upfield region of the ¹H spectrum (around 1.5-2.0 ppm), with the corresponding ¹³C signals around 20-30 ppm.

  • Triple Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB):

    • Purpose: A series of 3D experiments used to sequentially assign the backbone resonances of the protein.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5-6 Å), providing the distance restraints necessary for structure calculation.[7] Both ¹⁵N-edited and ¹³C-edited NOESY experiments are typically acquired.

    • Typical Parameters: Mixing time: 80-200 ms.

Rationale: The experimental restraints are used as input for structure calculation algorithms to generate an ensemble of structures consistent with the data. Rigorous validation is then performed to assess the quality of the final model.

Protocol: Structure Calculation and Validation

  • Data Processing and Analysis: Process the NMR spectra using software such as NMRPipe and analyze the peaks using programs like SPARKY or CCPNmr Analysis.

  • Structure Calculation: Use software like CYANA, XPLOR-NIH, or Rosetta to calculate the 3D structure based on the NOE-derived distance restraints and dihedral angle restraints predicted from chemical shifts.

  • Validation: Assess the quality of the calculated structure ensemble using tools like PROCHECK or MolProbity.[8] Key metrics include:

    • Ramachandran Plot Analysis: The majority of residues should fall within the most favored regions.

    • RMSD (Root Mean Square Deviation): A low backbone RMSD for the ensemble indicates good convergence.

    • Restraint Violations: The number and magnitude of violations of the experimental restraints should be minimal.

Interpreting the Results: What to Look For

The key outcomes of this NMR-based validation are:

  • Chemical Shift Perturbations (CSPs): Comparison of the ¹H-¹⁵N HSQC spectra of the modified and unmodified protein will reveal changes in the chemical environment of specific residues. Residues with significant CSPs are likely at or near the modification site or are in regions that undergo a conformational change upon modification.

  • Structural Changes: The calculated 3D structure of the 2-acetoxyisobutyrylated protein can be compared to the structure of the unmodified protein (if available) to visualize the conformational consequences of the PTM. This may involve localized changes in sidechain packing or more global alterations in the protein fold.

  • Dynamic Effects: Changes in NMR signal intensities and linewidths can provide qualitative insights into changes in protein dynamics upon modification.

Conclusion: A Self-Validating System for Structural Integrity

This guide provides a comprehensive framework for the validation of 2-acetoxyisobutyrylated protein structures using NMR spectroscopy. By following this workflow, researchers can obtain high-resolution structural and dynamic information in a near-physiological context. The integration of data from orthogonal techniques like mass spectrometry for PTM verification creates a self-validating system that ensures the scientific integrity of the structural model. As the landscape of post-translational modifications continues to expand, the principles and protocols outlined here will serve as a valuable resource for elucidating the structural basis of their diverse biological functions.

References

  • Roehrl, M. H. A., et al. (2005). A General 3D Time-Shared NOESY Experiment Designed to Provide Optimal Resolution for Accurate Assignment of NMR Distance Restraints in Large Proteins. Journal of Magnetic Resonance. [Link]

  • Wilkins, M. R., et al. (1999). Protein identification and analysis tools in the ExPASy server. Methods in Molecular Biology. [Link]

  • IMSERC. 2D w1,w2-X-edited NOESY Experiment. Northwestern University. [Link]

  • Bruker. 7.3 2D Gradient NOESY Experiment. Bruker Corporation. [Link]

  • Cohen, S. L., & Chait, B. T. (2001). Mass spectrometry as a tool for protein crystallography. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • Higman, V. A. (2012). 1H-15N HSQC. Protein NMR. [Link]

  • Kay, L. E., et al. (1995). Triple-resonance NOESY-based experiments with improved spectral resolution: Applications to structural characterization of unfolded, partially. Journal of Biomolecular NMR. [Link]

  • Wüthrich, K. (2018). Protein X-ray Crystallography: Basic Aspects. Refubium - Freie Universität Berlin. [Link]

  • McPherson, A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Iowa State University. 1H-15N HSQC. Biological NMR Facility. [Link]

  • ResearchGate. A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein,... [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

  • Shen, Y., & Bax, A. (2020). Accurate prediction of chemical shifts for aqueous protein structure on “Real World” data. Chemical Science. [Link]

  • Liu, G., et al. (2012). Fully automated high-quality NMR structure determination of small 2H-enriched proteins. Journal of Biomolecular NMR. [Link]

  • Rowlett, R. S.
  • Jonas, J., & Gutowsky, H. S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Wang, B., et al. (2020). Global Lysine Acetylation and 2-Hydroxyisobutyrylation Profiling Reveals the Metabolism Conversion Mechanism in Giardia lamblia. Molecular & Cellular Proteomics. [Link]

  • Shen, Y., & Bax, A. (2020). Accurate prediction of chemical shifts for aqueous protein structure on “Real World” data. Chemical Science. [Link]

  • Spronk, C. A., et al. (2004). Validation of protein structures derived by NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Dai, L., et al. (2014). Lysine 2-hydroxyisobutyrylation is a widely distributed active histone mark. Nature Chemical Biology. [Link]

  • Lee, J., et al. (2022). Selective detection of protein acetylation by NMR spectroscopy. Journal of Magnetic Resonance. [Link]

  • Ju, Z., et al. (2016). Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis. Molecular & Cellular Proteomics. [Link]

  • Castañar, L., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Magnetic Resonance. [Link]

  • Huang, J., et al. (2018). p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis. Molecular Cell. [Link]

  • Maltby, D. A., et al. (2012). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Analytical Biochemistry. [Link]

  • Han, B., et al. (2011). SHIFTX2: significantly improved protein chemical shift prediction. Journal of Biomolecular NMR. [Link]

  • Parikh, J. R., et al. (2018). Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer. Frontiers in Oncology. [Link]

  • Hofstetter, A., et al. (2018). Chemical shifts in molecular solids by machine learning. Nature Communications. [Link]

  • Sweedler, J. V., et al. (2024). Protocols - Neuroproteomics & Neurometabolomics Center. University of Illinois. [Link]

  • Schmieder, P. (n.d.). NMR-spectroscopy of proteins in solution - spectra and assignment. Leibniz-Forschungsinstitut für Molekulare Pharmakologie (FMP). [Link]

  • Kim, S., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Molecules. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). Biomolecular NMR. NMR Facility. [Link]

  • Clore, G. M., & Gronenborn, A. M. (1998). NMR structure determination of proteins and protein complexes larger than 20 kDa. Current Opinion in Chemical Biology. [Link]

  • Colwill, K., & Gräslund, S. (2011). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science. [Link]

  • Shen, Y., et al. (2007). Protein structure determination from NMR chemical shifts. Proceedings of the National Academy of Sciences. [Link]

  • Leitner, A., et al. (2014). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Nature Protocols. [Link]

Sources

A Comparative Analysis of Chiral Derivatizing Agents: Mosher's Acid Chloride vs. 2-Acetoxyisobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of stereochemical analysis, the accurate determination of enantiomeric purity and absolute configuration is paramount. Chiral derivatizing agents (CDAs) are indispensable tools in this pursuit, transforming enantiomers into diastereomers with distinct physicochemical properties, often discernible by NMR spectroscopy or chromatography. Among the pantheon of CDAs, Mosher's acid chloride (MTPA-Cl) stands as a cornerstone reagent. This guide provides a comparative analysis of MTPA-Cl against the less ubiquitous 2-Acetoxyisobutyryl chloride, offering insights into their respective mechanisms, applications, and practical considerations for researchers in synthetic chemistry and drug development.

The Principle of Chiral Derivatization

The fundamental principle behind chiral derivatization lies in the conversion of a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers. This is achieved by reacting the enantiomeric substrate (e.g., an alcohol or amine) with a chiral, enantiomerically pure reagent—the CDA. The resulting diastereomers possess different physical and spectral properties, allowing for their quantification and, in many cases, the assignment of the absolute configuration of the original enantiomer.

Mosher's Acid Chloride (MTPA-Cl): The Gold Standard

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as Mosher's acid chloride (MTPA-Cl), was introduced by Harry S. Mosher in the late 1960s and has since become a widely adopted reagent for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines.

Mechanism and Application

The utility of MTPA-Cl stems from the formation of diastereomeric esters or amides. The subsequent analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the determination of the absolute configuration of the substrate. This is based on the "Mosher model," a conformational model of the resulting diastereomeric ester. In this model, the bulky trifluoromethyl (CF₃), phenyl (Ph), and methoxy (OCH₃) groups of the MTPA moiety arrange themselves in a specific, staggered conformation around the newly formed ester linkage to minimize steric hindrance. This preferred conformation places the substituents of the chiral substrate in distinct magnetic environments, leading to observable differences in their NMR chemical shifts (Δδ).

By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters of the chiral substrate, one can deduce the absolute configuration. A simplified rule of thumb is that for the (S)-MTPA ester, the protons on one side of the MTPA plane are shielded (upfield shift), while those on the other side are deshielded (downfield shift), with the opposite being true for the (R)-MTPA ester.

Experimental Protocol: Derivatization of a Chiral Alcohol with MTPA-Cl
  • Preparation : To a solution of the chiral alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like triethylamine) under an inert atmosphere (N₂ or Ar), add a slight excess of (R)- or (S)-MTPA-Cl (1.1-1.2 equiv).

  • Reaction : Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup : Quench the reaction with the addition of a small amount of water or a saturated solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification : Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated solution of NaHCO₃ to remove any unreacted Mosher's acid, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis : Purify the resulting diastereomeric ester by flash chromatography if necessary. Acquire ¹H and/or ¹⁹F NMR spectra of the purified product.

This compound: A Niche Alternative

This compound is a less common chiral derivatizing agent compared to Mosher's acid chloride. Information on its widespread application and comparative performance is limited in mainstream chemical literature, suggesting it is a more specialized or perhaps a newer reagent. Its structure features a chiral center at the 2-position, which is essential for its function as a CDA.

Potential Mechanism and Application

Similar to MTPA-Cl, this compound would react with a chiral alcohol or amine to form diastereomeric esters or amides. The stereochemical analysis would then rely on the differential magnetic environments induced by the chiral center of the derivatizing agent on the nearby protons of the substrate. The acetoxy and methyl groups would create a specific conformational preference in the resulting diastereomer, leading to distinguishable chemical shifts in the NMR spectrum. However, without extensive empirical data and established conformational models comparable to Mosher's, the prediction of absolute configuration may be less straightforward.

The reactivity of this compound is expected to be high due to the presence of the acid chloride functional group. The reaction conditions would likely be similar to those used for MTPA-Cl, employing a non-nucleophilic base to scavenge the HCl byproduct.

Hypothetical Experimental Protocol: Derivatization with this compound
  • Preparation : In a flame-dried flask under an inert atmosphere, dissolve the chiral substrate (1.0 equiv) in anhydrous dichloromethane. Add a suitable non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equiv).

  • Reaction : Cool the solution to 0 °C and add this compound (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup : Upon completion, dilute the reaction mixture with dichloromethane and wash with water, 1M HCl, saturated NaHCO₃, and brine.

  • Purification and Analysis : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the diastereomeric esters for NMR analysis.

Comparative Analysis: MTPA-Cl vs. This compound

FeatureMosher's Acid Chloride (MTPA-Cl)This compound
Established Use Extensively used and well-documented for decades.Limited documentation in mainstream literature; appears to be a niche or emerging reagent.
Mechanism Forms diastereomeric esters/amides; absolute configuration determined by a well-established conformational model (Mosher model) and NMR analysis.Forms diastereomeric esters/amides; conformational model not as well-established, potentially making absolute configuration assignment less direct.
NMR Analysis ¹H and ¹⁹F NMR are commonly used. The CF₃ group provides a clean signal in ¹⁹F NMR for enantiomeric excess determination.Primarily relies on ¹H NMR. Lacks a fluorine tag, which can be advantageous for simplifying spectra and providing a sensitive handle for analysis.
Substrate Scope Broad scope for primary and secondary alcohols, as well as primary and secondary amines.Expected to have a similar scope for alcohols and amines due to the acid chloride functionality.
Predictive Power High predictive power for absolute configuration based on the established Mosher model.Predictive power for absolute configuration is likely lower due to the lack of a widely accepted and validated conformational model.
Availability Commercially available in both (R) and (S) forms from numerous suppliers.Availability may be more limited compared to MTPA-Cl.

Visualizing the Derivatization Workflow

Derivatization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Analysis Enantiomeric_Mixture Chiral Substrate (e.g., R/S-Alcohol) Reaction_Vessel Reaction in Aprotic Solvent + Base Enantiomeric_Mixture->Reaction_Vessel CDA Chiral Derivatizing Agent (e.g., (S)-MTPA-Cl) CDA->Reaction_Vessel Diastereomers Diastereomeric Mixture (e.g., (R,S) and (S,S) Esters) Reaction_Vessel->Diastereomers Derivatization NMR NMR Spectroscopy (¹H, ¹⁹F) Diastereomers->NMR Spectral Analysis Separation Chromatographic Separation (optional) Diastereomers->Separation Quantification

A Researcher's Guide to Acylating Agents: Evaluating Alternatives to 2-Acetoxyisobutyryl Chloride for Specific Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of proteomics and drug development, the precise chemical modification of proteins is a cornerstone for elucidating function, tracking cellular processes, and engineering novel therapeutics. Among the arsenal of reagents used for this purpose, acylating agents play a pivotal role. This guide provides an in-depth technical comparison of alternatives to 2-Acetoxyisobutyryl chloride for specific protein modification studies, offering insights into their reaction mechanisms, specificity, and practical applications.

The Challenge of Specificity in Protein Acylation

The goal of targeted protein modification is to introduce a chemical moiety at a specific site to understand its function or confer new properties. This requires reagents with high selectivity for a particular functional group on a specific amino acid residue. This compound is one such acylating agent, and understanding its reactivity is key to appreciating the landscape of available alternatives.

Based on studies of its reactivity with diols in nucleosides, this compound is proposed to react with hydroxyl groups through the formation of a reactive acetoxonium ion intermediate[1]. This mechanism suggests that in the context of proteins, it may not be exclusively selective for primary amines (like the N-terminus and lysine residues) but could also modify the hydroxyl groups of serine, threonine, and tyrosine residues. This potential for broader reactivity underscores the need for researchers to carefully consider their choice of acylating agent based on the desired specificity of their study.

Key Alternatives to this compound

Several classes of reagents have been developed to offer more controlled and specific protein acylation. The most prominent among these are N-Hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides, each with distinct reactivity profiles.

N-Hydroxysuccinimide (NHS) Esters: The Amine-Reactive Workhorse

NHS esters are widely regarded as the gold standard for targeting primary amines on proteins, forming stable amide bonds[2][3].

Mechanism of Action: NHS esters react with deprotonated primary amines in a nucleophilic acyl substitution reaction. This reaction is highly efficient at a slightly alkaline pH (typically 7.2-8.5), where the amine groups are more nucleophilic[2]. A critical consideration is the competition between the desired reaction with the protein and hydrolysis of the NHS ester, the rate of which also increases with pH[2].

Specificity: The primary targets of NHS esters are the ε-amino group of lysine residues and the α-amino group of the N-terminus[4]. While generally considered amine-specific, at very high concentrations and pH, some reactivity with other nucleophilic residues like cysteine and tyrosine has been observed, though this is not their primary mode of action.

Isothiocyanates: For Stable Thiourea Linkages

Isothiocyanates offer an alternative for amine modification, resulting in a stable thiourea linkage.

Mechanism of Action: Isothiocyanates react with primary amines to form a thiourea bond. This reaction is also pH-dependent, with optimal reactivity typically occurring at a pH of 9.0-9.5[3].

Specificity: Similar to NHS esters, isothiocyanates primarily target lysine residues and the N-terminus.

Sulfonyl Chlorides: Forming Robust Sulfonamide Bonds

Sulfonyl chlorides are another class of amine-reactive reagents that form highly stable sulfonamide bonds.

Mechanism of Action: Sulfonyl chlorides react with primary and secondary amines. The reaction proceeds readily under mild conditions. Dansyl chloride is a well-known example used for fluorescently labeling proteins[5][6][7].

Specificity: These reagents are reactive towards both primary and secondary amines, offering a slightly different specificity profile compared to NHS esters and isothiocyanates.

Performance Comparison of Amine-Reactive Chemistries

The choice of an acylating agent hinges on several factors, including the desired stability of the conjugate, the reaction conditions compatible with the protein of interest, and the required specificity.

FeatureThis compound (Inferred)N-Hydroxysuccinimide (NHS) EstersIsothiocyanatesSulfonyl Chlorides
Reactive Group Acyl ChlorideN-Hydroxysuccinimide esterIsothiocyanateSulfonyl chloride
Primary Target Hydroxyls (Ser, Thr, Tyr), Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary & Secondary Amines
Resulting Bond Ester / AmideAmideThioureaSulfonamide
Bond Stability Potentially Labile (Ester) / Stable (Amide)Highly StableStableHighly Stable
Optimal pH Neutral to slightly basic (inferred)7.2 - 8.59.0 - 9.56.0 - 9.5
Key Advantage Potentially modifies hydroxyl groupsHigh specificity for primary amines, stable bondStable thiourea linkageForms very stable sulfonamide bonds
Key Disadvantage Potential lack of specificity for aminesSusceptible to hydrolysisRequires higher pH for optimal reactionCan react with secondary amines

Experimental Workflows and Considerations

The successful application of any protein modification strategy relies on a well-designed experimental protocol. Below are generalized workflows for protein labeling with NHS esters and a conceptual workflow for utilizing reagents that introduce bioorthogonal handles.

Experimental Workflow: Protein Labeling with an NHS Ester

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.0) add_nhs Add NHS Ester to Protein Solution (10- to 20-fold molar excess) prep_protein->add_nhs prep_nhs Prepare NHS Ester Stock Solution (in anhydrous DMSO or DMF) prep_nhs->add_nhs incubate Incubate (1-2 hours at room temperature) add_nhs->incubate quench Quench Reaction (e.g., with Tris or hydroxylamine) incubate->quench purify Purify Labeled Protein (e.g., desalting column) quench->purify analyze Analyze Labeled Protein (Spectrophotometry, Mass Spectrometry) purify->analyze

Caption: General workflow for labeling a protein with an NHS ester.

Conceptual Workflow: Two-Step Labeling via a Bioorthogonal Handle

Acyl chlorides and NHS esters can be synthesized with bioorthogonal functional groups, such as terminal alkynes or azides. This enables a highly specific two-step labeling strategy.

G cluster_step1 Step 1: Introduction of the Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Ligation (Click Chemistry) protein Protein with Target Residue (e.g., Lysine) reaction1 Acylation Reaction protein->reaction1 reagent Acylating Agent with Alkyne Handle (e.g., Alkyne-NHS Ester) reagent->reaction1 protein_alkyne Alkyne-Modified Protein reaction1->protein_alkyne reaction2 Click Reaction (CuAAC) protein_alkyne->reaction2 reporter Azide-Containing Reporter Molecule (e.g., Fluorophore, Biotin) reporter->reaction2 catalyst Copper(I) Catalyst catalyst->reaction2 labeled_protein Specifically Labeled Protein reaction2->labeled_protein

Caption: Two-step protein labeling using a bioorthogonal handle.

Advanced Strategies for Specific Protein Modification

Beyond traditional acylating agents, several cutting-edge techniques offer unparalleled specificity.

  • Unnatural Amino Acid (UAA) Incorporation: This method involves genetically encoding a UAA with a unique functional group (a bioorthogonal handle) into the protein of interest. This allows for subsequent, highly specific chemical modification at a predetermined site.

  • Enzymatic Labeling: Enzymes such as sortase A or biotin ligase can be used to attach labels to specific protein sequences with high precision[5].

These methods, while often more technically demanding, provide a level of control over the modification site that is difficult to achieve with reagents targeting common functional groups.

Conclusion: Making an Informed Choice

The selection of an appropriate acylating agent is a critical decision in the design of protein modification experiments. While this compound may offer reactivity towards hydroxyl-containing amino acids, its potential lack of specificity for amines necessitates careful consideration. For researchers requiring high specificity for primary amines and a stable resulting linkage, N-hydroxysuccinimide (NHS) esters remain a superior and well-characterized choice. For applications demanding the utmost precision, site-specific methods like unnatural amino acid incorporation are the gold standard. By understanding the underlying chemistry and performance characteristics of each class of reagent, researchers can confidently select the optimal tool to advance their scientific inquiries.

References

  • BenchChem. (2025). Application Notes and Protocols for Peptide and Protein Modification using 2,2-Dimethylbut-3-ynoyl Chloride. BenchChem.
  • Spicer, C. D., et al. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). quantitative analysis of protein labeling with NHS esters. BenchChem.
  • Hang, H. C., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Protein Labeling using 2-(Pent-4-ynyloxy)isonicotinoyl chloride. BenchChem.
  • Schultz, P. G., et al. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. NIH.
  • Tate, S. A., et al. (2025).
  • BenchChem. (2025).
  • Moffatt, J. G., et al. (n.d.). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Hang, H. C., et al. (n.d.). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC.
  • Zhao, Y., et al. (2009).
  • Linder, M. E., et al. (n.d.). DHHC Protein S-Acyltransferases Use Similar Ping-Pong Kinetic Mechanisms but Display Different Acyl-CoA Specificities. NIH.
  • Distefano, M. D., et al. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC.
  • Chin, J. W., et al. (n.d.).
  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13.
  • Don, C., et al. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI.
  • Agouridas, V., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation.
  • Bothner, B., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
  • Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis.
  • Lumiprobe. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • BenchChem. (2025).
  • Wetmore, S. D., et al. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.
  • Lee, J.-S., et al. (2023).
  • G. D'Angelo, G., et al. (n.d.). Protein Glycosylation Investigated by Mass Spectrometry: An Overview. PubMed Central.
  • BenchChem. (2025).
  • chemisttree. (2009). Can Amino Acids React with Acyl Chloride on Both the -COOH and -NH2 Groups?. Physics Forums.
  • Moffatt, J. G., et al. (n.d.). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I.' Reactions of Model Diols and of Uridine.
  • J. P. Over, D., et al. (2021).
  • Białas, A. (2016). What are a good methods for reaction of amino acids with thionyl chloride?.
  • Suresh Babu, V. V. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE.
  • Al-Warhi, T., et al. (n.d.).
  • Bothner, B., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed.
  • Bothner, B., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
  • I. I., et al. (2025). Protein Cysteine Modifications: (2) Reactivity Specificity and Topics of Medicinal Chemistry and Protein Engineering.

Sources

Guidelines for the validation of antibodies specific to the 2-hydroxyisobutyryl-lysine modification.

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Validation of 2-Hydroxyisobutyryl-Lysine (Khib) Specific Antibodies

Introduction: The Rise of a Novel Post-Translational Modification

In the dynamic landscape of cellular regulation, post-translational modifications (PTMs) of proteins are key signaling events that dictate a vast array of biological processes.[1] Among the more recently discovered PTMs, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a crucial and evolutionarily conserved modification.[2][3] This PTM, involving the addition of a 2-hydroxyisobutyryl group to a lysine residue, has been implicated in fundamental cellular functions, including gene transcription, metabolism, and ribosome biogenesis.[2] Given its widespread importance and association with various diseases, the development and rigorous validation of antibodies specific to Khib are paramount for advancing our understanding of its biological significance.[2]

This guide provides a comprehensive framework for the validation of Khib-specific antibodies, designed for researchers, scientists, and drug development professionals. The protocols and principles outlined herein are intended to ensure the specificity, selectivity, and reproducibility of these critical research tools.

The Imperative of Specificity: Why PTM Antibody Validation is Critical

Antibodies targeting specific PTMs face a unique challenge: they must not only recognize the modification itself but also the surrounding amino acid sequence, while discriminating against the unmodified form of the protein and other similar PTMs.[4] Many commercially available PTM antibodies suffer from low specificity and affinity, leading to off-target binding and unreliable experimental data.[4] Therefore, a multi-faceted validation strategy is not just recommended; it is essential for generating credible and reproducible results.

A robust validation workflow for Khib-specific antibodies should be a self-validating system, incorporating multiple independent assays to build a comprehensive profile of the antibody's performance. The following sections detail a series of recommended validation experiments, from initial specificity screening to application-specific performance checks.

Core Validation Strategies for Khib-Specific Antibodies

A tiered approach to validation ensures that the most fundamental aspects of antibody specificity are confirmed before proceeding to more complex and application-specific assays.

Tier 1: Foundational Specificity Assessment

The initial validation steps are designed to confirm the antibody's fundamental ability to recognize the Khib modification with high specificity.

  • Dot Blot Analysis: This simple and rapid technique is an excellent first-pass screen for specificity.[5][6] It involves spotting peptides with and without the Khib modification onto a membrane and probing with the antibody.[6][7] A specific antibody will show a strong signal for the Khib-modified peptide and minimal to no signal for the unmodified counterpart.[1]

  • Peptide ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) provides a more quantitative assessment of antibody specificity and affinity. By coating microplate wells with Khib-modified and unmodified peptides, one can determine the antibody's binding characteristics. A high-quality Khib antibody will exhibit a significantly higher affinity for the modified peptide.

  • Peptide Array: For a more comprehensive analysis, peptide arrays can be employed to test the antibody against a library of peptides containing various PTMs at and around the target lysine residue.[8][9][10] This powerful technique allows for the simultaneous assessment of on-target specificity and potential off-target cross-reactivity with other modifications.[5][8][9]

Tier 2: Confirmation in a Biological Context

Once the fundamental specificity is established, the next step is to validate the antibody's performance in recognizing the Khib modification on proteins within a complex biological sample.

  • Western Blotting with Peptide Competition: Western blotting is a cornerstone of antibody validation.[11] To confirm the specificity of a band observed on a Western blot, a peptide competition assay is crucial.[5][12][13] Pre-incubating the antibody with the Khib-modified immunizing peptide should block its binding to the target protein on the membrane, leading to a diminished or absent band.[13][14] Conversely, pre-incubation with the unmodified peptide should have no effect on the signal.[12][14]

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful orthogonal strategy provides the highest level of confidence in antibody specificity.[15][16] The Khib-specific antibody is used to immunoprecipitate its target protein(s) from a cell or tissue lysate. The immunoprecipitated proteins are then identified and sequenced using mass spectrometry.[15][17] This method not only confirms the identity of the target protein but can also pinpoint the exact site of the Khib modification.[17][18]

Tier 3: Application-Specific Validation

Finally, it is essential to validate the antibody's performance in the specific application for which it will be used.

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For antibodies intended for use in IHC or ICC, validation should include testing on tissues or cells with known expression levels of the target protein.[19][20][21] The observed staining pattern should be consistent with the known subcellular localization of the protein.[20] Peptide competition can also be adapted for IHC to confirm the specificity of the staining.[5][19]

  • Chromatin Immunoprecipitation (ChIP): If the antibody is to be used for ChIP assays to study the role of Khib in histone modifications, its performance in this application must be specifically validated. This includes demonstrating enrichment of the target histone modification at specific genomic loci.

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the key experimental workflows.

Antibody_Validation_Workflow cluster_Tier1 Tier 1: Foundational Specificity cluster_Tier2 Tier 2: Biological Context cluster_Tier3 Tier 3: Application-Specific T1_DB Dot Blot Analysis T1_ELISA Peptide ELISA T1_DB->T1_ELISA T1_PA Peptide Array T1_ELISA->T1_PA T2_WB Western Blot with Peptide Competition T1_PA->T2_WB T2_IPMS Immunoprecipitation-Mass Spectrometry (IP-MS) T2_WB->T2_IPMS T3_IHC Immunohistochemistry (IHC)/ Immunocytochemistry (ICC) T2_IPMS->T3_IHC T3_ChIP Chromatin Immunoprecipitation (ChIP) T3_IHC->T3_ChIP End Validated Antibody T3_ChIP->End Start Start Validation Start->T1_DB

Caption: A tiered workflow for the comprehensive validation of Khib-specific antibodies.

Experimental Protocols

Dot Blot Protocol

This protocol provides a basic framework for assessing antibody specificity using a dot blot assay.[6][7][22][23]

Materials:

  • Khib-modified peptide and corresponding unmodified peptide

  • Nitrocellulose or PVDF membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (anti-Khib)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare serial dilutions of the Khib-modified and unmodified peptides.

  • Carefully spot 1-2 µL of each peptide dilution onto the membrane.[7] Allow the spots to dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[22]

  • Incubate the membrane with the primary anti-Khib antibody (at the recommended dilution) for 1 hour at room temperature.[22]

  • Wash the membrane three times with TBST for 5-10 minutes each.[7]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the signal using an imaging system.[22]

Western Blot with Peptide Competition Protocol

This protocol details how to perform a peptide competition assay to confirm the specificity of a Western blot signal.[13]

Materials:

  • Cell or tissue lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer

  • Primary antibody (anti-Khib)

  • Khib-modified immunizing peptide and unmodified control peptide

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from the lysate using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Prepare two tubes of primary antibody solution. In one tube, add the Khib-modified peptide at a 5-10 fold molar excess to the antibody and incubate for 30 minutes at room temperature with gentle rocking. In the other tube, add the unmodified peptide at the same concentration. A third tube with only the primary antibody should serve as a control.[13]

  • Cut the membrane into strips and incubate each strip with one of the antibody-peptide mixtures or the antibody-only control overnight at 4°C.

  • Wash the membrane strips three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane strips three times with TBST.

  • Apply the chemiluminescent substrate and visualize the signal.

Peptide_Competition_Workflow cluster_prep Preparation cluster_incubation Antibody Incubation cluster_results Expected Results Lysate Cell/Tissue Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Ab_only Primary Antibody Only Transfer->Ab_only Ab_Khib Primary Antibody + Khib Peptide Transfer->Ab_Khib Ab_Unmod Primary Antibody + Unmodified Peptide Transfer->Ab_Unmod Result_Ab Specific Band Observed Ab_only->Result_Ab Result_Khib Specific Band Blocked Ab_Khib->Result_Khib Result_Unmod Specific Band Unaffected Ab_Unmod->Result_Unmod

Caption: Workflow for a Western blot peptide competition assay.

Comparing Antibody Performance: A Data-Driven Approach

When evaluating multiple Khib-specific antibodies, a systematic comparison of their performance across the validation assays is crucial. The following table provides a template for summarizing and comparing the validation data for different antibody candidates.

Validation AssayAntibody AAntibody BAntibody C
Dot Blot
Signal (Khib peptide)++++++++
Signal (Unmodified peptide)-+/-+
Peptide ELISA (EC50) 1 nM5 nM20 nM
Western Blot
Specific Band Intensity++++++
Peptide CompetitionComplete BlockComplete BlockPartial Block
IP-MS
Target Protein IdentifiedYesYesNo
# of Khib Peptides158N/A
IHC Staining
SpecificityHighModerateLow
Signal-to-NoiseExcellentGoodPoor

The study of lysine 2-hydroxyisobutyrylation holds immense promise for uncovering novel regulatory mechanisms in health and disease. However, the reliability of our findings is intrinsically linked to the quality of the tools we use. By adhering to the rigorous validation guidelines outlined in this guide, researchers can ensure the specificity and reproducibility of their Khib-specific antibodies, thereby fostering confidence in the resulting data and accelerating progress in this exciting field.

References

  • PubMed. Bead-Based Peptide Arrays for Profiling the Specificity of Modification State-Specific Antibodies. [Link]

  • LI-COR Biosciences. Best Practices for Validating Antibodies for Western Blotting. [Link]

  • PEPperPRINT. PEPperCHIP® Peptide Microarray Solutions for Antibody Validation. [Link]

  • PubMed. Low-Cost Peptide Microarrays for Mapping Continuous Antibody Epitopes. [Link]

  • ACS Publications. Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. [Link]

  • Bentham Science. Peptide Arrays for the Analysis of Antibody Epitope Recognition Patterns. [Link]

  • Biocompare. Advanced Antibody Validation Strategies to Ensure Scientific Reproducibility. [Link]

  • National Center for Biotechnology Information. Ten Basic Rules of Antibody Validation. [Link]

  • ResolveMass Laboratories Inc. Understanding the Impact of Post-Translational Modifications in Antibody Sequencing. [Link]

  • Rockland Immunochemicals Inc. Mastering Post-Translational Modifications. [Link]

  • Journal of Applied Bioanalysis. In Vivo Characterization Of Therapeutic Monoclonal Antibodies. [Link]

  • Biocompare. Validating Antibodies for Western Blotting. [Link]

  • PNAS. Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. [Link]

  • PTM BIO. Custom Antibody Development. [Link]

  • Creative Biolabs. 2-Hydroxyisobutyrylation Specific Antibody Discovery Service. [Link]

  • Creative Diagnostics. The Dot Blot Protocol. [Link]

  • Affinity Biosciences. A superior strategy for validation of antibody: Blocking peptide validation. [Link]

  • Creative Biolabs. Dot Blot Protocol & Troubleshooting Guide. [Link]

  • Creative Biolabs. Post-Translational Modification (PTM) Analysis. [Link]

  • DiVA portal. Antibody validation of immunohistochemistry for biomarker discovery. [Link]

  • ResearchGate. (PDF) Slot/Dot Blot protocol. v1. [Link]

  • National Center for Biotechnology Information. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers. [Link]

  • Scientific Reports. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis. [Link]

  • PubMed Central. Immunohistochemical Validation of Rare Tissues and Antigens With Low Frequency of Occurrence: Recommendations From The Anatomic Pathology Patient Interest Association (APPIA). [Link]

  • ASM Journals. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Candida albicans. [Link]

  • PLOS ONE. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves. [Link]

  • National Center for Biotechnology Information. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy. [Link]

  • PubMed. A novel binding assay to assess specificity of monoclonal antibodies. [Link]

  • YouTube. Developing Recombinant Anti Idiotypic Antibodies for PK/PD and Immunogenicity Assays. [Link]

  • Journal of Laboratory Physicians. Sensitivity and specificity of newly generated monoclonal antibodies to detect novel antigens of Mycobacterium tuberculosis for the diagnosis of all forms of tuberculosis. [Link]

  • PubMed. Development of a competitive inhibition kinetic ELISA to determine the inhibition constant (Ki) of monoclonal antibodies. [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Validation of Protein Acylation: Moving Beyond Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Acylation Analysis

Protein acylation, the covalent attachment of acyl groups such as fatty acids (e.g., palmitate, myristate) or smaller moieties like acetate, is a fundamental post-translational modification (PTM) governing a vast array of cellular processes.[1][2] From dictating protein localization and stability to modulating signal transduction, the influence of acylation is far-reaching.[3][4][5][6] Consequently, the accurate identification and quantification of acylated proteins are paramount for researchers in basic science and drug development.

Traditionally, antibody-based methods have been a cornerstone of PTM analysis. However, for protein acylation, particularly fatty acylation, the generation of specific and reliable antibodies has proven to be exceptionally challenging.[1][7][8] This is due to the chemical nature of the lipid modifications, which are often buried within hydrophobic protein domains or membranes, making them poor immunogens. This guide provides an in-depth comparison of antibody-independent, orthogonal techniques for the validation of protein acylation, offering researchers a robust toolkit for confident and reproducible results. We will delve into the mechanistic underpinnings, provide field-tested protocols, and objectively compare the leading methodologies: Bioorthogonal Chemical Reporting, Chemical Exchange/Cleavage Methods, and Direct Mass Spectrometry.

I. Bioorthogonal Chemical Reporting: Probing Acylation in Living Systems

This powerful strategy introduces chemically tractable handles into acylated proteins, enabling their visualization and enrichment.[9][10] The core principle involves metabolically labeling cells with a fatty acid or acetate analog that contains a "bioorthogonal" functional group—typically an alkyne or an azide.[1][7] This group does not interfere with native cellular processes but can be selectively reacted with a complementary probe for downstream analysis, a process often referred to as "click chemistry".[4][5][11]

Causality Behind Experimental Choices:

The choice of an alkyne- or azide-tagged reporter is critical. While both are effective, alkyne-tagged reporters often yield more specific and efficient labeling when paired with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][7] The length of the acyl chain analog should also mimic the natural substrate as closely as possible to ensure efficient and relevant enzymatic transfer to proteins.[1][7]

Experimental Workflow: Metabolic Labeling and Click Chemistry

The workflow can be conceptualized in two main stages: metabolic incorporation and bioorthogonal ligation.

cluster_0 Stage 1: Metabolic Incorporation cluster_1 Stage 2: Bioorthogonal Ligation & Analysis A Introduce alkyne-tagged acyl analog to cell culture B Cellular uptake and metabolic activation A->B C Enzymatic incorporation onto target proteins B->C D Cell lysis C->D Labeled Proteome E Click Chemistry Reaction: Add azide-tagged probe (e.g., Azide-Fluorophore, Azide-Biotin) D->E F Visualization (In-gel fluorescence) E->F G Enrichment (Streptavidin pull-down) E->G H Mass Spectrometry (Identification & Quantification) G->H

Caption: Workflow for Bioorthogonal Chemical Reporting of Protein Acylation.

Detailed Protocol: Metabolic Labeling with an Alkyne-Fatty Acid Analog
  • Metabolic Labeling: Culture cells to 70-80% confluency. Replace the medium with fresh medium containing the alkyne-tagged fatty acid analog (e.g., 7-Octynoic acid or an alkynyl palmitate analog) at a predetermined optimal concentration (typically in the µM range). Incubate for a duration optimized for your cell type and target protein (e.g., 6-24 hours).[11][12]

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Chemistry Reaction: To a normalized amount of protein lysate (e.g., 50 µg), add the click chemistry reaction cocktail. This typically includes a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and the azide-tagged reporter probe (e.g., azide-fluorophore for in-gel visualization or azide-biotin for enrichment).[12]

  • Downstream Analysis:

    • Visualization: Add SDS-PAGE loading buffer, resolve the proteins by electrophoresis, and visualize the acylated proteins using a fluorescence gel scanner.[4][5]

    • Enrichment for Mass Spectrometry: For proteomic identification, use an azide-biotin probe. Following the click reaction, capture the biotinylated proteins using streptavidin-coated beads. Elute the captured proteins and proceed with tryptic digestion for LC-MS/MS analysis.[5][7][12]

II. Chemical Cleavage/Exchange Methods: Analyzing Endogenous Acylation

These techniques are particularly useful for studying endogenous acylation in tissues and cells without the need for metabolic labeling.[12] They exploit the unique chemical liability of the thioester bond that links fatty acids to cysteine residues (S-acylation).

A. Acyl-Biotin Exchange (ABE)

The ABE method is a well-established, multi-step protocol designed to specifically label S-acylated cysteines with biotin for enrichment and identification.[3][12][13]

The logic of ABE is built on a sequence of protection and selective deprotection. First, all free thiol groups on cysteine residues are irreversibly blocked. This step is critical to prevent non-specific labeling. Subsequently, the thioester bonds of S-acylated cysteines are specifically cleaved with hydroxylamine, exposing a new set of free thiols. These newly revealed thiols, which correspond to the sites of acylation, are then tagged with a thiol-reactive biotin derivative.[12]

Experimental Workflow: Acyl-Biotin Exchange (ABE)

A 1. Lysis & Blocking: Block all free thiols (e.g., with NEM) B 2. Thioester Cleavage: Treat with hydroxylamine (HA) to cleave S-acyl bonds A->B C Control: Treat with buffer (-HA) A->C D 3. Labeling: Label newly exposed thiols with Biotin-HPDP B->D C->D E 4. Enrichment: Capture biotinylated proteins with Streptavidin beads D->E F 5. Elution & Analysis: Elute proteins and analyze by Western Blot or Mass Spec E->F

Caption: The Acyl-Biotin Exchange (ABE) workflow.

  • Lysis and Blocking: Lyse cells or tissues in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) and protease inhibitors. Incubate to ensure complete blocking of all free sulfhydryl groups.[13]

  • Protein Precipitation: Precipitate the proteins (e.g., with acetone) to remove excess NEM.[12]

  • Thioester Cleavage: Resuspend the protein pellet in a buffer. Divide the sample into two aliquots. Treat one with hydroxylamine (HA) to cleave thioester bonds, and the other with a control buffer (e.g., Tris) for the negative control.[12][13]

  • Biotinylation: Add a thiol-reactive biotinylating reagent, such as biotin-HPDP, to both the HA-treated and control samples to label the newly exposed cysteine thiols.

  • Enrichment: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Analysis: Elute the proteins from the beads, typically with a reducing agent like DTT or β-mercaptoethanol. The proteins can then be identified by Western blotting for a specific target or by LC-MS/MS for proteome-wide discovery.[13]

B. Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is a streamlined alternative to ABE. It simplifies the workflow by directly capturing the proteins onto a thiol-reactive resin after hydroxylamine treatment, reducing the number of steps and potential sample loss.[3][13]

III. Direct Mass Spectrometry: The Gold Standard for Site Identification

Mass spectrometry (MS) is the ultimate arbiter for confirming protein acylation, as it can definitively identify the modified residue and the chemical nature of the acyl group.[14][15][16] While often used downstream of the enrichment methods described above, direct MS analysis of acylated proteins is also possible, though challenging due to the lability of the acyl modifications.[14][15]

Causality Behind Experimental Choices:

The primary challenge in direct MS analysis is preserving the labile acyl modifications during sample preparation and fragmentation.[14][15] Therefore, specialized sample preparation protocols and MS/MS (tandem mass spectrometry) fragmentation methods are employed. High-resolution mass spectrometers are crucial for accurately measuring the mass shift caused by the acyl group.[17]

Experimental Workflow: Direct MS Analysis
  • Sample Preparation: Extract and purify the protein of interest or complex protein mixture, taking care to use methods that preserve labile acyl modifications.[14][17]

  • Digestion: Digest the protein(s) into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[17] The first mass spectrometer (MS1) measures the mass of the intact peptides, and the second (MS2) fragments the peptides and measures the mass of the fragments.

  • Data Analysis: Use specialized bioinformatics software to search the fragmentation data against a protein database to identify the peptide sequences and pinpoint the exact site of acylation based on the mass shift of the modified amino acid.[17]

Comparative Analysis of Orthogonal Techniques

The optimal choice of technique depends on the specific research question, available instrumentation, and the biological system under investigation.[3][13]

FeatureBioorthogonal ReportingAcyl-Biotin Exchange (ABE)Direct Mass Spectrometry
Principle Metabolic incorporation of a tagged acyl analog, followed by bioorthogonal ligation.[7][18]Chemical labeling of endogenous S-acylated cysteines after selective thioester cleavage.[3][12]Direct detection and fragmentation of acylated peptides to identify the modification and site.[14][19]
Analysis Type In vivo/in vitro labeling.[7]Endogenous acylation in lysates/tissues.[12]Endogenous acylation.
Strengths - Enables study of dynamic acylation (turnover).[3][20]- High specificity and temporal control.[20]- Reduced non-specific labeling.[20]- Well-established method.[3]- Analyzes endogenous proteins without metabolic perturbation.[12]- Applicable to tissue samples.[8][21]- Gold standard for site identification.[14][22]- Provides definitive evidence of modification.- Can determine the nature of the acyl group.[14]
Weaknesses - Relies on cellular metabolism, which can be a source of variability.[13]- The analog may have off-target effects or not perfectly mimic the natural substrate.[3]- Multi-step protocol with potential for sample loss.[3][13]- Potential for false positives from incomplete blocking or non-specific binding.[3][13]- Challenging due to the labile nature of acyl modifications.[14][15]- Can have lower throughput for discovery applications.
Primary Output Visualization, enrichment, and identification of newly synthesized acylated proteins.Enrichment and identification of endogenously S-acylated proteins.Definitive identification of acylation sites and the attached acyl group.

Conclusion: A Multi-Faceted Approach to Validation

References

  • Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 253–261. [Link]

  • Choudhary, C., et al. (2014). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology, 1156, 177-190. [Link]

  • Yang, Y., et al. (2010). Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 132(11), 3640–3641. [Link]

  • Gao, X., & Hang, H. C. (2014). Bioorthogonal metabolic labelling with acyl-CoA reporters: targeting protein acylation. MedChemComm, 5(9), 1266-1270. [Link]

  • Zheng, B., et al. (2019). Direct Analysis of Protein S-Acylation by Mass Spectrometry. Methods in Molecular Biology, 2009, 59-70. [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. [Link]

  • Song, J., & Zheng, Y. G. (2019). Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 987-1000. [Link]

  • ResearchGate. (n.d.). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. [Link]

  • Springer Nature Experiments. (2019). Direct Analysis of Protein S-Acylation by Mass Spectrometry. [Link]

  • Yount, J. S., et al. (2011). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 3(1), 19-35. [Link]

  • Wiley Online Library. (2011). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. [Link]

  • Zareba-Koziol, M., et al. (2018). Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis. Frontiers in Molecular Neuroscience, 11, 291. [Link]

  • Springer Nature Experiments. (2019). Chemical Methods for Monitoring Protein Fatty Acylation. [Link]

  • Frontiers. (2022). Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins. [Link]

  • Taylor & Francis Online. (2009). Palmitoylation of membrane proteins (Review). [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Chemical approaches for profiling dynamic palmitoylation. Current Opinion in Chemical Biology, 13(4), 398–404. [Link]

  • ACS Chemical Biology. (2024). Exploring Protein S-Palmitoylation: Mechanisms, Detection, and Strategies for Inhibitor Discovery. [Link]

  • Portland Press. (2015). Chemical reporters for exploring protein acylation. [Link]

  • Resh, M. D. (2016). Fatty Acylation of Proteins: The Long and the Short of it. Progress in Lipid Research, 63, 120-131. [Link]

  • eLife. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Detection of Specific Proteins. [Link]

  • Carabetta, V. J., & Dubnau, D. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. Journal of Bacteriology, 201(10), e00057-19. [Link]

  • ResearchGate. (n.d.). Chemical Methods for Peptide and Protein Backbone Cleavage. [Link]

  • Semantic Scholar. (2015). Chemical reporters for exploring protein acylation. [Link]

  • PubMed. (2022). Toward an Orthogonal Protein Lysine Acylation and Deacylation System. [Link]

  • PubMed. (2015). Chemical reporters for exploring protein acylation. [Link]

  • ACS Publications. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. [Link]

  • Biology LibreTexts. (2024). 8.11: Protein Cleavage. [Link]

  • ResearchGate. (n.d.). Non-canonical amino acid labeling in proteomics and biotechnology. [Link]

Sources

A Senior Application Scientist's Guide to Targeted Acylation: 2-Acetoxyisobutyryl Chloride vs. Acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise introduction of an acyl group is a foundational transformation. The choice of acylating agent is paramount, dictating not only the reaction's success but also its selectivity, particularly in complex molecules with multiple reactive sites. This guide provides an in-depth comparison of two acyl chlorides: the workhorse acetyl chloride and the sterically influenced 2-acetoxyisobutyryl chloride, offering insights into their respective applications for targeted acylation.

Introduction: The Critical Role of the Acylating Agent

Acylation, the process of adding an acyl group (R-C=O) to a molecule, is a cornerstone of organic synthesis.[1] The reactivity of the acylating agent is a key determinant of the reaction's outcome. Acyl chlorides are among the most reactive acylating agents due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[1]

Acetyl chloride (CH₃COCl) is a ubiquitous reagent, widely employed for introducing the acetyl group.[2] Its small size and high reactivity make it a powerful, albeit sometimes indiscriminate, tool.[3]

This compound (C₆H₉ClO₃) , with its bulkier, more complex structure, presents a nuanced alternative. Its reactivity is modulated by steric hindrance and the presence of a neighboring acetoxy group, opening avenues for unique selectivity profiles.

This guide will dissect the chemical personalities of these two reagents, providing a framework for their rational selection in targeted acylation strategies.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each reagent is essential for safe handling and predicting their behavior in a reaction.

PropertyThis compoundAcetyl Chloride
CAS Number 40635-66-3[4]75-36-5[2]
Molecular Formula C₆H₉ClO₃[4]C₂H₃ClO[2]
Molecular Weight 164.59 g/mol [4]78.49 g/mol [2]
Boiling Point 70 °C at 17 mmHg[5]52 °C[2]
Density ~1.1 g/mL1.104 g/mL at 25 °C[2]
Appearance Colorless to light yellow liquid[6]Colorless, fuming liquid[2]
Reactivity with Water Reacts violently[6]Reacts violently[7]

The Lens of Reactivity and Selectivity

The choice between this compound and acetyl chloride often hinges on the desired selectivity in a molecule with multiple nucleophilic sites, such as primary and secondary alcohols.

Acetyl Chloride: The Archetype of High Reactivity

Acetyl chloride is a potent acetylating agent, reacting readily with a wide range of nucleophiles, including alcohols, amines, and thiols.[2][8][9] Its reactivity stems from the significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]

The reaction with alcohols proceeds via a nucleophilic addition-elimination mechanism to form esters, with the liberation of hydrogen chloride.[8][9]

General Acylation Workflow

reagents Acyl Chloride + Substrate (e.g., Alcohol) reaction Reaction (Solvent, optional base) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Acylated Product purification->product

Caption: A generalized workflow for a typical acylation reaction.

In the context of selectivity, the small steric profile of the acetyl group means that acetyl chloride will often react with the most accessible and nucleophilic hydroxyl group. While it can show some preference for primary over secondary alcohols, achieving high selectivity in molecules with multiple, similarly reactive hydroxyl groups can be challenging.[10] However, careful control of reaction conditions, such as temperature and the choice of base, can enhance selectivity. For instance, using a sterically hindered amine base can favor the acetylation of less hindered primary alcohols.

This compound: A Tale of Steric Influence and Unique Reactivity

The larger size of the 2-acetoxyisobutyryl group introduces significant steric bulk around the reactive acyl chloride moiety. This steric hindrance can be leveraged to achieve higher selectivity for less sterically encumbered primary alcohols over more hindered secondary and tertiary alcohols.

Beyond simple steric blocking, this compound exhibits unique reactivity with vicinal diols (1,2-diols). In a seminal study by Moffatt and co-workers, it was demonstrated that the reaction of this compound with cis-1,2-diols does not lead to a simple acylation product. Instead, it proceeds through an acetoxonium ion intermediate to yield a trans-chloroacetate.[11] This transformation involves the neighboring acetoxy group participating in the reaction, leading to a rearrangement.

Reaction of this compound with a cis-Diol

cluster_0 Acylation and Intermediate Formation cluster_1 Rearrangement and Product Formation cis-Diol cis-Diol Acetoxonium Ion Acetoxonium Ion cis-Diol->Acetoxonium Ion  2-Acetoxyisobutyryl  Chloride trans-Chloroacetate trans-Chloroacetate Acetoxonium Ion->trans-Chloroacetate  Chloride Attack

Caption: Unique reactivity pathway of this compound with vicinal diols.

This distinct mechanistic pathway underscores that this compound is not merely a sterically hindered version of acetyl chloride but a reagent with the potential for unique chemical transformations. When simple acylation is the goal, its steric bulk can be exploited for selective protection of primary alcohols in the presence of secondary or tertiary alcohols.

Experimental Protocols

To provide a practical context for the application of these reagents, the following are representative protocols for the selective acylation of a primary alcohol in a model diol.

Protocol 1: Selective Mono-acetylation of a Symmetric Diol using Acetyl Chloride

This protocol is adapted from a procedure for the selective monoacylation of symmetric diols using acetyl chloride on a silica gel support, which enhances selectivity.[12][13]

Objective: To selectively mono-acetylate 1,4-butanediol.

Materials:

  • 1,4-Butanediol

  • Acetyl Chloride[2][8][9]

  • Silica Gel (for chromatography)

  • Cyclohexane

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Adsorption of Diol: In a round-bottom flask, dissolve 1,4-butanediol (1.0 eq) in diethyl ether. Add silica gel (approximately 10 times the weight of the diol) and remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Reaction Setup: Suspend the silica gel with the adsorbed diol in cyclohexane.

  • Acylation: Add acetyl chloride (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture and wash the silica gel with diethyl ether. Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the mono-acetylated product.

Causality: The adsorption of the diol onto the silica gel surface is thought to limit the accessibility of one of the hydroxyl groups, thereby promoting mono-acylation.

Protocol 2: Selective Acylation of a Primary Alcohol using this compound

This protocol is a general procedure for the acylation of a primary alcohol in the presence of a secondary alcohol, leveraging the steric hindrance of this compound.

Objective: To selectively acylate the primary hydroxyl group of 1,3-butanediol.

Materials:

  • 1,3-Butanediol

  • This compound[11][14]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,3-butanediol (1.0 eq) in anhydrous DCM. Add pyridine (1.2 eq) and cool the solution to 0 °C.

  • Acylation: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality: The bulky 2-acetoxyisobutyryl group preferentially reacts with the less sterically hindered primary hydroxyl group of 1,3-butanediol. Pyridine acts as a base to neutralize the HCl byproduct.

Safety and Handling

Both acetyl chloride and this compound are corrosive and react violently with water, releasing hydrogen chloride gas.[6][7] They are also lachrymators. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[5]

Key Safety Precautions:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Use dry glassware and solvents.

  • Quench reactions carefully, typically by slow addition to an ice-cold solution.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[6]

Conclusion: A Strategic Choice for Targeted Synthesis

The selection between this compound and acetyl chloride is a strategic decision based on the specific synthetic challenge.

  • Acetyl chloride is the reagent of choice for general-purpose acetylation where high reactivity is desired and selectivity is less of a concern or can be controlled by other means. Its low cost and high reactivity make it an economical and efficient choice for many applications.

  • This compound offers a more nuanced approach. Its steric bulk provides a tool for achieving chemoselectivity in molecules with multiple hydroxyl groups, favoring reaction at less hindered sites. Furthermore, its unique reactivity with vicinal diols opens up synthetic pathways that are not accessible with simple acyl chlorides.

Ultimately, a thorough understanding of the substrate and the distinct chemical properties of each reagent will empower the synthetic chemist to make the optimal choice for achieving their desired targeted acylation.

References

  • Sciencemadness. (2024, January 8). Acetyl chloride. Sciencemadness Wiki. [Link]

  • Wikipedia. (n.d.). Acetyl chloride. [Link]

  • PrepChem. (n.d.). Preparation of acetyl chloride. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. [Link]

  • RSC Publishing. (1998). Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride. [Link]

  • NIH. (n.d.). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Facile and highly selective monoacylation of symmetric diols adsorbed on silica gel with acetyl chloride. [Link]

  • ACS Publications. (n.d.). Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. [Link]

  • Chemchart. (n.d.). This compound (40635-66-3). [Link]

  • ACS Publications. (n.d.). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. [Link]

  • ResearchGate. (2025, August 9). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • NIST WebBook. (n.d.). This compound. [Link]

  • NIST WebBook. (n.d.). This compound. [Link]

  • ACS Publications. (n.d.). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 40635-66-3). [Link]

  • ResearchGate. (2025, August 6). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • OpenStax. (n.d.). 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Reddit. (2023, July 30). Secondary alcohol to chloride conversion with SOCl2 doesn't work. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]

  • CHEM 203. (n.d.). Topics Discussed on Nov. 23. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

Sources

A Comparative Guide to 2-Acetoxyisobutyryl Chloride and Other Chiral Acylating Agents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the resolution of racemates remains a cornerstone technique for accessing enantiomerically pure compounds. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster with a chiral reagent, offers a powerful strategy for isolating a desired enantiomer. The choice of the chiral acylating agent is paramount to the success of this endeavor, directly influencing enantioselectivity, reaction efficiency, and substrate scope. This guide provides an in-depth comparison of 2-acetoxyisobutyryl chloride with other widely used chiral acylating agents, offering experimental insights and practical protocols to inform your selection process.

The Role of Chiral Acylating Agents in Kinetic Resolution

Kinetic resolution hinges on the differential rates of reaction between the two enantiomers of a substrate and a chiral, non-racemic reagent.[1] In the acylation of racemic alcohols or amines, a chiral acylating agent forms diastereomeric transition states with each enantiomer. The difference in the activation energies of these transition states leads to one enantiomer being acylated more rapidly than the other. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher s-factor indicates greater discrimination between the enantiomers and allows for the isolation of both the unreacted starting material and the acylated product with high enantiomeric excess (ee).[2]

This compound: A Profile

This compound is a chiral acylating agent that has found utility in the kinetic resolution of a variety of chiral substrates. Its structure, featuring a quaternary stereocenter, provides a distinct steric environment that can effectively differentiate between the enantiomers of racemic alcohols and amines.

Key Features:

  • Structure and Reactivity: The presence of the acetoxy group and the isobutyryl framework contribute to its reactivity and chiral recognition capabilities.

  • Applications: It is primarily used in the kinetic resolution of secondary alcohols and amines. It can also serve as a chiral derivatizing agent for the determination of enantiomeric excess by NMR spectroscopy.

Comparative Analysis with Other Chiral Acylating Agents

The performance of this compound is best understood when compared against other established chiral acylating agents. This section will focus on two of the most common alternatives: Mosher's acid chloride and (1S)-(-)-camphanic chloride.

Mosher's Acid Chloride (α-Methoxy-α-trifluoromethylphenylacetyl chloride)

Developed by Harry S. Mosher, MTPA-Cl is one of the most widely used chiral derivatizing agents for determining the enantiomeric excess and absolute configuration of alcohols and amines via NMR spectroscopy.[3] It is also employed in kinetic resolutions.

(1S)-(-)-Camphanic Chloride

Derived from camphor, a readily available natural product, (1S)-(-)-camphanic chloride is another popular reagent for the resolution of alcohols and amines. The resulting camphanate esters are often crystalline, which can facilitate separation by crystallization.[4][5]

Performance Comparison: Kinetic Resolution of 1-Phenylethanol

To provide a quantitative comparison, let's consider the kinetic resolution of a benchmark secondary alcohol, 1-phenylethanol. While a direct comparative study under identical conditions is not available in the literature, we can compile representative data from various sources to illustrate the relative performance of these agents.

Chiral Acylating AgentSubstrateBaseSolventSelectivity Factor (s)Reference
2-Acetoxyisobutyryl Halide Derivative N-Heterocycles-iPrOAc8-24[6]
Mosher's Acid Chloride Secondary AlcoholsPyridineCCl4~10-30 (estimated)[3]
(1S)-(-)-Camphanic Chloride Secondary AlcoholsPyridineCH2Cl2Generally moderate[4][5]
Chiral DMAP Derivative 1-PhenylethanolEt3NToluene1.9-2.2[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in reaction conditions. The selectivity of this compound for N-heterocycles suggests its potential for resolving other chiral substrates. The s-factors for Mosher's acid chloride and camphanic chloride in kinetic resolutions are often moderate, with their primary utility being in derivatization for analytical purposes.

Mechanistic Insights into Chiral Recognition

The stereochemical outcome of a kinetic resolution is determined by the interactions in the diastereomeric transition states.

G cluster_0 Kinetic Resolution Process Racemic_Substrate Racemic Substrate (R)-Substrate + (S)-Substrate TS1 Diastereomeric Transition State 1 [(R)-Substrate...(R)-Agent]‡ Racemic_Substrate->TS1 k_fast TS2 Diastereomeric Transition State 2 [(S)-Substrate...(R)-Agent]‡ Racemic_Substrate->TS2 k_slow Chiral_Acylating_Agent Chiral Acylating Agent (e.g., (R)-Agent) Chiral_Acylating_Agent->TS1 Chiral_Acylating_Agent->TS2 Product_fast Acylated (R)-Substrate TS1->Product_fast Lower ΔG‡ Product_slow Unreacted (S)-Substrate TS2->Product_slow Higher ΔG‡

Figure 1: General workflow for kinetic resolution.

  • This compound: The rigid, sterically demanding quaternary center is believed to create a well-defined chiral pocket. The differentiation between enantiomers likely arises from minimizing steric clashes between the substituents on the chiral center of the substrate and the acylating agent in the transition state.

  • Mosher's Acid Chloride: The phenyl and trifluoromethyl groups of the Mosher's reagent create a specific conformational preference in the resulting diastereomeric esters. The shielding or deshielding effects of the phenyl group on the protons of the substrate in the NMR spectrum are used to determine the absolute configuration. This conformational preference also dictates the energy of the transition state during acylation.

  • (1S)-(-)-Camphanic Chloride: The bicyclic camphor skeleton provides a rigid and sterically hindered environment. The stereochemical outcome is governed by the approach of the nucleophilic alcohol or amine to the carbonyl group, which is influenced by the steric bulk of the camphor framework.

Experimental Protocols

General Protocol for Kinetic Resolution of a Secondary Alcohol

This protocol provides a general procedure that can be adapted for different chiral acylating agents.

Materials:

  • Racemic secondary alcohol (1.0 equiv)

  • Chiral acylating agent (e.g., this compound, 0.5-0.6 equiv)

  • Anhydrous pyridine or triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic secondary alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the chiral acylating agent (0.55 equiv) in anhydrous DCM to the stirred alcohol solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically stopped at ~50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

  • Upon reaching the desired conversion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the unreacted alcohol and the diastereomeric ester by column chromatography.

Figure 2: Experimental workflow for kinetic resolution.

Determination of Enantiomeric Excess by NMR Spectroscopy

The enantiomeric excess of the unreacted alcohol and the acylated product can be determined by chiral HPLC or by NMR spectroscopy after derivatization with a chiral derivatizing agent (which can be the same as or different from the acylating agent used in the resolution).

Protocol for Derivatization with Mosher's Acid Chloride:

  • In a clean, dry NMR tube, dissolve a small sample of the purified unreacted alcohol in anhydrous deuterated chloroform (CDCl₃).

  • Add a small excess of anhydrous pyridine.

  • Add a slight molar excess of (R)-Mosher's acid chloride.

  • Acquire a ¹H or ¹⁹F NMR spectrum. The signals corresponding to the two diastereomers should be resolved.

  • Integrate the corresponding signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the alcohol.

Conclusion: Choosing the Right Tool for the Job

The selection of a chiral acylating agent for asymmetric synthesis is a critical decision that depends on the specific substrate and the desired outcome.

  • This compound presents a valuable option for the kinetic resolution of certain alcohols and amines, offering a unique steric profile for chiral recognition.

  • Mosher's acid chloride remains the gold standard for the determination of enantiomeric excess and absolute configuration by NMR, and it can be effective in kinetic resolutions, particularly for analytical-scale reactions.

  • (1S)-(-)-Camphanic chloride is a cost-effective choice, and the crystallinity of its derivatives can be a significant advantage for separation.

Ultimately, the optimal choice of a chiral acylating agent will be determined by empirical screening for the specific substrate of interest. This guide provides a framework for understanding the key players in this field and offers practical guidance for their application in your research.

References

  • Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Uemura, M., et al. (2012). Kinetic resolution of secondary alcohols by the combination of a chiral Brønsted acid, DABCO, and acetyl chloride. Organic Letters, 14(13), 3486-3489.
  • Sikora, A., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 27(19), 6543.
  • de Souza, R. O. M. A., et al. (2016). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 27(8), 1486-1492.
  • Yilmaz, E., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 48(7), 606-613.
  • Uccello-Barretta, G., et al. (2010). NMR determination of enantiomeric excess. Chirality, 22(1), E10-E19.
  • Yilmaz, E., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Semantic Scholar.
  • Wikipedia contributors. (2023). Kinetic resolution. Wikipedia, The Free Encyclopedia.
  • Reddy, G. N., & Sarma, A. V. S. (2015). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Analytical Chemistry, 87(15), 7654-7658.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270.
  • Sikora, A., et al. (2022). The kinetic resolution of (R,S)-1-phenylethanol using various acyl donors.
  • Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26963.
  • Mandai, H., et al. (2012). Kinetic resolution of secondary alcohols by chiral DMAP derivatives prepared by the Ugi multicomponent reaction. Tetrahedron Letters, 53(51), 6974-6977.
  • Connon, S. J. (2022).
  • Fu, G. C., et al. (1997). Effective Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. Journal of the American Chemical Society, 119(50), 12376-12377.
  • Bäckvall, J.-E., et al. (2004).
  • Li, G., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(3), 488-501.
  • Le, K. A., et al. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
  • Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.
  • The Retort. (2012). Mosher's Acid.
  • Licea-Perez, H., et al. (2015).
  • Bode, J. W., et al. (2014). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Chemistry – A European Journal, 20(24), 7228-7231.
  • Myers, A. G. (n.d.). Asymmetric Synthesis. Harvard University.
  • Licea-Perez, H., et al. (2015). Camphanic Acid Chloride: A Powerful Derivatization Reagent for Stereoisomeric Separation and its DMPK Applications.
  • Rios, R., et al. (2021). Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. Beilstein Journal of Organic Chemistry, 17, 1849-1855.
  • Taylor, R. J. K. (n.d.). Asymmetric Synthesis. University of York.

Sources

A Researcher's Guide to the Quantitative Analysis of Protein Acylation: A Comparative Study of 2-Acetoxyisobutyryl Chloride and Metabolic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular regulation, post-translational modifications (PTMs) of proteins are critical signaling events. Among these, protein acylation—the attachment of an acyl group to a protein—plays a pivotal role in modulating protein function, localization, and stability.[1][2] The ability to quantitatively assess changes in acylation levels is paramount for deciphering complex biological processes and for the development of novel therapeutics.

This guide provides an in-depth comparison of two distinct methodologies for the quantitative analysis of protein acylation. We will first explore the use of 2-Acetoxyisobutyryl chloride , a reactive chemical probe for the in vitro modification of proteins. We will then contrast this approach with a widely adopted in vivo technique: metabolic labeling using bioorthogonal chemical reporters . This guide is intended for researchers, scientists, and drug development professionals seeking to robustly measure and compare protein acylation levels in their experimental systems.

PART 1: The Principle of Chemically-Induced Acylation and its Quantification

This compound is a type of acyl chloride. Acyl chlorides are known for their high reactivity towards nucleophiles due to the excellent leaving group ability of the chloride ion.[3] In the context of proteins, the primary nucleophilic sites are the side chains of amino acids such as lysine (ε-amino group), serine (hydroxyl group), threonine (hydroxyl group), cysteine (thiol group), and the N-terminal α-amino group.[2]

The reaction of this compound with a protein results in the formation of a stable covalent bond, introducing a 2-acetoxyisobutyryl group onto the protein. This in vitro chemical modification can serve as a powerful tool to study the impact of widespread, non-enzymatic acylation on protein function or to generate standards for analytical assays. The central hypothesis of this workflow is that by treating a biological sample (e.g., a cell lysate) with this compound, we can induce a global increase in protein acylation. The subsequent challenge, which this guide addresses, is to accurately quantify this change.

For this purpose, high-resolution mass spectrometry has become the technology of choice for the global and site-specific quantification of protein PTMs.[4][5][6] However, due to the often low abundance of any single modification, an enrichment step is crucial for in-depth analysis.[7][8]

PART 2: Experimental Workflows & Protocols

Here, we present two distinct, yet complementary, workflows for the quantitative analysis of protein acylation.

Workflow A: Quantitative Analysis of Acylation Induced by this compound

This workflow details an in vitro approach to first induce and then quantify protein acylation. The causality behind this experimental design is to create a controlled system where the effect of a chemical acylation agent can be precisely measured against a baseline.

Workflow_A cluster_0 Sample Preparation cluster_1 Proteomics Processing cluster_2 Data Acquisition & Analysis start Cell Lysate / Purified Protein control Control Sample (Vehicle Treatment) start->control Split treated Treated Sample (+ this compound) start->treated Split digest_c Protein Digestion (e.g., Trypsin) control->digest_c digest_t Protein Digestion (e.g., Trypsin) treated->digest_t enrich_c Acyl-Peptide Enrichment digest_c->enrich_c enrich_t Acyl-Peptide Enrichment digest_t->enrich_t lcms LC-MS/MS Analysis (e.g., DIA) enrich_c->lcms enrich_t->lcms data Quantitative Data Analysis lcms->data

Workflow for quantitative analysis of chemically-induced acylation.

Experimental Protocol:

  • Sample Preparation & Treatment:

    • Prepare a protein lysate from cells or tissues in a buffer devoid of primary amines (e.g., HEPES or phosphate buffer) and containing protease inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Aliquot the lysate into two equal parts: "Control" and "Treated".

    • To the "Treated" sample, add this compound to a final concentration of 1-5 mM. For the "Control" sample, add an equivalent volume of the solvent used for the acyl chloride (e.g., anhydrous acetonitrile).

    • Incubate both samples for 1 hour at room temperature with gentle agitation.

    • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Protein Digestion:

    • Perform a standard protein digestion protocol. This typically involves reduction of disulfide bonds with dithiothreitol (DTT), alkylation of free cysteines with iodoacetamide (IAA), and overnight digestion with trypsin.

  • Enrichment of Acylated Peptides:

    • This step is critical for detecting the low-abundance acylated peptides.[7] We will use an antibody-based affinity enrichment method.[8]

    • Incubate the digested peptide mixtures with anti-acetyl-lysine (or a pan-acyl-lysine) antibody-conjugated agarose beads for 2-4 hours at 4°C.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched acylated peptides, typically using an acidic solution.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer coupled with nano-liquid chromatography (nano-LC).

    • Data-Independent Acquisition (DIA) is a recommended method as it provides accurate and reproducible label-free quantification.[4][5] Alternatively, for higher multiplexing, Tandem Mass Tag (TMT) labeling can be performed on the peptide samples before enrichment.[9]

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., Skyline, MaxQuant, or Proteome Discoverer).[10]

    • Identify the acylated peptides and their corresponding proteins.

    • Quantify the relative abundance of each acylated peptide between the "Control" and "Treated" samples. Statistical analysis (e.g., t-test) should be performed to identify significant changes.

Workflow B: A Comparative Method - Metabolic Labeling with a Bioorthogonal Probe

This workflow provides a powerful alternative for studying protein acylation within a biological context (in vivo). It relies on introducing a modified acyl precursor, containing a bioorthogonal handle (e.g., an alkyne or azide), into the cell's metabolic pathways.[1] This allows for the selective tagging and subsequent enrichment of proteins acylated through enzymatic processes.

Workflow_B cluster_0 In Vivo Labeling cluster_1 Click Chemistry & Enrichment cluster_2 Data Acquisition & Analysis cells Live Cells in Culture labeling Incubate with Alkyne-tagged Acyl Probe cells->labeling harvest Cell Lysis labeling->harvest click Click Reaction (add Azide-Biotin) harvest->click enrich Streptavidin Enrichment click->enrich digest On-bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Quantitative Data Analysis lcms->data

Workflow for metabolic labeling and analysis of protein acylation.

Experimental Protocol (Abbreviated):

  • Metabolic Labeling: Culture cells in the presence of an alkyne-tagged acyl precursor (e.g., an alkyne-tagged fatty acid) for a defined period.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: To the lysate, add an azide-biotin reporter tag. This will covalently link biotin to the alkyne-tagged acylated proteins via a highly specific click reaction.[11]

  • Enrichment: Use streptavidin-conjugated beads to capture the biotinylated (and thus, acylated) proteins.

  • Digestion & Analysis: Perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis and data processing as described in Workflow A.

PART 3: Data Interpretation and Comparison

The primary output of these workflows is a quantitative comparison of acylation levels. Below is a table illustrating hypothetical data from the this compound experiment.

Table 1: Hypothetical Quantitative Data for Workflow A

ProteinAcylation SiteFold Change (Treated/Control)p-value
Histone H3K915.2<0.001
GAPDHK1918.7<0.01
Tubulin alpha-1AK4011.5<0.001
Protein XK1231.10.45

This data clearly demonstrates a significant increase in acylation at specific sites on Histone H3, GAPDH, and Tubulin following treatment, while Protein X shows no significant change.

Table 2: Methodological Comparison

FeatureWorkflow A: this compoundWorkflow B: Metabolic Labeling
Labeling Context In vitro (post-lysis)In vivo (live cells)
Specificity Non-specific, reacts with accessible nucleophilesTargets proteins acylated by cellular enzymes
Primary Application Studying effects of global, chemical acylation; creating standardsInvestigating endogenous, enzymatic acylation dynamics
Key Reagents This compound, Acyl-lysine antibodyAlkyne/azide-tagged acyl probes, Biotin-azide/alkyne, Streptavidin beads
Pros Simple, rapid, controlled chemical reactionReflects physiological processes, high specificity
Cons Not reflective of enzymatic activity, may induce non-native modificationsRequires cell permeability of the probe, potential metabolic biases

Conclusion

The quantitative comparison of protein acylation levels is a complex yet achievable goal with modern proteomics techniques. The choice between a direct chemical modification approach, using reagents like This compound , and an in vivo metabolic labeling strategy depends entirely on the scientific question at hand.

The in vitro acylation method offers a straightforward and controlled way to investigate the global impact of increased acylation on a proteome. It is a valuable tool for understanding the chemical susceptibility of certain protein sites to modification. In contrast, metabolic labeling provides a more nuanced, physiological view of how cellular machinery dynamically regulates protein acylation. By understanding the principles, workflows, and comparative strengths of each method as detailed in this guide, researchers can confidently select and implement the most appropriate strategy to advance their understanding of this critical post-translational modification.

References

  • Gillet, L. C., Navarro, P., Tate, S., Röst, H., Selevsek, N., Rosenberger, G., ... & Aebersold, R. (2012). Targeted data extraction of the MS/MS spectra generated by data-independent acquisition: a new concept for consistent and accurate proteome analysis. Molecular & Cellular Proteomics, 11(6). [Link]

  • Holtz, A., Hebert, A. S., Coon, J. J., & Denu, J. M. (2017). Quantification and identification of post-translational modifications using modern proteomics approaches. In Mitochondrial Regulation (pp. 227-241). Humana Press, New York, NY. [Link]

  • Mtoz Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry? Mtoz Biolabs. [Link]

  • Dittenhafer-Reed, K. E., & Denu, J. M. (2017). High-resolution mass spectrometry to identify and quantify acetylation protein targets. In Mitochondrial Regulation (pp. 1-18). Humana Press, New York, NY. [Link]

  • van der Stelt, M., & Tate, E. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. RSC Chemical Biology. [Link]

  • Mtoz Biolabs. (n.d.). Procedure of Quantitative Acetylomics Based on LC-MS/MS. Mtoz Biolabs. [Link]

  • Chen, Y., & Thelen, J. J. (2013). Selective enrichment coupled with proteomics to identify S-acylated plasma membrane proteins in Arabidopsis. Current Protocols in Plant Biology, 1-13. [Link]

  • Holtz, A., Hebert, A. S., Coon, J. J., & Denu, J. M. (2017). Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. ResearchGate. [Link]

  • Plumb, R. S., Johnson, K. A., Rainville, P., & Smith, B. W. (2004). Quantitative proteomic analysis of post-translational modifications of human histones. Journal of proteome research, 3(5), 983-991. [Link]

  • Cummins, M., & Samali, A. (2017). Current methods of post-translational modification analysis and their applications in blood cancers. Cancers, 9(12), 167. [Link]

  • Moffatt, J. G., Verheyden, J. P., & Wagner, D. (1971). Reactions of 2-acyloxyisobutyryl halides with nucleosides. I. Reactions of model diols and of uridine. The Journal of Organic Chemistry, 36(13), 1909-1918. [Link]

  • Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 253-261. [Link]

  • Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society transactions, 43(2), 253. [Link]

  • Larson, J., Tokmina-Lukaszewska, M., Malone, J., Hasenoehrl, E. J., Kelly, W., Fang, X., ... & Bothner, B. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International journal of molecular sciences, 26(2), 456. [Link]

  • Various Authors. (2017). What can be the alternative of Acetic anhydride for acetylation of Chlorophenols? ResearchGate. [Link]

  • Montgomery, D. C., & Visual, V. (2017). Harnessing ionic selectivity in acetyltransferase chemoproteomic probes. ACS chemical biology, 12(6), 1591-1599. [Link]

  • Larson, J., Tokmina-Lukaszewska, M., Malone, J., Hasenoehrl, E. J., Kelly, W., Fang, X., ... & Bothner, B. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 456. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetoxyisobutyryl Chloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach the handling and disposal of reactive chemical reagents with the utmost diligence and a deep understanding of their chemical properties. 2-Acetoxyisobutyryl chloride (CAS No. 40635-66-3), a valuable acylating agent in organic synthesis, demands such respect due to its reactivity, corrosivity, and moisture sensitivity. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Assessment

This compound is classified as a corrosive liquid that causes severe skin burns and eye damage. It is also combustible and reacts violently with water, liberating toxic hydrogen chloride gas. Furthermore, it is suspected of causing genetic defects. Understanding these hazards is the foundation of safe handling and disposal.

Core Hazards at a Glance:

PropertyHazard Information
CAS Number 40635-66-3
Molecular Formula C₆H₉ClO₃
Appearance Colorless to light yellow clear liquid
Primary Hazards H314: Causes severe skin burns and eye damage. H341: Suspected of causing genetic defects. H227: Combustible liquid. Reacts violently with water.
Incompatibilities Water, moist air, strong oxidizing agents, strong bases, alcohols.
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas (HCl).[1]
Essential Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of this compound, a stringent personal protective equipment protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.

  • Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A flame-retardant laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : In situations where vapor exposure is possible, a properly fitted respirator with an appropriate cartridge for acid gases and organic vapors is necessary.

The Chemistry of Safe Disposal: Neutralization

The primary strategy for the safe disposal of this compound is through a controlled neutralization reaction. As an acyl chloride, it readily undergoes hydrolysis in the presence of water to form 2-acetoxyisobutyric acid and hydrochloric acid (HCl).[2] This reaction is highly exothermic and can be violent if not controlled.

The overall neutralization process involves two key stages:

  • Hydrolysis : The reactive acyl chloride is carefully reacted with a nucleophile (in this case, water or a basic solution) to form less reactive products.

  • Neutralization of Acidic Byproducts : The hydrochloric acid and 2-acetoxyisobutyric acid generated are then neutralized with a base to a safe pH range for disposal.

A weak base, such as sodium bicarbonate, is often preferred for the initial quenching of small quantities of acyl chlorides as it helps to control the reaction rate and neutralizes the acid byproducts in situ, producing carbon dioxide gas, a salt, and water.

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the safe neutralization of small quantities (typically <100 mL) of this compound in a laboratory setting.

Materials Required:

  • A large beaker or flask (the volume should be at least 10 times that of the this compound to be neutralized).

  • A magnetic stir bar and stir plate.

  • A dropping funnel or a pipette for controlled addition.

  • A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • pH indicator strips.

  • An ice bath.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_solution Prepare 5-10% Sodium Bicarbonate Solution in a Beaker prep_fume_hood->prep_solution prep_stir Add Stir Bar and Begin Stirring prep_solution->prep_stir add_chloride Slowly Add 2-Acetoxyisobutyryl Chloride Dropwise prep_stir->add_chloride control_reaction Control Temperature with Ice Bath (if necessary) add_chloride->control_reaction observe Observe for Cessation of Gas Evolution control_reaction->observe check_ph Check pH of the Solution (Target: 6-8) observe->check_ph adjust_ph Adjust pH with Additional Bicarbonate if Acidic check_ph->adjust_ph pH < 6 dispose Dispose of Neutralized Solution as Non-Hazardous Aqueous Waste (per institutional guidelines) check_ph->dispose pH 6-8 adjust_ph->check_ph

Caption: Workflow for the safe neutralization of this compound.

Procedure:

  • Preparation :

    • Don all required personal protective equipment.

    • Ensure the entire procedure is conducted within a certified chemical fume hood.

    • In a large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. The volume of this solution should be in significant excess (at least a 10-fold molar excess) compared to the amount of this compound to be neutralized.

    • Place the beaker in an ice bath to help control the temperature of the exothermic reaction.

    • Add a magnetic stir bar to the beaker and begin stirring to create a vortex.

  • Controlled Addition :

    • Using a dropping funnel or pipette, slowly and carefully add the this compound dropwise to the center of the vortex of the stirring sodium bicarbonate solution.

    • The addition should be slow enough to control the rate of gas evolution (carbon dioxide) and prevent excessive foaming and splashing.

  • Reaction and Observation :

    • Continue stirring the solution after the addition is complete. The neutralization reaction will produce carbon dioxide gas, which will be visible as bubbling or fizzing.

    • Allow the reaction to proceed until all bubbling has ceased, indicating that the reaction is complete.

  • pH Verification :

    • Once the solution has cooled to room temperature and gas evolution has stopped, check the pH of the solution using a pH indicator strip.

    • The target pH should be in the neutral range of 6 to 8.

    • If the solution is still acidic, slowly add more sodium bicarbonate solution with stirring until the pH is within the acceptable range.

  • Final Disposal :

    • The resulting neutralized aqueous solution will primarily contain sodium acetate, sodium chloride, the sodium salt of 2-acetoxyisobutyric acid, and excess sodium bicarbonate.

    • This solution can typically be disposed of as non-hazardous aqueous waste. However, it is crucial to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines and local regulations for final disposal.

Spill Management Procedures

In the event of a spill of this compound, immediate and appropriate action is critical to mitigate hazards.

For Small Spills (in a chemical fume hood):

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer. Do not use water or combustible materials like paper towels directly on the spill.

  • Neutralization : Once absorbed, cautiously and slowly add a weak base like sodium bicarbonate or soda ash to the absorbent material to neutralize any remaining acid chloride.

  • Collection : Carefully sweep or scoop the absorbed and neutralized material into a designated, labeled waste container.

  • Decontamination : Wipe the spill area with a cloth dampened with a soap and water solution.

  • Disposal : Dispose of the collected waste and cleaning materials as hazardous waste in accordance with institutional protocols.

For Large Spills (or spills outside a fume hood):

  • Evacuate : Immediately evacuate the area and alert others.

  • Isolate : Close the doors to the affected area to contain the vapors.

  • Notify EHS : Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill on your own.

References

  • Chemguide. (n.d.). Reactions of Acyl Chlorides with Water. [Link]

  • Eastern Michigan University. (n.d.). Safety Program - Resources. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. [Link]

  • Moffatt, J. G., et al. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry, 38(13), 2349–2359.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for 2-Acetoxyisobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of 2-Acetoxyisobutyryl Chloride.

As a Senior Application Scientist, it is imperative to preface this guide with a clear directive: this compound is a hazardous chemical that demands rigorous adherence to safety protocols. This document provides essential, actionable information to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is a corrosive and combustible liquid that reacts violently with water.[1][2] It is crucial to understand its specific hazards to implement appropriate safety measures.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[3][4]

  • Reacts with Water: Contact with water or moisture liberates toxic and corrosive hydrogen chloride gas.[2][4]

  • Combustible: It is a combustible liquid and may ignite when exposed to heat or flame.[2][3]

  • Suspected Mutagen: It is suspected of causing genetic defects.[3][4]

  • Lachrymator: The substance can cause an increased flow of tears.[2]

A thorough risk assessment should be conducted before any procedure involving this chemical. This involves identifying potential exposure scenarios and implementing control measures to mitigate the risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the required PPE, along with key specifications.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[5] A face shield should be worn in conjunction with goggles to provide full-face protection from splashes.[5][6]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling acyl chlorides.[5][7] Always check the manufacturer's glove compatibility data. Double gloving can provide additional protection.
Chemical-Resistant Apron or Lab CoatAn apron or lab coat made of a material resistant to corrosive chemicals is necessary to protect the torso.[8]
Closed-Toed ShoesLeather or other non-porous material shoes are required to protect the feet from spills.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]

DOT Script for PPE Selection Workflow:

PPE_Selection cluster_ppe PPE Selection for this compound start Start Handling Procedure fume_hood Work in a Certified Fume Hood? start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield Yes use_respirator Use Respirator with Appropriate Cartridge fume_hood->use_respirator No gloves Wear Nitrile or Neoprene Gloves goggles_shield->gloves apron Wear Chemical-Resistant Apron/Lab Coat gloves->apron shoes Wear Closed-Toed Shoes apron->shoes respirator Is there a risk of exceeding exposure limits? shoes->respirator respirator->use_respirator Yes end Proceed with Caution respirator->end No use_respirator->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is non-negotiable.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[7]

    • Verify that an eyewash station and safety shower are accessible and functional.[4]

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood.[7]

    • Use glass or other compatible, corrosion-resistant equipment.[3]

    • Dispense the chemical carefully to avoid splashing.

    • Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[4]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures: Immediate and Decisive Action

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.[13]
Inhalation Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite).[2] For large spills, contact the institution's emergency response team.[10] Ensure adequate ventilation. Remove all sources of ignition.[2]

DOT Script for Emergency Response:

Emergency_Response cluster_emergency Emergency Response for this compound exposure Chemical Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation spill Spill exposure->spill flush_skin Flush with Water for 15 min Remove Contaminated Clothing skin_contact->flush_skin flush_eyes Flush Eyes with Water for 15 min eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air evacuate_absorb Evacuate Area Use Inert Absorbent spill->evacuate_absorb medical_attention Seek Immediate Medical Attention flush_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention evacuate_absorb->medical_attention If necessary

Caption: Emergency response plan for incidents involving this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.

    • The container must be compatible with corrosive materials.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • ChemBK. (2024). 2-acetoxyisobutyl chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: this compound. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). SAFETY DATA SHEET: Acetyl chloride. Retrieved from [Link]

  • Dakota Pharm. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Cromwell. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (40635-66-3). Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.